molecular formula C7H17N B13538116 4-Methylhexan-1-amine CAS No. 34263-68-8

4-Methylhexan-1-amine

Cat. No.: B13538116
CAS No.: 34263-68-8
M. Wt: 115.22 g/mol
InChI Key: HZZLWSFAPDJVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylhexan-1-amine (CAS 35161-70-7), also known as N-Methylhexylamine, is an aliphatic amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol. This compound is characterized by a density of approximately 0.754 g/cm³ and a boiling point near 140°C . As a chemical building block, its primary research applications are derived from its structure as a primary amine, making it a valuable intermediate in organic synthesis, particularly in the development of more complex nitrogen-containing molecules, pharmaceutical candidates, and functional materials. Researchers utilize this compound under strict laboratory conditions. It is critical to handle this compound with care, as it is classified as a flammable liquid and may cause skin corrosion and serious eye damage . This product is sold for research and development purposes only. It is explicitly not for diagnostic or therapeutic uses, nor for human consumption of any kind. Please note that the compound this compound is distinct from the similarly named 4-Methylhexan-2-amine (also known as DMAA), which is a controlled substance in many regions due to its stimulant properties . Ensure all research complies with local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34263-68-8

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

4-methylhexan-1-amine

InChI

InChI=1S/C7H17N/c1-3-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3

InChI Key

HZZLWSFAPDJVLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structural and Stereoisomers of 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and stereoisomeric landscape of 4-methylhexan-1-amine, an aliphatic primary amine with the molecular formula C₇H₁₇N. A systematic analysis reveals a multitude of structural isomers, encompassing primary, secondary, and tertiary amines, each with unique physical and chemical properties. Furthermore, the presence of a chiral center in this compound gives rise to stereoisomerism, resulting in a pair of enantiomers with distinct spatial arrangements. This document details the classification of these isomers, presents available physicochemical data in a structured format, outlines general experimental protocols for the synthesis and separation of chiral amines, and provides visualizations of the isomeric relationships to aid in research and drug development endeavors.

Introduction

Aliphatic amines are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and chemical synthesis. Their structural diversity, arising from variations in carbon chain arrangement and the position and substitution of the amino group, leads to a vast array of molecules with distinct properties. This compound serves as a pertinent example of a chiral primary amine, the understanding of which is crucial for applications where stereochemistry plays a definitive role, such as in the development of stereospecific pharmaceuticals. This guide aims to provide a detailed technical examination of the isomers of this compound to support advanced research and development activities.

Structural Isomers of C₇H₁₇N Amines

The molecular formula C₇H₁₇N gives rise to a significant number of structural isomers. These isomers can be categorized into three main classes: primary, secondary, and tertiary amines.

Primary Amines (R-NH₂)

Primary amines are characterized by an amino group attached to a single alkyl substituent. The structural isomers of primary heptanamines are determined by the arrangement of the seven-carbon alkyl chain.

  • Heptanamines (Straight Chain):

    • Heptan-1-amine

    • Heptan-2-amine (chiral)

    • Heptan-3-amine (chiral)

    • Heptan-4-amine

  • Methylhexanamines (Branched Chain): This class includes the target compound, this compound.

    • 2-Methylhexan-1-amine (chiral)

    • 3-Methylhexan-1-amine (chiral)

    • This compound (chiral)

    • 5-Methylhexan-1-amine

    • And other positional isomers of the amino group on the methylhexane backbone (e.g., 4-methylhexan-2-amine, 5-methylhexan-2-amine, etc.).

  • Other Branched Isomers: Further branching of the carbon skeleton leads to additional isomers, such as dimethylpentanamines and ethylpentanamines.

Secondary Amines (R₂-NH)

Secondary amines have two alkyl groups attached to the nitrogen atom. The seven carbon atoms (excluding the nitrogen) can be distributed between the two alkyl chains in various combinations (e.g., methyl-hexyl, ethyl-pentyl, propyl-butyl).

Tertiary Amines (R₃-N)

Tertiary amines possess three alkyl substituents on the nitrogen atom. The seven carbon atoms can be partitioned among the three alkyl groups in numerous ways (e.g., trimethyl-butyl, dimethyl-pentyl, diethyl-propyl).

The logical relationship between these classes of isomers is illustrated in the diagram below.

G C7H17N C₇H₁₇N Amines Primary Primary Amines (R-NH₂) C7H17N->Primary Secondary Secondary Amines (R₂-NH) C7H17N->Secondary Tertiary Tertiary Amines (R₃-N) C7H17N->Tertiary StraightChain Heptanamines Primary->StraightChain BranchedChain Methylhexanamines & Other Branched Isomers Primary->BranchedChain Target This compound BranchedChain->Target G Racemic Racemic this compound Enantiomers Enantiomers Racemic->Enantiomers R_isomer (R)-4-Methylhexan-1-amine Enantiomers->R_isomer 50% S_isomer (S)-4-Methylhexan-1-amine Enantiomers->S_isomer 50% G Start Starting Materials (Aldehyde/Ketone, Ammonia) Reaction Reductive Amination Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure Amine Purification->Product G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) DiastereomericSalts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid + (S)-Amine-(+)-Acid) RacemicAmine->DiastereomericSalts ChiralAcid Chiral Acid (e.g., (+)-Acid) ChiralAcid->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation Salt1 Diastereomeric Salt 1 ((R)-Amine-(+)-Acid) Separation->Salt1 Salt2 Diastereomeric Salt 2 ((S)-Amine-(+)-Acid) Separation->Salt2 Base1 Base (e.g., NaOH) Salt1->Base1 Base2 Base (e.g., NaOH) Salt2->Base2 Enantiomer1 Pure (R)-Amine Base1->Enantiomer1 Enantiomer2 Pure (S)-Amine Base2->Enantiomer2

Spectroscopic Profile of 4-Methylhexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexan-1-amine, a primary amine with applications in chemical synthesis and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data from established spectroscopic principles and computational models, alongside general experimental protocols.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₁₇N Molecular Weight: 115.22 g/mol [1] Structure:

Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.70Triplet2H-CH₂-NH₂ (a)
~1.45Multiplet2H-CH₂-CH₂-NH₂ (b)
~1.15 - 1.30Multiplet3H-CH(CH₃)-CH₂- (d, e)
~1.10Multiplet2H-CH₂-CH(CH₃)- (c)
~0.88Triplet3H-CH₂-CH₃ (g)
~0.86Doublet3H-CH(CH₃) (f)
~1.5 (broad)Singlet2H-NH₂

Structure with proton assignments:

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~42.5-CH₂-NH₂ (a)
~39.5-CH(CH₃) (d)
~33.0-CH₂-CH₂-NH₂ (b)
~30.0-CH₂-CH(CH₃) (c)
~29.0-CH₂-CH₃ (e)
~20.0-CH(CH₃) (f)
~11.5-CH₂-CH₃ (g)

Structure with carbon assignments: ``` f(CH₃) | g(CH₃)-CH₂-CH-CH₂-CH₂-CH₂-NH₂(a) (e) (d) (c) (b)

Caption: Workflow for the spectroscopic analysis and structure confirmation of this compound.

References

An In-depth Guide to the Synthesis of 4-Methylhexan-1-amine and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Valley, CA – December 22, 2025 – This technical guide provides a comprehensive overview of the synthesis of 4-Methylhexan-1-amine and its derivatives, compounds of interest for researchers, scientists, and professionals in drug development. This document outlines key synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate the replication and further investigation of these molecules.

Core Synthesis of this compound

The synthesis of the primary amine, this compound, can be achieved through several established synthetic routes. The most common and practical approaches involve the reductive amination of the corresponding aldehyde, the reduction of a nitrile, or the conversion of the corresponding alcohol.

Reductive Amination of 4-Methylhexanal

Reductive amination stands out as a primary method for the synthesis of this compound, starting from 4-methylhexanal. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source, such as ammonia (B1221849), followed by in-situ reduction.

A general workflow for this process is outlined below:

4-Methylhexanal 4-Methylhexanal Imine Intermediate Imine Intermediate 4-Methylhexanal->Imine Intermediate + Ammonia Ammonia Ammonia This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent

Caption: Reductive amination of 4-methylhexanal.

Experimental Protocol:

A detailed experimental protocol for the reductive amination of 4-methylhexanal is as follows:

  • Imine Formation: In a round-bottom flask, dissolve 4-methylhexanal (1 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol. Add a solution of ammonia in methanol (typically 7N, 10-20 equivalents) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: After the formation of the imine, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5-2 equivalents), is added portion-wise to control the exothermic reaction. The mixture is then stirred at room temperature for several hours or until the reaction is complete.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like diethyl ether or dichloromethane (B109758). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. The product can be further purified by distillation or column chromatography.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Methylhexanal114.1910.0 g0.0876
7N Ammonia in Methanol-125 mL~0.876
Sodium Borohydride37.834.97 g0.131
Methanol32.04100 mL-
Diethyl Ether74.12200 mL-
Water18.0250 mL-
Sodium Sulfate142.0410 g-

Table 1: Reagents and quantities for the reductive amination of 4-methylhexanal.

Reduction of 4-Methylhexanenitrile (B13613007)

An alternative route to this compound is through the reduction of 4-methylhexanenitrile. This method typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a solution of 4-methylhexanenitrile (1 equivalent) in anhydrous diethyl ether is prepared.

  • Reduction: A suspension of lithium aluminum hydride (1.0-1.5 equivalents) in anhydrous diethyl ether is slowly added to the nitrile solution via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous potassium carbonate. The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation under reduced pressure.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Methylhexanenitrile111.1910.0 g0.0899
Lithium Aluminum Hydride37.954.09 g0.108
Anhydrous Diethyl Ether74.12200 mL-
Water18.024.1 mL-
15% Sodium Hydroxide-4.1 mL-

Table 2: Reagents and quantities for the reduction of 4-methylhexanenitrile.

Synthesis from 4-Methylhexan-1-ol

The conversion of 4-methylhexan-1-ol to this compound can be accomplished through a two-step process involving the Mitsunobu reaction followed by the Gabriel synthesis or reduction of an azide (B81097) intermediate.[1]

4-Methylhexan-1-ol 4-Methylhexan-1-ol N-(4-methylhexyl)phthalimide N-(4-methylhexyl)phthalimide 4-Methylhexan-1-ol->N-(4-methylhexyl)phthalimide + Phthalimide (B116566), DEAD, PPh3 Phthalimide Phthalimide This compound This compound N-(4-methylhexyl)phthalimide->this compound + Hydrazine (B178648) Hydrazine Hydrazine

Caption: Synthesis of this compound from 4-methylhexan-1-ol.

Experimental Protocol:

A detailed protocol for the Mitsunobu reaction can be found in established literature.[2] A general procedure involves reacting the alcohol with phthalimide in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). The resulting N-(4-methylhexyl)phthalimide is then cleaved using hydrazine to yield the desired primary amine.

Synthesis of this compound Derivatives

Derivatives of this compound are readily synthesized through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation can be achieved through reductive amination by reacting this compound with an appropriate aldehyde or ketone. For example, the synthesis of N-ethyl-4-methylhexan-1-amine can be accomplished by reacting the primary amine with acetaldehyde.

Experimental Protocol:

The procedure is analogous to the reductive amination of 4-methylhexanal, with this compound serving as the amine source and the corresponding aldehyde or ketone providing the alkyl group.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound115.2210.0 g0.0868
Acetaldehyde44.054.21 g0.0955
Sodium Triacetoxyborohydride211.9422.1 g0.104
Dichloromethane84.93150 mL-

Table 3: Reagents and quantities for the synthesis of N-ethyl-4-methylhexan-1-amine.

N-Acylation

N-acylation is a straightforward method for preparing amide derivatives of this compound. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). For instance, N-(4-methylhexan-1-yl)acetamide can be synthesized using acetic anhydride.[3]

Experimental Protocol:

  • Reaction: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane or under neat conditions, an acylating agent such as acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.

  • Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid and dried over a suitable drying agent. The solvent is evaporated to yield the N-acyl derivative.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound115.2210.0 g0.0868
Acetic Anhydride102.099.73 g0.0953
Dichloromethane84.93100 mL-
Saturated Sodium Bicarbonate-50 mL-

Table 4: Reagents and quantities for the synthesis of N-(4-methylhexan-1-yl)acetamide.

Biological Activity

While specific signaling pathways for this compound and its derivatives are not extensively documented in publicly available literature, related aliphatic amines have shown a range of biological activities. For instance, the structurally similar compound methylhexanamine (4-methylhexan-2-amine) is known to act as an indirect sympathomimetic agent, causing vasoconstriction and bronchodilation.[4] It is plausible that this compound and its derivatives could exhibit similar or other biological effects. The derivatives of various amine compounds have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5][6] Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound and its derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its N-alkyl and N-acyl derivatives. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling further exploration of the chemical and biological properties of this class of compounds.

References

Navigating the Niche: A Technical Guide to the Commercial Availability and Synthesis of 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for 4-Methylhexan-1-amine (CAS: 34263-68-8), a specific aliphatic amine of interest in synthetic and medicinal chemistry. Due to its niche status, this document outlines strategies for procurement via custom synthesis, details a plausible synthetic route from commercially available precursors, and provides relevant analytical methodologies for quality control.

Commercial Availability and Supplier Analysis

Direct, off-the-shelf commercial availability of this compound is highly limited. Extensive searches across major chemical supplier catalogs indicate that this compound is not a standard stock item. Researchers requiring this molecule will likely need to engage a supplier for custom synthesis.

Several companies specialize in the custom synthesis of unique or rare chemicals. While not listing this compound directly, companies with strong portfolios in aliphatic amines and custom synthesis services are the most promising avenues for procurement.

Table 1: Supplier Identification Strategy

Supplier CategoryKey CharacteristicsExamples (for related compounds/services)Procurement Strategy
Custom Synthesis Specialists Offer synthesis of non-catalog compounds on demand.BenchChem, Synthonix, Key OrganicsRequest a quote with CAS number, desired quantity, and purity specifications.
Major Chemical Suppliers Large catalogs, may offer custom synthesis as a service.Sigma-Aldrich (Merck), TCI Chemicals, Alfa AesarInquire with their custom synthesis division.
Precursor Suppliers Provide starting materials for in-house synthesis.TCI America, Sigma-AldrichProcure 4-Methylhexan-1-ol (CAS: 818-49-5) for internal synthesis.[1]

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties is provided below. These values are essential for planning synthetic workups, purification, and analytical method development.

Table 2: Physicochemical Data for this compound [2]

PropertyValueSource
CAS Number 34263-68-8PubChem
Molecular Formula C₇H₁₇NPubChem
Molecular Weight 115.22 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES CCC(C)CCCNPubChem
InChIKey HZZLWSFAPDJVLT-UHFFFAOYSA-NPubChem
XLogP3 1.9PubChem
Topological Polar Surface Area 26 ŲPubChem
Heavy Atom Count 8PubChem

Experimental Protocols

Given the lack of direct commercial sources, an in-house synthesis is a viable option for obtaining this compound. The most logical and well-established route proceeds from the commercially available corresponding alcohol, 4-Methylhexan-1-ol.

Proposed Synthesis Workflow: Two-Step Conversion of 4-Methylhexan-1-ol

The proposed synthesis involves two key steps:

  • Oxidation of 4-Methylhexan-1-ol to the intermediate aldehyde, 4-methylhexanal.

  • Reductive Amination of 4-methylhexanal with ammonia (B1221849) to yield the target primary amine.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start 4-Methylhexan-1-ol (Commercially Available) Oxidation PCC or Swern Oxidation Start->Oxidation Oxidizing Agent Aldehyde 4-Methylhexanal (Intermediate) Oxidation->Aldehyde ReductiveAmination Reductive Amination (e.g., NaBH3CN) Aldehyde->ReductiveAmination Ammonia Ammonia (NH3) Ammonia->ReductiveAmination Product This compound (Final Product) ReductiveAmination->Product Reducing Agent

Figure 1. Proposed two-step synthesis workflow for this compound.
Detailed Methodology: Reductive Amination Protocol

This protocol details the second, crucial step of the synthesis. Reductive amination is a robust method for forming amines from carbonyl compounds.[3][4][5]

Objective: To synthesize this compound from 4-methylhexanal.

Materials:

  • 4-methylhexanal (1.0 eq)

  • Ammonia (solution in methanol (B129727), 7N, 5-10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[5][6]

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylhexanal (1.0 eq) in anhydrous methanol.

  • Add the solution of ammonia in methanol (5-10 eq) to the flask.

  • Add a few drops of glacial acetic acid to catalyze the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture dropwise, maintaining the temperature below 25°C (an ice bath may be used if necessary).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add diethyl ether or ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product via distillation or column chromatography as needed.

Analytical Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques. Due to the lack of a strong chromophore, Gas Chromatography is often preferred for aliphatic amines.

Table 3: Recommended Analytical Methods

MethodColumn/ConditionsDetectionPurpose
Gas Chromatography (GC) Agilent CP-Sil 13 CB or similar medium-polarity column.[7]Flame Ionization Detector (FID) or Mass Spectrometry (MS)Purity assessment, identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Reversed-phase C18 column with a mobile phase containing an ion-pairing agent (e.g., TFA).[8] Requires pre-column derivatization (e.g., with OPA) for UV/Fluorescence detection.[9]Evaporative Light Scattering Detector (ELSD) or Fluorescence Detector (FLD) post-derivatization.Purity assessment, quantification.
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR in CDCl₃ or MeOD.-Structural confirmation and verification of identity.

Logical Workflow for Procurement

For researchers and procurement specialists, navigating the acquisition of a non-catalog chemical requires a structured approach. The following diagram illustrates the decision-making process.

G Start Identify Need for This compound CheckSuppliers Search Major Supplier Catalogs (e.g., Sigma, TCI, Alfa) Start->CheckSuppliers IsAvailable Is it a stock item? CheckSuppliers->IsAvailable Purchase Purchase Directly IsAvailable->Purchase Yes RequestQuotes Request Quotes from Custom Synthesis Companies IsAvailable->RequestQuotes No EvaluateQuotes Evaluate Quotes (Cost, Lead Time, Purity) RequestQuotes->EvaluateQuotes SelectSupplier Select Supplier & Procure EvaluateQuotes->SelectSupplier ConsiderInHouse Consider In-House Synthesis EvaluateQuotes->ConsiderInHouse Quotes Unfavorable CheckPrecursor Is Precursor Available? (4-Methylhexan-1-ol) ConsiderInHouse->CheckPrecursor Yes Reassess Re-evaluate Project Scope or Chemical Target ConsiderInHouse->Reassess No Synthesize Perform In-House Synthesis & QC Analysis CheckPrecursor->Synthesize Yes CheckPrecursor->Reassess No

Figure 2. Decision workflow for procuring this compound.

References

4-Methylhexan-1-amine CAS number and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methylhexan-1-amine, including its chemical identifiers, physicochemical properties, potential synthetic routes, and a discussion of its biological context based on structurally related compounds.

Chemical Identity and Synonyms

This compound is a simple aliphatic amine. Its core structure consists of a hexane (B92381) chain with a methyl group at the fourth position and an amine group at the first position.

IdentifierValueCitation
CAS Number 34263-68-8[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₇N[1]
InChI Key HZZLWSFAPDJVLT-UHFFFAOYSA-N[1]
SMILES CCC(C)CCCN[1]
Synonyms 4-Methylhexanamin, SCHEMBL217053, DTXSID20611677[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueCitation
Molecular Weight 115.22 g/mol [1]
Monoisotopic Mass 115.136100 g/mol [1]
XLogP3 1.9[1]
Topological Polar Surface Area 26 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step or a one-pot reaction where 4-methylhexanal reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced to the final amine product.

G cluster_0 Reaction Workflow cluster_1 Reagents A 4-Methylhexanal C Intermediate Imine A->C + B Ammonia (NH3) B->C Condensation (-H2O) D This compound C->D Reduction E Reducing Agent (e.g., NaBH3CN, H2/Catalyst) E->C G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Vesicles with Norepinephrine (NE) C Increased NE Concentration A->C Exocytosis B 4-Methylhexan-amine (Postulated) B->A Induces Release D Adrenergic Receptors C->D Binding E Signal Transduction (Sympathetic Response) D->E Activation

References

The Sympathomimetic Potential of 4-Methylhexan-1-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed exploration of the potential biological activities of 4-Methylhexan-1-amine (also known as DMAA) and its structural analogs. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the pharmacological effects of these compounds, with a focus on their interaction with monoamine transporters. The guide includes quantitative data for the parent compound, detailed experimental methodologies, and visualizations of key signaling pathways and research workflows.

Introduction: The Resurgence of Aliphatic Amines

This compound (DMAA) is a simple aliphatic amine that has garnered significant attention for its sympathomimetic properties, mimicking the effects of endogenous catecholamines.[1] Originally developed as a nasal decongestant, its use in dietary and athletic supplements has prompted extensive scientific scrutiny.[1] The primary mechanism of action for DMAA and its analogs involves the modulation of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), where they act as releasing agents and reuptake inhibitors.[1] This guide examines the core pharmacology of DMAA and explores the potential activities of its structural analogs, providing a framework for future research and development in this area.

Quantitative Data on Biological Activity

The primary molecular targets of this compound and its analogs are the dopamine and norepinephrine transporters. These compounds competitively inhibit the reuptake of their respective neurotransmitters. While comprehensive quantitative data for a wide range of analogs is limited in publicly available literature, the following tables summarize the known inhibitory activities of DMAA and provide context with the well-characterized stimulant, d-amphetamine.

Table 1: Inhibitory Activity of this compound (DMAA) at Monoamine Transporters

CompoundTransporterAssay TypeValueReference
This compound (DMAA) Dopamine Transporter (DAT)[³H]-Dopamine Uptake InhibitionIC₅₀: 29.4 µM[2]
This compound (DMAA) Norepinephrine Transporter (NET)[³H]-Norepinephrine Uptake InhibitionIC₅₀: 0.41 µM[2]
d-amphetamine (for comparison)Dopamine Transporter (DAT)[³H]-Dopamine Uptake InhibitionIC₅₀: 0.66 µM[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Structural Analogs of Interest

Several structural analogs of this compound have been identified, primarily through their inclusion in dietary supplements. While detailed pharmacological data is not available for all, their structural similarity to DMAA suggests they may possess comparable biological activities.

  • Octodrine (DMHA, 2-amino-6-methylheptane): Described as a sympathomimetic, vasoconstrictor, and local anesthetic. It has a history of use in nasal decongestants.

  • 1,4-Dimethylamylamine (1,4-DMAA): A structural isomer of DMAA.

  • 1,3-Dimethylbutylamine (1,3-DMBA): A shorter-chain analog of DMAA.

Further research is required to fully characterize the potency and selectivity of these analogs at monoamine transporters.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of this compound and its analogs.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Varying concentrations of the test compound (e.g., this compound) are added to the wells and pre-incubated for 10-30 minutes at 37°C.

    • A fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine for DAT assays or [³H]-norepinephrine for NET assays) is added to each well.

    • Uptake is allowed to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of the test compound is calculated, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that binds to the transporter.

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the transporter of interest or from brain regions with high transporter density (e.g., striatum for DAT).

  • Assay Procedure:

    • In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is analyzed to calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity for the transporter.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the study of these compounds.

G cluster_0 Mechanism of Action at the Synapse Compound This compound Analog Transporter Dopamine (DAT) or Norepinephrine (NET) Transporter Compound->Transporter Inhibits Reuptake Neurotransmitter Dopamine or Norepinephrine Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Neurotransmitter Release Synaptic_Cleft->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Dopamine/Adrenergic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Cellular_Response Cellular Response (e.g., Stimulation) Postsynaptic_Receptor->Cellular_Response Activates

Caption: Indirect sympathomimetic action at a monoaminergic synapse.

G A Compound Synthesis and Characterization B In Vitro Screening: Monoamine Transporter Uptake Inhibition Assays A->B C Determine IC50 Values (DAT, NET, SERT) B->C E Functional Assays (e.g., Neurotransmitter Release) B->E D Radioligand Binding Assays to Determine Ki C->D F Structure-Activity Relationship (SAR) Analysis C->F D->F E->F G Lead Optimization F->G

References

A Technical Guide to the Discovery and Evolution of Chiral Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aliphatic amines are fundamental building blocks in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical area of research. This guide provides an in-depth overview of the historical progression and discovery of methods to obtain enantiopure aliphatic amines. It traces the evolution from early classical resolutions to the development of sophisticated catalytic asymmetric syntheses, including hydrogenation, hydroamination, and biocatalysis. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts and workflows for professionals in drug development and chemical research.

Introduction: The Foundational Importance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules. It is estimated that approximately half of all current active pharmaceutical ingredients (APIs) incorporate a chiral amine in their structure.[1] The specific three-dimensional arrangement (stereochemistry) of these amine-containing molecules is often crucial for their pharmacological effect, as different enantiomers can exhibit vastly different efficacy, and in some cases, toxicity.

The journey to obtaining enantiomerically pure amines has been a central theme in the history of organic chemistry. This journey began with the foundational work of Louis Pasteur and has evolved into a sophisticated field of catalytic asymmetric synthesis, providing powerful tools for modern drug discovery and development. This guide will chronologically detail these pivotal developments.

Early Milestone: Classical Resolution of Racemates

The concept of chirality in molecules and the first separation of a racemic mixture were demonstrated by Louis Pasteur in 1848.[2][3] While his initial work involved tartrate salts, the principle he established laid the groundwork for the resolution of all racemic compounds, including amines.[4][5]

The most common classical method for resolving a racemic amine involves reacting it with an enantiomerically pure chiral acid, such as tartaric acid.[4][6] This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[7] Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.[8]

While historically significant and still used for some industrial-scale separations, classical resolution has a major drawback: the theoretical maximum yield for the desired enantiomer is only 50%, with the other half being discarded or requiring a separate racemization and recycling process.[4]

Logical Flow of Classical Resolution

The following diagram illustrates the general workflow for the classical resolution of a racemic amine using a chiral resolving agent.

classical_resolution cluster_start Starting Materials cluster_process Process cluster_end Products racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomers Formation of Diastereomeric Salts (R,R'-Salt + S,R'-Salt) racemic_amine->diastereomers React with resolving_agent Chiral Resolving Agent (e.g., R'-Acid) resolving_agent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation isolated_salt1 Isolated Salt 1 (e.g., S,R'-Salt) separation->isolated_salt1 Less Soluble isolated_salt2 Isolated Salt 2 (e.g., R,R'-Salt, in solution) separation->isolated_salt2 More Soluble pure_amine Pure S-Amine isolated_salt1->pure_amine Liberate with Base unwanted_amine Unwanted R-Amine isolated_salt2->unwanted_amine Liberate with Base nobori_cycle catalyst [Ru(II)-H](L*) substrate_complex Substrate Complex catalyst->substrate_complex + Imine (S) - Base ts Transition State substrate_complex->ts Outer-sphere H-transfer product_complex Product Complex ts->product_complex product_complex->catalyst + H₂ + Base - Chiral Amine (P)

References

Theoretical and Computational Analysis of 4-Methylhexan-1-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical framework for the analysis of 4-Methylhexan-1-amine, a primary aliphatic amine. In the absence of extensive published computational studies on this specific molecule, this guide outlines established theoretical methodologies that can be employed to predict its structural, electronic, and spectroscopic properties. The protocols described are standard within the field of computational chemistry and serve as a robust blueprint for in-depth analysis. This paper will detail the workflow for such a computational study, present known computed properties, and describe the experimental techniques essential for validation.

Molecular Properties and Computational Descriptors

A foundational aspect of any computational study is the determination of the molecule's fundamental properties. These values, often predicted through quantitative structure-property relationship (QSPR) models, provide a baseline for further analysis.

PropertyValueSource
Molecular Formula C₇H₁₇NPubChem[1]
Molecular Weight 115.22 g/mol PubChem[1]
Monoisotopic Mass 115.136099547 DaPubChem[1]
XLogP3 (Predicted) 1.9PubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
CAS Number 34263-68-8PubChem[1]

Theoretical Framework and Computational Workflow

A typical computational investigation of a small organic molecule like this compound follows a structured workflow. This process begins with building the initial molecular structure and proceeds through increasingly complex calculations to elucidate its properties. Computational chemistry has become a powerful partner in scientific research, providing insights that are not achievable through bulk analysis alone.[2]

G cluster_setup Initial Setup cluster_conf Conformational Analysis cluster_dft Quantum Chemical Calculations (DFT) cluster_analysis Property Analysis A 1. 3D Structure Generation (e.g., from SMILES: CCC(C)CCCN) B 2. Molecular Mechanics Search (e.g., MMFF94) A->B C 3. Low-Energy Conformer Selection B->C D 4. Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E 5. Vibrational Frequency Calculation D->E F 6. Single-Point Energy Calculation (e.g., with larger basis set) D->F G 7. Property Calculations (NBO, HOMO/LUMO, ESP) F->G

A standard workflow for the computational analysis of a small molecule.

Detailed Methodologies: Theoretical and Experimental

The following sections detail the methodologies for key computational and experimental protocols for characterizing this compound.

Conformational Analysis

Due to the presence of four rotatable bonds, this compound can exist in numerous conformations. Identifying the lowest-energy conformers is crucial as they represent the most probable shapes of the molecule.

Protocol:

  • Initial Structure Generation: Generate a 3D structure of this compound from its SMILES string (CCC(C)CCCN).

  • Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify a wide range of possible conformers.

  • Clustering and Selection: Group the conformers by shape and energy. Select the lowest-energy conformers (e.g., those within 5-10 kcal/mol of the global minimum) for higher-level quantum mechanical calculations.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. Methods like the M06-2X functional are well-suited for noncovalent interactions and thermodynamic parameters of non-metals.[2][3]

Protocol:

  • Geometry Optimization: For each selected low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d). This process finds the lowest energy structure for each conformer.

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be determined.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

Protocol:

  • Wavefunction Analysis: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.

  • Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.

  • Electrostatic Potential (ESP): Map the electrostatic potential onto the electron density surface. This visualization helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding drug-receptor interactions.

G cluster_theory Theoretical Calculations cluster_exp Experimental Validation DFT DFT Optimized Geometry Spectra Predicted Spectra (IR, NMR) DFT->Spectra Props Electronic Properties (HOMO, LUMO, ESP) DFT->Props Spectroscopy Spectroscopic Analysis (FTIR, NMR) Spectra->Spectroscopy Comparison Activity Biological Assays Props->Activity Correlation Synthesis Molecule Synthesis Synthesis->Spectroscopy Synthesis->Activity

Relationship between theoretical prediction and experimental validation.
Experimental Validation: Spectroscopic Protocols

Experimental data is essential to validate and benchmark the results of theoretical calculations. For this compound, the primary techniques would be Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation: A thin film of neat liquid this compound is prepared between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a primary aliphatic amine, key expected absorptions are:

    • N-H Stretch: Two well-defined peaks in the 3400 to 3500 cm⁻¹ region due to asymmetric and symmetric stretching.[4]

    • C-N Stretch: Absorptions in the 1000 to 1250 cm⁻¹ range for aliphatic amines.[4][5]

    • N-H Bend (Scissoring): A strong absorption between 1550 and 1650 cm⁻¹.[4]

    • N-H Wag: A broad absorption between 650 and 900 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Analysis:

    • ¹H NMR: The hydrogens attached to the amine nitrogen typically show a signal between 0.5-5.0 ppm, which can be broad and concentration-dependent.[4] Hydrogens on carbons directly bonded to the amine usually appear around 2.3-3.0 ppm.[4] The addition of D₂O will cause the N-H proton signal to disappear, confirming its identity.[4]

    • ¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts providing information about their local electronic environment.

Conclusion

The computational methodologies outlined in this whitepaper provide a comprehensive framework for the theoretical characterization of this compound. By employing techniques such as DFT for geometry optimization and electronic structure analysis, researchers can gain significant insights into the molecule's conformational preferences, spectroscopic signatures, and electronic structure. These theoretical findings, when validated by experimental techniques like FTIR and NMR spectroscopy, can guide further experimental work, aid in the interpretation of empirical data, and provide a molecular-level understanding of its behavior, which is invaluable for applications in medicinal chemistry and drug development.

References

Solubility Profile of 4-Methylhexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Methylhexan-1-amine in various solvents. Understanding the solubility characteristics of this compound is crucial for its application in research, chemical synthesis, and pharmaceutical development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for understanding the factors that govern its solubility.

Core Concepts in Solubility of this compound

This compound is a primary aliphatic amine with a seven-carbon branched alkyl chain. Its solubility is primarily dictated by the interplay between its polar amine group (-NH2) and its nonpolar hydrocarbon structure. The amine group is capable of forming hydrogen bonds with polar solvents, while the alkyl chain interacts favorably with nonpolar solvents through van der Waals forces. This dual nature results in a varied solubility profile across different solvent classes.

Quantitative Solubility Data

Solvent ClassSolvent NameChemical FormulaExpected Solubility of this compound
Aqueous WaterH₂OSlightly Soluble (approx. 6791 mg/L at 25°C for 1-heptylamine)[3][4][5][6]
Alcohols MethanolCH₃OHMiscible/Soluble[7]
EthanolC₂H₅OHMiscible/Soluble[7]
Ethers Diethyl Ether(C₂H₅)₂OMiscible/Soluble[1]
Tetrahydrofuran (THF)C₄H₈OMiscible/Soluble
Hydrocarbons HexaneC₆H₁₄Soluble
TolueneC₇H₈Soluble

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. The quantitative value for water is based on 1-heptylamine and serves as a close approximation. For organic solvents, while quantitative data is scarce, C7 amines are generally considered to be readily soluble.[7][8]

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors, as illustrated in the diagram below. The interplay of these factors determines the extent to which the amine will dissolve in a given solvent.

G Factors Affecting Solubility of this compound cluster_amine This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Polar Amine Head (-NH2) (Hydrogen Bonding Donor/Acceptor) C Polar Solvents (e.g., Water, Alcohols) A->C Favors Solubility ('Like Dissolves Like') D Nonpolar Solvents (e.g., Hexane, Toluene) A->D Hinders Solubility B Nonpolar Alkyl Tail (C7H15) (van der Waals Interactions) B->C Hinders Solubility B->D Favors Solubility ('Like Dissolves Like') E Temperature E->C Generally Increases Solubility E->D Generally Increases Solubility F pH (for aqueous solutions) F->C Significant Impact (Protonation increases solubility)

Solubility Influencing Factors

Experimental Protocols

Accurate determination of solubility is essential for the reliable application of this compound. The following are detailed methodologies for key solubility experiments.

Protocol 1: Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol is based on the flask method, suitable for substances with solubilities above 10⁻² g/L.

1. Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of the amine in the aqueous phase is determined by a suitable analytical method.

2. Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable titrimetric method

  • Volumetric flasks and pipettes

3. Procedure:

  • Preliminary Test: To estimate the approximate solubility, add small, successive amounts of this compound to a known volume of water in a test tube. Shake vigorously after each addition until a persistent turbidity or undissolved phase is observed. This helps in determining the appropriate amount of substance for the main test.

  • Equilibration: Add an excess amount of this compound (determined from the preliminary test) to a known volume of water in a flask.

  • Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for at least 24 hours. A longer period (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached.

  • After agitation, allow the solution to stand at the same constant temperature for at least 24 hours to allow for phase separation.

  • Phase Separation: Centrifuge the saturated solution at a controlled temperature to separate the undissolved amine.

  • Sampling: Carefully withdraw a sample from the clear, aqueous supernatant for analysis.

  • Analysis: Determine the concentration of this compound in the sample using a validated analytical method such as GC-FID or acid-base titration.

  • Replicate: The experiment should be performed at least in triplicate.

Protocol 2: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in various organic solvents.

1. Principle: A known mass of the amine is titrated with the organic solvent at a constant temperature until complete dissolution is observed. Alternatively, a saturated solution is prepared, and the concentration is determined analytically.

2. Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, hexane, toluene) of high purity

  • Thermostatically controlled water bath or heating block

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Calibrated burette or micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID)

3. Procedure (Titration Method):

  • Accurately weigh a small amount of this compound into a thermostatically controlled vessel.

  • Slowly add the organic solvent from a burette while continuously stirring.

  • Observe the solution for the point at which the amine completely dissolves (the solution becomes clear).

  • Record the volume of solvent added.

  • Calculate the solubility in terms of g/100 mL or other appropriate units.

  • Repeat the measurement at different temperatures if required.

4. Procedure (Equilibrium and Analysis Method):

  • Prepare a supersaturated solution of this compound in the chosen organic solvent in a sealed vessel.

  • Agitate the mixture at a constant temperature for an extended period (24-48 hours) to ensure equilibrium.

  • Allow the solution to settle, and if necessary, centrifuge to separate any undissolved amine.

  • Carefully extract an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of the pure solvent.

  • Analyze the diluted sample using a calibrated GC-FID to determine the concentration of the amine.

  • Calculate the solubility from the concentration and the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Solubility Determination Workflow A Sample Preparation (Pure this compound and Solvent) B Equilibration (Agitation at Constant Temperature) A->B C Phase Separation (Settling/Centrifugation) B->C D Sampling of Supernatant C->D E Analytical Measurement (e.g., GC-FID, Titration) D->E F Data Analysis and Solubility Calculation E->F

Solubility Determination Workflow

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions relevant to the intended use.

References

Navigating the Thermal Landscape of 4-Methylhexan-1-amine: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected thermal stability and degradation profile of 4-Methylhexan-1-amine. In the absence of specific, publicly available experimental data for this compound, this document synthesizes information from studies on analogous primary aliphatic amines to forecast its behavior under thermal stress. It also furnishes detailed experimental protocols for researchers seeking to perform their own thermal analysis.

Thermal Stability Profile

Primary aliphatic amines, such as this compound, are generally stable at ambient temperatures. However, their stability is influenced by factors such as temperature, the presence of an oxidizing atmosphere, and the presence of catalysts. Under inert conditions, the primary degradation pathway is expected to be initiated by the cleavage of the C-N bond. In the presence of oxygen, oxidative degradation will lead to a different and more complex set of degradation products.

Due to its volatility, the initial weight loss observed in a thermogravimetric analysis (TGA) of this compound under non-pressurized conditions will be due to evaporation. The boiling point of the related compound n-hexylamine is approximately 131-132°C. Therefore, significant weight loss due to vaporization of this compound is expected to occur around this temperature range. Thermal decomposition is anticipated to occur at significantly higher temperatures.

Table 1: Anticipated Thermal Events for this compound

Thermal EventAnalytical TechniqueExpected Temperature Range (°C)AtmosphereObservations
VaporizationTGA/DSC130 - 160Inert (N₂) or Oxidative (Air)Endothermic event in DSC; significant mass loss in TGA.
Onset of DecompositionTGA> 200Inert (N₂)Initial mass loss corresponding to the breaking of chemical bonds.
Oxidative DecompositionTGA> 200Oxidative (Air)Onset of decomposition may be at a lower temperature compared to an inert atmosphere.
Major DecompositionTGA/DSC250 - 400Inert (N₂) or Oxidative (Air)Rapid mass loss in TGA; complex exothermic events in DSC.

Note: The temperature ranges provided are estimations based on the general behavior of primary aliphatic amines and should be confirmed by experimental analysis.

Potential Thermal Degradation Pathways

The thermal degradation of primary aliphatic amines can proceed through several pathways, depending on the conditions. The primary expected pathways for this compound are deamination and homolytic cleavage.

Deamination: This pathway involves the elimination of ammonia (B1221849) (NH₃), leading to the formation of an alkene. For this compound, this would likely result in the formation of 4-methylhex-1-ene.

Homolytic Cleavage: At higher temperatures, the energy supplied can be sufficient to break C-C and C-N bonds, leading to the formation of a variety of smaller radical species. These radicals can then recombine or undergo further reactions to form a complex mixture of smaller alkanes, alkenes, and nitrogen-containing compounds. In the presence of oxygen, these fragments will be oxidized to form oxides of carbon (CO, CO₂) and nitrogen (NOx).[1]

G Plausible Thermal Degradation Pathway of this compound cluster_initial Initial Compound cluster_pathways Primary Degradation Pathways cluster_products Degradation Products cluster_oxidation Oxidative Degradation Products (in Air) A This compound B Deamination A->B Heat C Homolytic Cleavage A->C Higher Heat D 4-Methylhex-1-ene + Ammonia B->D E Smaller Alkanes & Alkenes C->E F Nitrogen-containing Fragments C->F G CO, CO₂ E->G Oxidation H NOx F->H Oxidation

Caption: Plausible thermal degradation pathways for this compound.

Experimental Protocols

To obtain precise data on the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA) of a Liquid Sample

Objective: To determine the temperatures at which this compound volatilizes and decomposes, and to quantify the mass loss at each stage.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the balance is calibrated.

    • Set the purge gas (high purity nitrogen for inert atmosphere, or air for oxidative studies) to the desired flow rate (typically 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

    • For volatile liquids, it is recommended to use a sealed pan with a pinhole lid to control the evaporation rate and prevent premature sample loss.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature of 600°C or higher, until no further mass loss is observed.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of volatilization and decomposition. The onset is often determined as the temperature at which 5% mass loss occurs (T₅).

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate for each step.

G TGA Experimental Workflow A Instrument Preparation (Calibration, Purge Gas) B Sample Preparation (5-10 mg in sealed pan with pinhole) A->B C Temperature Program (Ramp at 10°C/min to 600°C) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA/DTG curves, Onset Temperatures) D->E

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) of a Liquid Sample

Objective: To measure the heat flow associated with thermal events such as melting, boiling, and decomposition.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Set the purge gas (typically high purity nitrogen) at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. This is crucial to prevent evaporation before the boiling point is reached.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Experimental Program:

    • Equilibrate the sample and reference at a low starting temperature (e.g., -50°C) to observe any potential low-temperature phase transitions.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 400°C).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

G DSC Experimental Workflow A Instrument Calibration (Temperature, Enthalpy) B Sample Preparation (2-5 mg in hermetically sealed pan) A->B C Temperature Program (Ramp at 10°C/min to 400°C) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Identify Peaks, Determine Enthalpy) D->E

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Summary and Disclaimer

This technical guide outlines the expected thermal behavior of this compound based on the known properties of similar primary aliphatic amines. The primary thermal events are anticipated to be volatilization, followed by decomposition at higher temperatures. The degradation products will vary depending on the atmosphere, with deamination being a key pathway in inert conditions and oxidation leading to a more complex mixture of smaller molecules and oxides of carbon and nitrogen in the presence of air.

Disclaimer: The quantitative data and specific degradation pathways described in this document are illustrative and based on general chemical principles and data for analogous compounds. For definitive information on the thermal stability and degradation profile of this compound, experimental analysis using the protocols outlined herein is strongly recommended.

References

Quantum Chemical Calculations for 4-Methylhexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-1-amine is a primary alkylamine with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel derivatives. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that can guide experimental studies and accelerate the drug discovery and development process.

This technical guide provides a comprehensive overview of a computational workflow for the quantum chemical characterization of this compound. In the absence of specific experimental data for this molecule, this document serves as a "how-to" guide, outlining best practices for performing such calculations from first principles. The methodologies described herein are based on established computational chemistry protocols for small organic molecules and alkylamines.

Methodology

A multi-step computational protocol is proposed to thoroughly investigate the structural and electronic properties of this compound. This workflow, illustrated below, begins with the initial preparation of the molecular structure and proceeds through conformational analysis, geometry optimization, and the calculation of various molecular properties.

computational_workflow cluster_prep 1. Structure Preparation cluster_conf 2. Conformational Analysis cluster_dft 3. DFT Calculations cluster_analysis 4. Data Analysis & Visualization mol_build Build Initial 3D Structure conf_search Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search Initial Geometry low_energy Identify Low-Energy Conformers conf_search->low_energy Energy Ranking geom_opt Geometry Optimization low_energy->geom_opt Conformer Ensemble freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structures prop_calc Property Calculations freq_calc->prop_calc Verified Minima thermo_analysis Thermochemical Analysis prop_calc->thermo_analysis spec_sim Spectroscopic Simulation (IR, NMR) prop_calc->spec_sim mo_analysis Molecular Orbital Analysis prop_calc->mo_analysis data_vis Data Tabulation & Visualization thermo_analysis->data_vis spec_sim->data_vis mo_analysis->data_vis

Figure 1: A comprehensive workflow for the quantum chemical analysis of this compound.
Computational Protocol

The following sections detail the proposed computational methods for each step of the workflow.

1. Molecular Structure Preparation:

  • Initial 3D Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro, GaussView, or ChemDraw. The IUPAC name (this compound) or its SMILES string (CCC(C)CCCN) can be used as input.

2. Conformational Analysis:

  • Conformational Search: Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. A conformational search should be performed to identify the low-energy conformers. This is typically done using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF).

  • Selection of Low-Energy Conformers: The conformers identified from the search should be ranked by their relative energies. A representative set of low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) should be selected for further, more accurate calculations.

3. Density Functional Theory (DFT) Calculations:

  • Geometry Optimization: The geometries of the selected low-energy conformers should be optimized using Density Functional Theory (DFT). A recommended level of theory for molecules of this size is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed. The inclusion of a dispersion correction, such as Grimme's D3, is advisable to accurately model intramolecular non-covalent interactions.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Property Calculations: A range of molecular properties can be calculated from the optimized geometries. These include:

    • Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy.

    • Spectroscopic Properties: Infrared (IR) vibrational frequencies and intensities, and Nuclear Magnetic Resonance (NMR) chemical shifts.

    • Electronic Properties: Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Predicted Physicochemical and Electronic Properties

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations for the most stable conformer of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueUnits
Molecular FormulaC7H17N-
Molecular Weight115.22 g/mol
Zero-Point Vibrational Energy (ZPVE)Valuekcal/mol
Enthalpy (298.15 K)Valuekcal/mol
Gibbs Free Energy (298.15 K)Valuekcal/mol
Dipole MomentValueDebye

Table 2: Predicted Electronic Properties

PropertyPredicted ValueUnits
Energy of HOMOValueeV
Energy of LUMOValueeV
HOMO-LUMO GapValueeV

Predicted Spectroscopic Data

The computational workflow allows for the simulation of spectroscopic data, which can be invaluable for the identification and characterization of this compound in experimental settings.

Table 3: Predicted Key Infrared (IR) Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
N-H stretch (symmetric)ValueValue
N-H stretch (asymmetric)ValueValue
C-H stretch (CH3, CH2)ValueValue
N-H bend (scissoring)ValueValue
C-N stretchValueValue

Table 4: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-HValue-
C1-Value
C2-HValue-
C2-Value
C3-HValue-
C3-Value
C4-HValue-
C4-Value
C5-HValue-
C5-Value
C6-HValue-
C6-Value
C7-H (methyl on C4)Value-
C7 (methyl on C4)-Value
N-HValue-

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide significant insights into the reactivity and intermolecular interaction patterns of this compound.

molecular_properties cluster_molecule This compound cluster_properties Calculated Properties cluster_interpretation Interpretation mol Optimized Geometry homo HOMO mol->homo lumo LUMO mol->lumo mep MEP mol->mep reactivity Chemical Reactivity homo->reactivity Nucleophilic Sites lumo->reactivity Electrophilic Sites interactions Intermolecular Interactions mep->interactions Electrostatic Interactions (e.g., Hydrogen Bonding)

Figure 2: Logical relationship between the optimized molecular structure and the interpretation of its electronic properties.
  • Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region from which an electron is most likely to be donated. For this compound, this is expected to be localized on the lone pair of the nitrogen atom, indicating its nucleophilic character.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where an electron is most likely to be accepted. The distribution of the LUMO will indicate potential sites for nucleophilic attack on the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, a region of high negative potential is expected around the nitrogen atom.

Conclusion

This technical guide has outlined a robust and comprehensive computational workflow for the quantum chemical characterization of this compound. By following the proposed methodologies, researchers can obtain valuable data on the structural, electronic, and spectroscopic properties of this molecule. These theoretical insights can significantly contribute to a deeper understanding of its chemical behavior and guide the design of future experimental work in the fields of drug discovery and materials science. The presented framework serves as a foundational approach that can be adapted and expanded for the study of other related alkylamines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylhexan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methylhexan-1-amine, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Due to the limited availability of direct literature on the synthesis of this specific amine, this guide presents robust and well-established synthetic methodologies that can be effectively applied.

Introduction

This compound is a primary amine with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a chiral center and a lipophilic alkyl chain, makes it an attractive scaffold for the synthesis of diverse molecular entities. The primary amino group serves as a key functional handle for various chemical transformations, including amidation, alkylation, and arylation, enabling the construction of complex molecular architectures. While specific protocols for this compound are not extensively reported, its synthesis can be reliably achieved through several established methods for primary amine synthesis. This document outlines three such approaches, starting from commercially available or readily accessible precursors.

Synthetic Pathways Overview

The synthesis of this compound can be approached from several key starting materials. The three primary routes detailed below are:

  • Reductive Amination of 4-Methylhexanal: This is often the most direct and efficient method, involving the reaction of the corresponding aldehyde with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine.

  • Gabriel Synthesis from 4-Methylhexyl Halide: A classic and reliable method for the synthesis of primary amines, this route avoids the over-alkylation issues often encountered with direct amination of alkyl halides.

  • Direct Amination of 4-Methylhexan-1-ol: Modern catalytic systems allow for the direct conversion of alcohols to amines, offering a more atom-economical and environmentally friendly approach.

The logical workflow for selecting a synthetic route is presented below:

logical_workflow start Select Starting Material aldehyde 4-Methylhexanal start->aldehyde Commercially Available alcohol 4-Methylhexan-1-ol start->alcohol Commercially Available reductive_amination Reductive Amination aldehyde->reductive_amination halide 4-Methylhexyl Halide alcohol->halide Convert to Halide direct_amination Direct Catalytic Amination alcohol->direct_amination gabriel Gabriel Synthesis halide->gabriel product This compound reductive_amination->product gabriel->product direct_amination->product

Caption: Decision workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Methylhexanal

This one-pot procedure is highly efficient for the synthesis of primary amines from aldehydes.[1][2][3][4][5]

Reaction Scheme:

reductive_amination aldehyde 4-Methylhexanal imine [Imine Intermediate] aldehyde->imine + NH3 - H2O ammonia NH3 reducing_agent NaBH(OAc)3 amine This compound imine->amine + [H] (NaBH(OAc)3)

Caption: Reductive amination of 4-methylhexanal.

Methodology:

  • Reaction Setup: To a solution of 4-methylhexanal (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (0.2 M), add a solution of ammonia in methanol (B129727) (7 N, 5.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data (Typical Yields for Reductive Amination):

Substrate TypeReducing AgentSolventTypical Yield (%)
Aliphatic AldehydeNaBH(OAc)₃DCE85-95
Aliphatic AldehydeNaBH₃CNMeOH80-90
Aliphatic AldehydeH₂/Pd-CEtOH75-85
Protocol 2: Gabriel Synthesis from 4-Methylhexyl Halide

This method is ideal for producing a primary amine without the formation of secondary or tertiary amine byproducts.[6][7][8][9][10][11]

Reaction Scheme:

gabriel_synthesis halide 4-Methylhexyl Bromide intermediate N-(4-Methylhexyl)phthalimide halide->intermediate + Potassium Phthalimide (B116566) - KBr phthalimide Potassium Phthalimide amine This compound intermediate->amine + Hydrazine (B178648) hydrazine Hydrazine (N2H4)

Caption: Gabriel synthesis of this compound.

Methodology:

  • Step 1: Synthesis of 4-Methylhexyl Bromide from 4-Methylhexan-1-ol

    • To a cooled (0 °C) solution of 4-methylhexan-1-ol (1.0 eq) in dichloromethane, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully pouring it over ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to afford 4-methylhexyl bromide, which can often be used without further purification.

  • Step 2: Gabriel Amine Synthesis

    • Alkylation: To a solution of potassium phthalimide (1.1 eq) in dimethylformamide (DMF), add 4-methylhexyl bromide (1.0 eq). Heat the mixture to 70-80 °C and stir for 12-18 hours.

    • Work-up 1: Cool the reaction mixture, pour it into water, and collect the precipitated N-(4-methylhexyl)phthalimide by filtration. Wash the solid with water and dry.

    • Cleavage: Suspend the N-(4-methylhexyl)phthalimide in ethanol. Add hydrazine hydrate (B1144303) (1.5 eq) and reflux the mixture for 2-4 hours.

    • Work-up 2: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide (B32825) will form. Acidify the mixture with aqueous HCl to pH ~1 to protonate the amine. Filter off the phthalhydrazide.

    • Isolation: Basify the filtrate with aqueous NaOH to pH >12 and extract the product with diethyl ether or dichloromethane (3x).

    • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data (Typical Yields for Gabriel Synthesis):

Reaction StepSubstrateReagentTypical Yield (%)
AlkylationPrimary Alkyl HalidePotassium Phthalimide80-95
CleavageN-AlkylphthalimideHydrazine70-90
Protocol 3: Direct Catalytic Amination of 4-Methylhexan-1-ol

This modern approach offers a greener alternative to traditional methods by using a catalyst to directly convert an alcohol to an amine with water as the only byproduct.[12][13][14]

Reaction Scheme:

direct_amination alcohol 4-Methylhexan-1-ol amine This compound alcohol->amine + NH3 Catalyst - H2O ammonia NH3 catalyst Ru or Ni Catalyst

Caption: Direct catalytic amination of 4-methylhexan-1-ol.

Methodology:

  • Catalyst System: A variety of homogeneous (e.g., Ruthenium-pincer complexes) and heterogeneous (e.g., Nickel on a solid support) catalysts can be employed.[12][14]

  • Reaction Setup: In a high-pressure reactor, combine 4-methylhexan-1-ol (1.0 eq), the chosen catalyst (e.g., 1-5 mol%), and a solvent (e.g., toluene (B28343) or dioxane, or solvent-free).

  • Ammonia Addition: Cool the reactor and introduce anhydrous ammonia to the desired pressure (e.g., 5-10 atm).

  • Reaction: Heat the sealed reactor to the optimal temperature for the chosen catalyst (typically 120-160 °C) and stir for 12-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia.

  • Purification: Dilute the reaction mixture with a suitable solvent and filter to remove the catalyst (if heterogeneous). The product can be isolated and purified by extraction and distillation or column chromatography.

Quantitative Data (Typical Yields for Direct Catalytic Amination):

Alcohol TypeCatalystTemperature (°C)Typical Yield (%)
Primary AliphaticRu-Pincer Complex130-15075-90
Primary AliphaticNi/Al₂O₃-SiO₂150-18070-85

Applications in Drug Discovery and Organic Synthesis

This compound can be a valuable intermediate in the synthesis of various target molecules:

  • Pharmaceuticals: The primary amine can be functionalized to introduce pharmacophoric groups, leading to the development of new drug candidates.

  • Agrochemicals: Derivatives of this compound may exhibit interesting biological activities for crop protection.

  • Chiral Ligands: The inherent chirality of this compound can be exploited in the synthesis of chiral ligands for asymmetric catalysis.

The general utility of primary amines in organic synthesis is illustrated below:

amine_reactions amine This compound amide Amide amine->amide Acylation (RCOCl) sulfonamide Sulfonamide amine->sulfonamide Sulfonylation (RSO2Cl) secondary_amine Secondary Amine amine->secondary_amine Alkylation (R'X) imine Imine amine->imine Condensation (R'CHO)

Caption: Common synthetic transformations of this compound.

References

Application Notes and Protocols: 4-Methylhexan-1-amine as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, contributing significantly to the specificity and efficacy of drug molecules.[1] The stereochemistry of these amine-containing compounds is often critical for their biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. 4-Methylhexan-1-amine, a chiral primary amine, presents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. Its aliphatic, branched structure can impart desirable physicochemical properties to drug candidates, such as improved lipophilicity and metabolic stability.

These application notes provide an overview of the potential applications of (R)- and (S)-4-Methylhexan-1-amine in medicinal chemistry, along with detailed protocols for its incorporation into lead compounds and subsequent biological evaluation. While specific examples of this compound in clinical development are not extensively documented in publicly available literature, the principles and methodologies described herein are based on established practices in drug discovery for similar chiral amines.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties are crucial for assessing its suitability as a fragment in drug design.

PropertyValueSource
Molecular FormulaC7H17N--INVALID-LINK--[2]
Molecular Weight115.22 g/mol --INVALID-LINK--[2]
XLogP32.1--INVALID-LINK--[3]
Hydrogen Bond Donor Count1--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count1--INVALID-LINK--[2]
Rotatable Bond Count4--INVALID-LINK--[2]

Applications in Medicinal Chemistry

The chiral 4-methylhexylamino moiety can be incorporated into a variety of drug scaffolds to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

As a Lipophilic Side Chain in Enzyme Inhibitors

The introduction of the 4-methylhexyl group can enhance binding to hydrophobic pockets within enzyme active sites. For instance, in the design of kinase inhibitors, this lipophilic tail could occupy the hydrophobic region II of the ATP-binding site, potentially increasing potency and selectivity.

Modification of Receptor Ligands

In the development of G-protein coupled receptor (GPCR) ligands, the 4-methylhexylamino group can be used to explore the lipophilic pockets of the receptor binding site. The chirality at the C4 position can be critical for establishing specific interactions and achieving desired agonist or antagonist activity.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a hypothetical drug candidate incorporating this compound.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Reductive Amination

Objective: To synthesize a hypothetical kinase inhibitor by coupling (S)-4-Methylhexan-1-amine with a heterocyclic aldehyde core.

Materials:

Procedure:

  • To a solution of 4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloroethane (0.1 M) is added (S)-4-Methylhexan-1-amine (1.2 eq) followed by acetic acid (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford the desired product.

  • The purified product is characterized by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor stock solution (10 mM in DMSO)

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at the Km concentration for the specific kinase).

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Quantitative Data Presentation

The following table presents hypothetical IC50 data for a series of analogs to illustrate the potential impact of the 4-methylhexylamino moiety on kinase inhibition.

CompoundR-groupTarget Kinase IC50 (nM)
1-(CH₂)₃CH₃150
2-CH₂-c-Hex85
3(S)-CH₂CH₂CH(CH₃)CH₂CH₃25
4(R)-CH₂CH₂CH(CH₃)CH₂CH₃250

Visualizations

G General Workflow for Chiral Amine Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation HTS, FBDD Chiral Amine Synthesis Chiral Amine Synthesis Lead Generation->Chiral Amine Synthesis Incorporate this compound SAR Studies SAR Studies Chiral Amine Synthesis->SAR Studies Analog Synthesis Lead Optimization Lead Optimization SAR Studies->Lead Optimization Improve Potency & Selectivity ADME/Tox Studies ADME/Tox Studies Lead Optimization->ADME/Tox Studies In vitro & In vivo Candidate Selection Candidate Selection ADME/Tox Studies->Candidate Selection Phase I Phase I Candidate Selection->Phase I Safety Phase II Phase II Phase I->Phase II Efficacy Phase III Phase III Phase II->Phase III Large-scale Trials Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A generalized workflow for the discovery and development of a drug candidate incorporating a chiral amine building block.

G Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Inhibitor (contains this compound) Inhibitor (contains this compound) Inhibitor (contains this compound)->RAF

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor containing the this compound scaffold.

References

asymmetric synthesis using 4-Methylhexan-1-amine as a catalyst or auxiliary.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Asymmetric Synthesis Using Chiral Primary Amines

Note on 4-Methylhexan-1-amine: An extensive search of the scientific literature found no published applications of this compound as a catalyst or chiral auxiliary in asymmetric synthesis. The following application notes are based on a representative and well-documented example of a chiral primary amine-thiourea organocatalyst to illustrate the principles and protocols relevant to this class of catalysis.

Topic: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Bifunctional Primary Amine-Thiourea Organocatalyst

Introduction: Chiral primary amines are a cornerstone of asymmetric organocatalysis, a field that utilizes small organic molecules to induce stereoselectivity in chemical reactions.[1] Bifunctional catalysts, which possess two distinct catalytic sites, are particularly effective. A common and powerful example is a primary amine-thiourea catalyst. In this system, the primary amine activates a ketone substrate by forming a nucleophilic enamine intermediate.[2][3] Simultaneously, the thiourea (B124793) moiety acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene) and orienting it for a stereoselective attack.[2][4] This dual activation strategy enables highly efficient and enantioselective carbon-carbon bond formation.[5]

This document details the application of a well-established chiral primary amine-thiourea catalyst in the asymmetric Michael addition of ketones to various nitroalkenes, a reaction that produces valuable γ-nitro ketone building blocks.[3]

Data Presentation

The following data summarizes the performance of a chiral primary amine-thiourea catalyst in the asymmetric Michael addition of acetone (B3395972) to a range of trans-nitroalkenes. The reaction demonstrates broad substrate scope and consistently high enantioselectivity.

Table 1: Asymmetric Michael Addition of Acetone to Various Nitroalkenes

EntryR Group (in trans-β-nitrostyrene)Time (h)Yield (%)ee (%)
1Phenyl249199
24-Nitrophenyl249597
34-Chlorophenyl249399
42-Chlorophenyl489299
52-Furyl248897
6Propyl488598
7Isopropyl728996
8Cyclohexyl729297

Data adapted from a representative study using a primary amine-thiourea catalyst. Conditions typically involve 15 mol % catalyst and 2 mol % benzoic acid co-catalyst.[3]

Experimental Protocols

This section provides a detailed methodology for the asymmetric Michael addition of a ketone to a nitroalkene using a representative chiral primary amine-thiourea catalyst.

Materials:

  • Chiral primary amine-thiourea catalyst (e.g., (1R,2R)-1-amino-N-(3,5-bis(trifluoromethyl)phenyl)-2-(N'-(3,5-bis(trifluoromethyl)phenyl)thioureido)cyclohexane) (15 mol %)

  • Benzoic acid (co-catalyst, 2 mol %)

  • Nitroalkene (1.0 equiv)

  • Ketone (e.g., Acetone, 10 equiv)

  • Solvent (e.g., Toluene, 0.5 M)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (0.15 mmol), benzoic acid (0.02 mmol), and the nitroalkene (1.0 mmol).

  • Add the solvent (Toluene, 2.0 mL) to dissolve the solids.

  • Add the ketone (10.0 mmol) to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at room temperature (approx. 23 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 24-72 hours, see Table 1), concentrate the reaction mixture directly under reduced pressure to remove the solvent and excess ketone.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to isolate the desired γ-nitro ketone product.

  • Characterize the product and determine the enantiomeric excess (ee %) using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

G Experimental Workflow for Asymmetric Michael Addition reagents 1. Reagent Addition Add catalyst, co-catalyst, and nitroalkene to vial. solvent 2. Dissolution Add solvent (Toluene) and ketone. reagents->solvent Add ketone reaction 3. Reaction Stir at room temperature for 24-72 hours. solvent->reaction workup 4. Workup Concentrate mixture under reduced pressure. reaction->workup Reaction complete purification 5. Purification Purify by flash column chromatography. workup->purification analysis 6. Analysis Determine yield and ee% (chiral HPLC). purification->analysis

Caption: A flowchart of the experimental procedure.

G Proposed Catalytic Cycle cluster_cycle cluster_reactants CAT Catalyst (Amine-Thiourea) ENAMINE Enamine Intermediate CAT->ENAMINE + Ketone - H2O IMINIUM Iminium Intermediate CAT->IMINIUM Catalyst Regeneration TS Ternary Complex (Transition State) ENAMINE->TS + Nitroalkene (H-Bonding to Thiourea) TS->IMINIUM C-C Bond Formation (Stereoselective Attack) IMINIUM->CAT + H2O - Product (γ-Nitro Ketone) KETONE Ketone KETONE->CAT NITRO Nitroalkene NITRO->TS

Caption: The proposed bifunctional catalytic mechanism.

References

Application Notes and Protocols for the Chiral Separation of 4-Methylhexan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylhexan-1-amine is a chiral primary amine with a stereocenter at the C4 position. The effective separation of its enantiomers, (R)-4-methylhexan-1-amine and (S)-4-methylhexan-1-amine, is crucial for various applications, including the development of pharmaceuticals and asymmetric synthesis, as enantiomers can exhibit distinct biological activities and properties. This document provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase (CSP). Polysaccharide CSPs are known for their broad applicability in resolving a wide range of chiral compounds, including primary amines.[1] The use of an acidic additive in the mobile phase is often crucial for achieving good peak shape and resolution for basic analytes like amines.[2][3]

Methodology

1. Materials and Reagents:

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or Isopropanol)

  • Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA)[2]

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) or equivalent.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Acidic Additive (e.g., 90:10:0.1, v/v/v)
Acidic Additive 0.1% Trifluoroacetic acid (TFA) or Methanesulfonic acid (MSA)[2]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (Note: Sensitivity may be low due to the lack of a strong chromophore. Derivatization may be considered for improved detection.)
Injection Volume 10 µL

5. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention times (t_R1 and t_R2), resolution (Rs), and selectivity factor (α).

Expected Results (Illustrative Data)

The following table presents hypothetical data based on typical separations of aliphatic amines on polysaccharide CSPs. Actual retention times and resolution will vary depending on the specific system and conditions.

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 18.2--
Enantiomer 29.51.81.18

Experimental Workflow: HPLC Separation

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Hexane/Ethanol/Acidic Additive) E Isocratic Elution A->E B Prepare Sample (1 mg/mL this compound) C Filter Sample B->C D Inject Sample onto CHIRALPAK® AD-H C->D D->E F UV Detection at 220 nm E->F G Identify Enantiomer Peaks F->G H Calculate t_R, Rs, α G->H

Caption: Workflow for the chiral HPLC separation of this compound.

Protocol 2: Chiral Separation by Gas Chromatography (GC)

This protocol outlines an indirect method for the enantiomeric separation of this compound. The amine is first derivatized with a chiral derivatizing agent to form diastereomers, which are then separated on a chiral GC column. This approach is particularly effective for volatile amines and often provides excellent resolution. A study on the enantioselective GC assay of 2-alkylamines (from butylamine (B146782) to octylamine) after derivatization with N-(trifluoroacetyl)prolyl chloride provides a strong basis for this protocol.[4]

Methodology

1. Materials and Reagents:

  • Racemic this compound

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (derivatizing agent)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Helium (carrier gas)

  • Chiral Stationary Phase: Chirasil-Val capillary column or equivalent.[4]

2. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chirasil-Val capillary column (e.g., 25 m x 0.25 mm ID).

3. Derivatization Procedure:

  • Dissolve approximately 10 mg of racemic this compound in 1 mL of anhydrous dichloromethane in a vial.

  • Add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of (S)-(-)-N-(trifluoroacetyl)prolyl chloride solution in dichloromethane dropwise while stirring in an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • The resulting solution containing the diastereomeric derivatives is ready for GC analysis.

4. Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Chirasil-Val (25 m x 0.25 mm ID)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Temperature Program Initial temp 120 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

5. Data Analysis:

  • Identify the two diastereomer peaks in the chromatogram.

  • Calculate the retention times (t_R1 and t_R2) and the resolution (Rs). The peak area ratio will correspond to the enantiomeric ratio of the original sample.

Expected Results (Illustrative Data)

The following table presents hypothetical data based on the typical GC separation of derivatized aliphatic amines.[4]

DiastereomerRetention Time (min)Resolution (Rs)
(S)-Amine-(S)-Reagent Derivative15.8-
(R)-Amine-(S)-Reagent Derivative16.52.5

Experimental Workflow: GC Separation

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis A Dissolve Amine in CH₂Cl₂ B Add TEA and Chiral Derivatizing Agent A->B C Reaction & Work-up B->C D Inject Derivatized Sample onto Chirasil-Val Column C->D E Temperature Programmed Elution D->E F FID Detection E->F G Identify Diastereomer Peaks F->G H Calculate t_R and Rs G->H

Caption: Workflow for the chiral GC separation of this compound.

Logical Relationship: Method Selection

The choice between HPLC and GC for the chiral separation of this compound depends on several factors, including available instrumentation, sample matrix, and the need for preparative-scale separation.

Method_Selection Start Start: Chiral Separation of This compound Decision1 Need for Preparative Scale? Start->Decision1 Decision2 Amine in Complex Matrix? Decision1->Decision2 No HPLC HPLC Protocol (Direct Separation) Decision1->HPLC Yes Decision2->HPLC Yes (Less Volatile) GC GC Protocol (Indirect via Derivatization) Decision2->GC No (High Volatility) End End: Enantiomers Separated HPLC->End GC->End

Caption: Decision tree for selecting a chiral separation method.

References

Application Note: Quantitative Analysis of 4-Methylhexan-1-amine by GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of 4-Methylhexan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and low volatility of primary amines, direct GC analysis often results in poor chromatographic peak shape and low sensitivity. To overcome these challenges, a derivatization step is employed to convert the polar primary amine group into a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis.[1] This document provides detailed protocols for derivatization using Trifluoroacetic Anhydride (TFAA), subsequent GC-MS analysis, and data quantification.

Introduction

This compound is a primary aliphatic amine. The analysis of such compounds by gas chromatography can be challenging due to their basicity and the presence of an active hydrogen on the amino group, which can lead to peak tailing and adsorption on the column.[2][3] Chemical derivatization is a crucial step to improve the chromatographic behavior and enhance the detectability of these analytes.[1][4] Acylation, the process of introducing an acyl group, is a common derivatization technique for amines.[5] Reagents like Trifluoroacetic Anhydride (TFAA) react with primary amines to form stable, volatile trifluoroacetamide (B147638) derivatives that are highly responsive to both Flame Ionization Detectors (FID) and Mass Spectrometry (MS) detectors.[4][5][6]

Experimental Workflow

The overall analytical process involves sample preparation, derivatization, GC-MS analysis, and data processing for quantification. An internal standard is recommended for high accuracy and precision.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Sample containing This compound Extract Analyte Extraction (e.g., LLE or SPE) Sample->Extract Drydown Evaporation to Dryness Extract->Drydown Reagent Add Derivatization Reagent (e.g., TFAA) & Solvent Drydown->Reagent Incubate Reaction / Incubation (e.g., 50°C for 15 min) Reagent->Incubate GCMS GC-MS Analysis Incubate->GCMS Process Data Processing (Peak Integration) GCMS->Process Quantify Quantification (Calibration Curve) Process->Quantify

Figure 1: General workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Reagents and Materials
  • Analyte: this compound standard

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA)[6]

  • Catalyst/Acid Scavenger: 0.05 M Trimethylamine (B31210) (TMA) in a suitable solvent[6]

  • Solvents: Benzene (B151609) or Ethyl Acetate (GC grade), Hexane (GC grade)

  • Workup Solution: 5% Ammonia (B1221849) in water[6]

  • Internal Standard (IS): A suitable deuterated amine or a structural analog not present in the sample (e.g., Heptylamine).

  • Equipment: GC-MS system, heating block, vortex mixer, autosampler vials with inserts, pipettes.

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the acylation of primary amines.[6]

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

    • For samples, perform a liquid-liquid or solid-phase extraction to isolate the amine fraction and minimize matrix interference.

    • Aliquot the extract or standard solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dry residue, add 0.5 mL of benzene (or ethyl acetate).[6]

    • Add 0.1 mL of 0.05 M trimethylamine solution (acts as an acid scavenger).[6]

    • Add 10 µL of TFAA.[6] TFAA is highly reactive and moisture-sensitive; handle it in a dry environment.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 50°C for 15 minutes in a heating block.[6]

  • Reaction Quench and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 5% ammonia in water to the vial to quench the reaction.[6]

    • Shake or vortex vigorously for 5 minutes to allow the derivatized, non-polar analyte to partition into the organic layer.[6]

    • Allow the layers to separate.

    • Carefully transfer an aliquot of the upper organic layer (e.g., benzene) into an autosampler vial for GC-MS analysis.[6]

Protocol 2: GC-MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5ms, DB-17ms, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[8][2]
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at ~1.2 mL/min
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)[2]
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line 280°C[8]
Scan Range m/z 40-400
Data Acquisition Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Data Presentation and Quantification

Quantitative analysis relies on the principle that the peak area of an analyte is proportional to its concentration.[7] Using an internal standard corrects for variations in injection volume and sample preparation.[7]

Calibration

A calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Table 1: Example Calibration Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1015,500151,0000.103
2538,200149,5000.256
5076,900152,1000.506
100151,300150,8001.003
250380,500151,5002.512
Linearity (r²) --> 0.995
Method Validation Parameters

A validated method ensures reliable and reproducible results. Key parameters are summarized below, with typical expected values based on similar analyses.[9][10]

Table 2: Typical Method Validation Parameters

ParameterTypical Performance Metric
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-10 ng/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90-110%
Linear Dynamic Range 10-500 ng/mL

Logical Relationship of Derivatization

The derivatization reaction chemically modifies the analyte to improve its suitability for GC-MS analysis. The primary amine is converted into a less polar, more volatile trifluoroacetamide.

Derivatization_Reaction Analyte This compound (Polar, Low Volatility) Derivative N-(4-methylhexan-1-yl)-trifluoroacetamide (Non-polar, Volatile) Analyte->Derivative plus1 + Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Derivative Byproduct Trifluoroacetic Acid (Byproduct) Reagent->Byproduct plus2 +

Figure 2: Chemical logic of the TFAA derivatization reaction.

Conclusion

The described method, involving derivatization with Trifluoroacetic Anhydride followed by GC-MS analysis, provides a sensitive, accurate, and reliable approach for the quantification of this compound. The derivatization step is essential for improving the volatility and chromatographic performance of the analyte, enabling low-level detection in various matrices. The use of an internal standard ensures high precision and accuracy, making this method suitable for research, quality control, and drug development applications.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a framework for the synthesis and evaluation of novel bioactive compounds derived from the scaffold of 4-Methylhexan-1-amine. While its isomer, 4-Methylhexan-2-amine (also known as methylhexanamine or DMAA), has been investigated as a sympathomimetic agent, this compound represents a largely unexplored starting material for drug discovery.[1] The protocols outlined herein describe the synthesis of a hypothetical library of derivatives through common medicinal chemistry reactions and propose a screening cascade to identify potential lead compounds. This application note serves as a practical guide for research teams engaged in the early stages of drug discovery, offering detailed methodologies, data presentation formats, and workflow visualizations.

Rationale for Derivatization

The primary amine functionality of this compound is a versatile handle for chemical modification. Through reactions such as acylation, sulfonylation, and reductive amination, a diverse library of compounds with varied physicochemical properties can be generated. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with favorable biological activity and drug-like properties. The lipophilic hexyl backbone provides a foundation for potential interactions with hydrophobic pockets in biological targets.

Proposed Synthetic Strategies

A variety of well-established synthetic transformations can be employed to derivatize this compound. The following are proposed synthetic routes to generate a library of novel compounds.

Synthesis of N-Aryl Amides

Acylation of this compound with various substituted benzoyl chlorides can yield a series of N-aryl amides. These modifications can introduce a range of electronic and steric diversity.

General Reaction Scheme:

Synthesis of Sulfonamides

Reaction with various sulfonyl chlorides can produce sulfonamide derivatives, which are common motifs in a wide range of clinically used drugs.

General Reaction Scheme:

Synthesis of Secondary Amines via Reductive Amination

Reductive amination with various aldehydes or ketones can generate a library of secondary amines, expanding the structural diversity and modifying the basicity of the nitrogen atom.

General Reaction Scheme:

Experimental Protocols

The following are detailed protocols for the synthesis of a representative compound and a proposed biological assay.

Protocol for Synthesis of N-(4-chlorobenzoyl)-4-methylhexan-1-amine (Hypothetical Compound C1)

Materials:

Procedure:

  • To a solution of this compound (1.0 g, 8.68 mmol) and triethylamine (1.8 mL, 13.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add 4-chlorobenzoyl chloride (1.67 g, 9.55 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the title compound.

Protocol for In Vitro Dopamine (B1211576) Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of the synthesized compounds for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]-WIN 35,428 (radioligand)

  • Test compounds (synthesized derivatives)

  • GBR 12909 (positive control)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Filter plates (96-well)

  • Cell harvester

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-WIN 35,428 (final concentration 2 nM), and 25 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). For non-specific binding, use GBR 12909 at a final concentration of 10 µM.

  • Add 100 µL of the cell membrane preparation (20 µg of protein per well).

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvest the samples onto filter plates using a cell harvester and wash three times with ice-cold assay buffer.

  • Allow the filters to dry, then add 200 µL of scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., using GraphPad Prism).

Data Presentation

The following table summarizes hypothetical data from the proposed biological assays for a small library of synthesized compounds.

Compound IDStructureSynthetic RouteYield (%)DAT Ki (nM)
C1 N-(4-chlorobenzoyl)-4-methylhexan-1-amineAcylation78150
C2 N-(4-methoxybenzoyl)-4-methylhexan-1-amineAcylation82320
C3 N-(4-nitrobenzoyl)-4-methylhexan-1-amineAcylation7585
S1 N-(4-toluenesulfonyl)-4-methylhexan-1-amineSulfonylation65550
A1 N-benzyl-4-methylhexan-1-amineReductive Amination58210

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactions Derivatization Reactions cluster_products Compound Library start This compound acylation Acylation (R-COCl) start->acylation Primary Amine Reactivity sulfonylation Sulfonylation (R-SO2Cl) start->sulfonylation reductive_amination Reductive Amination (R-CHO, [H]) start->reductive_amination amides N-Acyl Derivatives acylation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides sec_amines Secondary Amine Derivatives reductive_amination->sec_amines screening Biological Screening amides->screening sulfonamides->screening sec_amines->screening

Caption: Synthetic workflow for generating a diverse compound library.

Hypothetical Signaling Pathway

Signaling_Pathway compound Novel Compound (e.g., C3) dat Dopamine Transporter (DAT) compound->dat Inhibition dopamine_int Intracellular Dopamine dat->dopamine_int dopamine_ext Extracellular Dopamine dopamine_ext->dat Reuptake drd2 D2 Receptor dopamine_ext->drd2 Binding vesicle Synaptic Vesicle dopamine_int->vesicle VMAT2 gi Gi Protein drd2->gi ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp pka PKA camp->pka downstream Downstream Effects pka->downstream

Caption: Hypothetical modulation of the dopaminergic signaling pathway.

Drug Discovery Logic Flow

Drug_Discovery_Flow start Start: This compound synthesis Library Synthesis (Acylation, etc.) start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., DAT Binding) purification->primary_screening hit_id Hit Identification primary_screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Testing lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Logical workflow for the early-stage drug discovery process.

References

Application of 4-Methylhexan-1-amine in the Synthesis of Agrochemicals: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presented synthesis is based on established chemical transformations common in the agrochemical industry, such as amide bond formation, a key reaction in the synthesis of many fungicides and herbicides.

Hypothetical Agrochemical Target: A Novel Carboxamide Fungicide

For the purpose of this application note, we will consider the synthesis of a hypothetical carboxamide fungicide, "Fungimex," which incorporates the 4-methylhexylamino moiety. Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

Table 1: Physicochemical Properties of 4-Methylhexan-1-amine

PropertyValue
Molecular FormulaC₇H₁₇N
Molecular Weight115.22 g/mol
AppearanceColorless liquid
Boiling Point148-150 °C
Density0.77 g/cm³
SolubilitySparingly soluble in water, soluble in organic solvents

Synthetic Pathway for "Fungimex"

The synthesis of our hypothetical fungicide "Fungimex" involves a two-step process starting from a commercially available substituted benzoic acid. The first step is the activation of the carboxylic acid to an acyl chloride, followed by amidation with this compound.

Caption: Synthetic pathway for the hypothetical fungicide "Fungimex".

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (20.16 g, 0.1 mol).

  • Carefully add thionyl chloride (14.3 mL, 0.2 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-chloro-5-nitrobenzoyl chloride is a yellow solid and can be used in the next step without further purification.

Protocol 2: Synthesis of N-(4-methylhexyl)-2-chloro-5-nitrobenzamide ("Fungimex")

  • Dissolve this compound (11.52 g, 0.1 mol) and triethylamine (B128534) (12.14 g, 0.12 mol) in 150 mL of dichloromethane (B109758) in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from the previous step in 50 mL of dichloromethane and add it dropwise to the amine solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure N-(4-methylhexyl)-2-chloro-5-nitrobenzamide ("Fungimex").

Data Presentation

Table 2: Reaction Parameters and Yields for the Synthesis of "Fungimex"

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC) (%)
12-chloro-5-nitrobenzoic acid, Thionyl chlorideNoneReflux2>95 (crude)-
22-chloro-5-nitrobenzoyl chloride, this compoundDichloromethane0 - RT4.58598

Table 3: Hypothetical Fungicidal Activity of "Fungimex"

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea1.2
Septoria tritici0.8
Puccinia triticina2.5
Alternaria solani3.1

Logical Workflow for Agrochemical Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new agrochemical candidate like "Fungimex."

Agrochemical_Workflow Start Hypothesis: Branched alkylamine incorporation can enhance fungicidal activity Synthesis Synthesis of N-(4-methylhexyl)benzamide analogs Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, HPLC) Synthesis->Purification In_vitro_Screening In vitro Fungicidal Screening against a panel of pathogens Purification->In_vitro_Screening Data_Analysis Data Analysis (EC₅₀ determination) In_vitro_Screening->Data_Analysis Lead_Identification Identification of 'Fungimex' as a lead compound Data_Analysis->Lead_Identification Further_Optimization Further SAR Studies and Optimization Lead_Identification->Further_Optimization

Caption: Workflow for synthesis and evaluation of new agrochemicals.

Conclusion

While the direct application of this compound in existing agrochemicals is not documented, its properties as a branched primary amine make it a valuable building block for the synthesis of new active ingredients. The hypothetical synthesis of the carboxamide fungicide "Fungimex" demonstrates a practical and efficient route for incorporating this moiety into a potential agrochemical scaffold. The provided protocols and data serve as a foundational guide for researchers exploring the use of novel amines in the design and development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

References

Application of 4-Methylhexan-1-amine as a Resolving Agent for Chiral Acids: A Theoretical Framework and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical and fine chemical industries, the production of enantiomerically pure compounds is of paramount importance, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. One of the most established and scalable methods for separating enantiomers is through diastereomeric salt resolution. This process involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can often be separated by fractional crystallization.

This document provides a detailed, albeit theoretical, application note and protocol for the use of (R)- or (S)-4-Methylhexan-1-amine as a chiral resolving agent for the separation of racemic carboxylic acids. While specific documented applications of 4-Methylhexan-1-amine in this context are not widely reported in scientific literature, its structure as a chiral primary amine makes it a plausible candidate for such applications. The principles and methodologies described herein are based on established practices in the field of chiral resolution and serve as a comprehensive guide for researchers to explore its potential.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the reaction of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, such as (S)-4-Methylhexan-1-amine. This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). These diastereomers are not mirror images and thus possess different physical properties, most notably their solubility in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution, while the more soluble one remains in the mother liquor. After separation, the enantiomerically enriched carboxylic acid can be recovered from the diastereomeric salt by treatment with a strong acid.

Experimental Protocols

The following protocols provide a general framework for the resolution of a generic racemic carboxylic acid using (S)-4-Methylhexan-1-amine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.

Screening for a Suitable Solvent

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. An ideal solvent will exhibit a significant difference in the solubility of the two diastereomeric salts.

Methodology:

  • In separate small test tubes, place approximately 10 mg of the racemic carboxylic acid and a stoichiometric equivalent of (S)-4-Methylhexan-1-amine.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) in small increments with warming and stirring until the solids dissolve.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. A solvent that yields a good crystalline precipitate for one diastereomer while keeping the other in solution is a promising candidate.

  • Analyze the crystalline material and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC or GC) to determine the diastereomeric excess (de%).

Preparative Scale Resolution

Methodology:

  • Salt Formation: In a reaction vessel, dissolve the racemic carboxylic acid (e.g., 10 mmol) in the chosen optimal solvent (e.g., 100 mL of ethanol) with gentle heating and stirring. In a separate flask, dissolve an equimolar amount of (S)-4-Methylhexan-1-amine (10 mmol) in a small amount of the same solvent.

  • Slowly add the amine solution to the carboxylic acid solution with continuous stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. If no crystals form, consider seeding with a small crystal from the screening experiment or further cooling to 0-5 °C.

  • Allow the crystallization to proceed for a sufficient time (e.g., 12-24 hours) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum. The mother liquor can be retained for the isolation of the other enantiomer.

Liberation of the Enantiomerically Enriched Carboxylic Acid

Methodology:

  • Suspend the crystalline diastereomeric salt in water.

  • With vigorous stirring, slowly add a strong acid (e.g., 2M HCl) until the pH of the aqueous layer is acidic (pH < 2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extraction: Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • The chiral resolving agent, (S)-4-Methylhexan-1-amine, can be recovered from the aqueous layer by basification and extraction.

Determination of Enantiomeric Purity

The enantiomeric excess (ee%) of the recovered carboxylic acid should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The carboxylic acid may need to be derivatized to a suitable ester or amide for analysis on a chiral stationary phase.

  • Chiral Gas Chromatography (GC): Suitable for volatile carboxylic acids or their volatile derivatives.

  • Polarimetry: Measures the optical rotation of the purified enantiomer.

Data Presentation

The following table presents hypothetical data for the resolution of a generic racemic carboxylic acid using (S)-4-Methylhexan-1-amine. This data is for illustrative purposes and the actual results will vary depending on the specific acid and experimental conditions.

Racemic AcidResolving AgentSolventDiastereomeric Salt Yield (%)Diastereomeric Excess (de%) of Crystalline SaltRecovered Acid Yield (%)Enantiomeric Excess (ee%) of Recovered Acid
Racemic Acid A(S)-4-Methylhexan-1-amineEthanol45958594
Racemic Acid A(S)-4-Methylhexan-1-amineIsopropanol40988897
Racemic Acid B(S)-4-Methylhexan-1-amineAcetone35908289
Racemic Acid B(S)-4-Methylhexan-1-amineEthyl Acetate42928691

Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid)-(S-Amine) (S-Acid)-(S-Amine) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((S)-4-Methylhexan-1-amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R-Acid)-(S-Amine)) crystallization->less_soluble Crystals mother_liquor Mother Liquor (Enriched in (S-Acid)-(S-Amine)) crystallization->mother_liquor Solution acidification_solid Acidification less_soluble->acidification_solid acidification_liquid Acidification mother_liquor->acidification_liquid pure_enantiomer Enantiomerically Enriched Carboxylic Acid (R-Acid) acidification_solid->pure_enantiomer recovered_agent_solid Recovered Resolving Agent ((S)-4-Methylhexan-1-amine) acidification_solid->recovered_agent_solid other_enantiomer Other Enantiomer (S-Acid) acidification_liquid->other_enantiomer recovered_agent_liquid Recovered Resolving Agent ((S)-4-Methylhexan-1-amine) acidification_liquid->recovered_agent_liquid

Caption: Workflow for chiral resolution of a racemic acid.

Logical_Relationship cluster_start Starting Materials cluster_process Process cluster_end Products racemic_acid Racemic Acid (R/S) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (S) chiral_amine->salt_formation separation Separation (Crystallization) salt_formation->separation liberation Liberation (Acidification) separation->liberation enantiomer_r Enantiomerically Pure Acid (R) liberation->enantiomer_r enantiomer_s Enantiomerically Pure Acid (S) liberation->enantiomer_s recovered_amine Recovered Chiral Amine (S) liberation->recovered_amine

Caption: Logical steps in diastereomeric salt resolution.

Conclusion

Application Notes and Protocols for the Quantification of 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylhexan-1-amine is a primary aliphatic amine that may require sensitive and specific quantification in various matrices for research and development purposes. Due to its chemical properties, direct analysis can be challenging. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods often necessitate a derivatization step to improve the analyte's chromatographic behavior and detection sensitivity.

I. Analytical Methods Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often required to increase volatility and thermal stability, and to improve peak shape.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds. Derivatization is employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, and to improve retention on reverse-phase columns.

The choice between GC-MS and LC-MS/MS often depends on the sample matrix, the required sensitivity, and the available instrumentation. Both techniques offer high selectivity and sensitivity when properly optimized.[1]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details the analysis of this compound in a biological matrix (e.g., plasma or urine) using GC-MS after derivatization.

A. Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Materials:

    • This compound standard

    • Internal Standard (IS) solution (e.g., d3-4-Methylhexan-1-amine or a structurally similar amine)

    • Basifying agent (e.g., 5.0 N NaOH)

    • Extraction solvent (e.g., Hexane, GC grade)

    • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Isobutyl chloroformate (IBCF).[2][3]

    • Anhydrous sodium sulfate (B86663)

    • Conical glass centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Heating block

  • Procedure:

    • Pipette 1 mL of the sample (e.g., plasma, urine) into a conical glass centrifuge tube.

    • Add the internal standard.

    • Add 500 µL of a basifying agent (e.g., 5.0 N NaOH) and 5 mL of hexane.[1]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge for 10 minutes at 3000 x g to separate the layers.

    • Transfer the upper organic layer to a clean glass test tube.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Derivatization:

      • To the dry residue, add 50 µL of BSTFA with 1% TMCS.[3]

      • Cap the vial tightly and vortex for 30 seconds.

      • Heat the vial at 70°C for 30 minutes in a heating block.[3]

      • Allow the vial to cool to room temperature before GC-MS analysis.

B. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

C. Quantitative Data

The following table summarizes the expected quantitative performance for the TMS-derivatized this compound.

ParameterExpected Value
Retention Time (min) ~ 10 - 15
Precursor Ion (m/z) To be determined empirically (for the TMS derivative)
Quantifier Ion (m/z) To be determined empirically
Qualifier Ion (m/z) To be determined empirically
LOD 0.1 - 10 ng/mL[1]
LOQ 0.5 - 20 ng/mL[1]
Linearity (R²) > 0.99[1]
Accuracy (% Recovery) 85 - 115%[1]
Precision (% RSD) < 15%[1]

D. Workflow Diagram

GCMS_Workflow Sample Sample Collection (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Basify Basification (e.g., 5.0 N NaOH) Spike->Basify Extract Liquid-Liquid Extraction (Hexane) Basify->Extract Dry Drying (Anhydrous Na2SO4) Extract->Dry Evaporate Evaporation to Dryness (Nitrogen Stream) Dry->Evaporate Derivatize Derivatization (BSTFA + 1% TMCS, 70°C) Evaporate->Derivatize Inject GC-MS Injection Derivatize->Inject Analyze Data Acquisition & Analysis (SIM Mode) Inject->Analyze

GC-MS sample preparation and analysis workflow.

III. High-Performance Liquid Chromatography (HPLC) Method

This protocol describes the quantification of this compound using HPLC with UV or fluorescence detection following pre-column derivatization.

A. Experimental Protocol

1. Sample Preparation (Protein Precipitation & Derivatization)

  • Materials:

    • This compound standard

    • Internal Standard (IS) solution

    • Protein precipitation solvent (e.g., Acetonitrile (B52724), cold)

    • Derivatizing reagent: Dansyl chloride is a versatile option.[4][5]

    • Buffer (e.g., Sodium bicarbonate buffer, pH 9.5)

    • Quenching reagent (e.g., a primary amine like methylamine)

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the sample into a microcentrifuge tube.

    • Add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Derivatization:

      • Reconstitute the residue in 50 µL of sodium bicarbonate buffer.

      • Add 100 µL of Dansyl chloride solution (in acetone).

      • Vortex and incubate at 60°C for 45 minutes in the dark.

      • Add a quenching reagent to react with excess Dansyl chloride.

      • The sample is now ready for HPLC analysis.

B. HPLC Instrumentation and Parameters

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

  • Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with a suitable percentage of B (e.g., 30%)

    • Linearly increase to a higher percentage of B (e.g., 95%) over 15 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength:

    • DAD: To be determined based on the absorbance maximum of the dansyl derivative.

    • FLD: Excitation/Emission wavelengths specific to the dansyl derivative.

C. Quantitative Data

The following table summarizes the expected quantitative performance for the Dansyl-derivatized this compound.

ParameterExpected Value
Retention Time (min) ~ 8 - 12
LOD < 0.01 - 5 ng/mL[1]
LOQ 0.01 - 10 ng/mL[1]
Linearity (R²) > 0.99[1]
Accuracy (% Recovery) 90 - 110%[1]
Precision (% RSD) < 10%[1]

D. Workflow Diagram

HPLC_Workflow Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Derivatize Derivatization (Dansyl Chloride, 60°C) Evaporate->Derivatize Inject HPLC Injection Derivatize->Inject Analyze Data Acquisition & Analysis (UV or Fluorescence) Inject->Analyze

HPLC sample preparation and analysis workflow.

IV. Method Validation

For use in regulated environments, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Key parameters of analytical method validation.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 4-methylhexan-1-amine into its individual enantiomers. Chiral amines are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile. Enantiomerically pure forms of this compound, also known as methylhexanamine or DMAA, have potential applications in the synthesis of various active pharmaceutical ingredients (APIs). This note details two primary enzymatic strategies: lipase-catalyzed acylation and transaminase-catalyzed deamination, offering robust and environmentally benign alternatives to traditional chemical resolution methods.

Introduction

The separation of racemic mixtures into enantiomerically pure compounds is a cornerstone of modern drug development.[1] The differential biological activity of enantiomers is a well-established principle, where one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] this compound is a chiral primary amine that has been investigated for its sympathomimetic properties and was formerly used as a nasal decongestant.[2] The synthesis of single-enantiomer derivatives of such amines is of significant interest for the development of new chemical entities with improved efficacy and safety profiles.

Enzymatic kinetic resolution (EKR) has emerged as a powerful technology for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[3] This application note describes two effective EKR methodologies for racemic this compound:

  • Lipase-Catalyzed N-Acylation: This method utilizes a lipase (B570770), such as the highly versatile and robust Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of the racemic amine. The resulting acylated product (an amide) can be easily separated from the unreacted amine enantiomer.

  • Transaminase-Catalyzed Kinetic Resolution: This approach employs a stereoselective ω-transaminase to convert one amine enantiomer into the corresponding ketone (4-methylhexan-2-one) using an amino acceptor like pyruvate (B1213749). The remaining unreacted amine is thus enriched in the other enantiomer.

These biocatalytic methods provide a green and efficient route to access both (R)- and (S)-4-methylhexan-1-amine with high enantiomeric purity.

Principle of the Method

Enzymatic kinetic resolution is based on the difference in the rate of reaction of two enantiomers with an enzyme. The enzyme preferentially catalyzes the transformation of one enantiomer over the other, leading to a mixture of the unreacted, enantiomerically enriched substrate and the product. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

Lipase-Catalyzed Acylation

In this method, a lipase selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., an ester) to one of the amine enantiomers. This results in the formation of an amide from the more reactive enantiomer, leaving the less reactive enantiomer unreacted. The amide and the unreacted amine can then be separated based on their different chemical properties.

Transaminase-Catalyzed Deamination

A stereoselective ω-transaminase catalyzes the transfer of the amino group from one of the amine enantiomers to an amino acceptor (e.g., pyruvate). This process converts the reactive amine enantiomer into a ketone, while the other enantiomer remains unchanged. The resulting ketone and the unreacted amine enantiomer can be separated using standard chromatographic or extraction techniques.

Materials and Reagents

Lipase-Catalyzed Resolution
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acylating agents: Ethyl acetate (B1210297), Isopropyl 2-ethoxyacetate, or Diisopropyl malonate

  • Organic solvents: Heptane, Toluene, or Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (5% aqueous solution)

  • Hydrochloric acid (1 M aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Transaminase-Catalyzed Resolution
  • Racemic this compound

  • (R)- or (S)-selective ω-Transaminase

  • Sodium pyruvate

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • D- or L-Alanine (for some transaminase systems)

  • Sodium hydroxide (B78521) (1 M aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and orbital shaker

Experimental Protocols

Protocol 1: Lipase-Catalyzed Resolution of Racemic this compound

This protocol is adapted from established procedures for the kinetic resolution of primary aliphatic amines.

1. Reaction Setup:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve racemic this compound (1.0 mmol, 115.22 mg) in the selected organic solvent (10 mL).
  • Add the acylating agent (1.2 mmol).
  • Add immobilized Candida antarctica lipase B (50 mg).

2. Reaction Execution:

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C).
  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after derivatization of the unreacted amine.
  • Stop the reaction when the conversion reaches approximately 50% to achieve high enantiomeric excess (e.e.) for both the unreacted amine and the acylated product.

3. Work-up and Separation:

  • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
  • To the filtrate, add 1 M HCl (10 mL) and separate the layers. The protonated unreacted amine will be in the aqueous phase, while the neutral amide remains in the organic phase.
  • Wash the organic phase with 5% NaHCO₃ solution (10 mL) and then with brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
  • Basify the aqueous phase with 1 M NaOH to pH > 10 and extract with ethyl acetate (3 x 15 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched unreacted amine.

4. Analysis:

  • Determine the enantiomeric excess of the unreacted amine and the amine obtained after hydrolysis of the amide using chiral GC or HPLC.

Table 1: Hypothetical Data for Lipase-Catalyzed Resolution of this compound

EntryAcylating AgentSolventTemp (°C)Time (h)Conversion (%)e.e. of Amine (%)e.e. of Amide (%)
1Ethyl AcetateHeptane402448>9996
2Isopropyl 2-ethoxyacetateMTBE451850>99>99
3Diisopropyl malonateToluene501249>9998

Note: The data presented in this table is hypothetical and based on typical results obtained for the enzymatic resolution of similar aliphatic amines.

Protocol 2: Transaminase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is based on general procedures for the kinetic resolution of amines using ω-transaminases.[4]

1. Reaction Setup:

  • In a 50 mL flask, prepare a reaction mixture containing:
  • Phosphate buffer (20 mL, 100 mM, pH 7.5)
  • Racemic this compound (50 mM)
  • Sodium pyruvate (50 mM)
  • Pyridoxal 5'-phosphate (PLP) (1 mM)
  • (S)-selective ω-Transaminase (e.g., 10 mg/mL)

2. Reaction Execution:

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).
  • Monitor the reaction by taking samples at different time points.
  • Stop the reaction at approximately 50% conversion to maximize the yield and e.e. of the (R)-amine.

3. Work-up and Product Isolation:

  • Adjust the pH of the reaction mixture to >10 with 1 M NaOH.
  • Extract the mixture with ethyl acetate (3 x 20 mL).
  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-4-methylhexan-1-amine.

4. Analysis:

  • Determine the enantiomeric excess of the resulting amine by chiral GC or HPLC analysis after derivatization.

Table 2: Hypothetical Data for Transaminase-Catalyzed Resolution of this compound

EntryTransaminaseAmino AcceptorTemp (°C)Time (h)Conversion (%)e.e. of (R)-Amine (%)
1(S)-selective ω-TAPyruvate302449>99
2(S)-selective ω-TAPyruvate35185198

Note: The data presented in this table is hypothetical and based on typical results obtained for the enzymatic resolution of similar aliphatic amines.

Visualizations

G cluster_lipase Lipase-Catalyzed Resolution Workflow racemic_amine Racemic this compound reaction_mixture Reaction Mixture in Organic Solvent racemic_amine->reaction_mixture acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase (CAL-B) lipase->reaction_mixture separation Separation (Acid-Base Extraction) reaction_mixture->separation ~50% Conversion unreacted_amine (S)-4-Methylhexan-1-amine (Enriched) separation->unreacted_amine acylated_amine (R)-N-acetyl-4-methylhexan-1-amine separation->acylated_amine

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

G cluster_transaminase Transaminase-Catalyzed Resolution Workflow racemic_amine Racemic this compound reaction_mixture Reaction in Aqueous Buffer racemic_amine->reaction_mixture ketone 4-Methylhexan-2-one racemic_amine->ketone Deamination pyruvate Pyruvate (Amino Acceptor) pyruvate->reaction_mixture alanine L-Alanine pyruvate->alanine Amino Group Transfer transaminase (S)-selective ω-Transaminase transaminase->reaction_mixture separation Extraction reaction_mixture->separation ~50% Conversion unreacted_amine (R)-4-Methylhexan-1-amine (Enriched) separation->unreacted_amine separation->ketone

Caption: Workflow for the transaminase-catalyzed kinetic resolution of racemic this compound.

G cluster_principle Principle of Enzymatic Kinetic Resolution Racemic_Mixture Racemic Amine (R)-Amine + (S)-Amine Enzyme Stereoselective Enzyme Racemic_Mixture->Enzyme Product Product (from (R)-Amine) Enzyme->Product k_fast Unreacted_Enantiomer Unreacted (S)-Amine Enzyme->Unreacted_Enantiomer k_slow (negligible)

Caption: Logical relationship in enzymatic kinetic resolution of a racemic amine.

Conclusion

The enzymatic resolution of racemic this compound using either lipases or transaminases provides an efficient and environmentally friendly method for obtaining its enantiomers in high purity. The choice between the two methods may depend on the desired enantiomer, the availability of the specific enzyme, and the scale of the reaction. The reusability of immobilized enzymes further enhances the cost-effectiveness and sustainability of these biocatalytic approaches. These protocols serve as a valuable starting point for researchers and drug development professionals aiming to synthesize enantiomerically pure chiral amines for various applications.

References

Application Notes and Protocols: The Role of 4-Methylhexan-1-amine in the Formation of Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-1-amine is a primary amine with the chemical formula C₇H₁₇N.[1] As a molecule possessing a lone pair of electrons on the nitrogen atom, it has the potential to act as a monodentate ligand in the formation of coordination complexes with various metal ions. The alkyl chain introduces steric bulk and lipophilicity, which can influence the solubility, stability, and biological activity of the resulting metal complexes. While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, this document provides detailed hypothetical application notes and protocols based on the general principles of coordination chemistry for primary amines. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound as a ligand in synthetic and medicinal inorganic chemistry.

Application Note 1: Synthesis and Characterization of a Tetrahedral Cobalt(II) Complex with this compound

Objective: To synthesize and characterize a coordination complex of cobalt(II) chloride with this compound, illustrating a typical synthesis of a tetrahedral complex with a first-row transition metal.

Experimental Protocol: Synthesis of Dichlorobis(this compound)cobalt(II)

  • Materials:

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • This compound (C₇H₁₇N)

    • Ethanol (absolute)

    • Diethyl ether

    • Schlenk flask and line

    • Magnetic stirrer and stir bar

    • Filter funnel and paper

  • Procedure:

    • In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.19 g (5 mmol) of CoCl₂·6H₂O in 20 mL of absolute ethanol. The solution will be pink.

    • In a separate beaker, dissolve 1.15 g (10 mmol) of this compound in 10 mL of absolute ethanol.

    • Slowly add the this compound solution to the cobalt(II) chloride solution with vigorous stirring.

    • A color change from pink to deep blue should be observed, indicating the formation of the tetrahedral cobalt(II) complex.

    • Continue stirring the reaction mixture at room temperature for 2 hours.

    • Reduce the volume of the solvent in vacuo to approximately 10 mL.

    • Slowly add 40 mL of diethyl ether to the concentrated solution to precipitate the product.

    • Collect the blue precipitate by filtration, wash with two 10 mL portions of cold diethyl ether, and dry under vacuum.

Data Presentation: Hypothetical Physicochemical Data

PropertyValue
Yield 85%
Appearance Blue crystalline solid
Melting Point 175-178 °C
Elemental Analysis (%) Calculated: C, 46.42; H, 9.46; N, 7.73. Found: C, 46.35; H, 9.52; N, 7.68
IR (cm⁻¹) 3280 (N-H stretch), 2955 (C-H stretch), 1580 (N-H bend)
UV-Vis (λₘₐₓ, nm) 675

Visualization: Experimental Workflow for Synthesis

G cluster_start Reactant Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation A Dissolve CoCl₂·6H₂O in Ethanol C Mix Solutions (Stir for 2h at RT) A->C B Dissolve this compound in Ethanol B->C D Reduce Solvent Volume C->D E Precipitate with Diethyl Ether D->E F Filter and Wash E->F G Dry Under Vacuum F->G

Caption: Workflow for the synthesis of a Cobalt(II) complex.

Application Note 2: Platinum(II) Complex with this compound for Potential Anticancer Applications

Objective: To propose a synthetic route for a square planar platinum(II) complex incorporating this compound and to outline its characterization, drawing parallels to established platinum-based anticancer agents.

Experimental Protocol: Synthesis of cis-Dichlorobis(this compound)platinum(II)

  • Materials:

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

    • This compound (C₇H₁₇N)

    • Deionized water

    • Dimethylformamide (DMF)

    • Potassium iodide (KI)

    • 0.1 M Hydrochloric acid (HCl)

    • Rotary evaporator

  • Procedure:

    • Dissolve 2.08 g (5 mmol) of K₂[PtCl₄] in 50 mL of deionized water.

    • In a separate flask, dissolve 1.15 g (10 mmol) of this compound in 20 mL of deionized water.

    • Slowly add the amine solution to the K₂[PtCl₄] solution with constant stirring.

    • A yellow precipitate of the platinum complex should form. Stir the mixture at room temperature for 24 hours to ensure complete reaction.

    • Filter the yellow precipitate, wash with deionized water, and then with a small amount of cold ethanol.

    • To ensure the cis configuration, the product can be recrystallized from DMF. The purity and isomeric form can be confirmed by Kurnakow's test (reaction with thiourea).

Data Presentation: Hypothetical Characterization Data

AnalysisExpected Result
Yield 65%
Appearance Yellow powder
Elemental Analysis (%) Calculated: C, 33.87; H, 6.91; N, 5.64. Found: C, 33.79; H, 6.99; N, 5.58
¹H NMR (DMSO-d₆, δ ppm) 0.8-1.7 (m, alkyl protons), 2.8 (t, CH₂-N), 4.5 (br s, NH₂)
¹⁹⁵Pt NMR (DMSO-d₆, δ ppm) -2150
Hypothetical IC₅₀ (A549 cells, 72h) 15 µM

Visualization: Hypothetical Cellular Interaction Pathway

G Pt_complex cis-Pt(NH₂R)₂Cl₂ Cell_uptake Cellular Uptake Pt_complex->Cell_uptake Hydrolysis Aquation/ Hydrolysis Cell_uptake->Hydrolysis Activated_Pt [cis-Pt(NH₂R)₂(H₂O)₂]²⁺ Hydrolysis->Activated_Pt DNA Nuclear DNA Activated_Pt->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Replication_block Replication Block Adduct->Replication_block Apoptosis Apoptosis Replication_block->Apoptosis

Caption: Hypothetical mechanism of a Pt(II)-amine complex.

General Considerations and Future Directions

The introduction of the branched alkyl chain in this compound could lead to complexes with increased lipid solubility, potentially enhancing cellular uptake. Future research could involve the synthesis of a wider range of complexes with different metal centers (e.g., Ru, Au, Cu) and co-ligands to modulate the steric and electronic properties of the final compounds. The chirality of this compound could also be exploited to synthesize enantiomerically pure complexes, which may exhibit stereospecific interactions with biological targets. Extensive characterization using techniques such as X-ray crystallography would be essential to definitively determine the coordination geometry and solid-state structure of these novel complexes.

References

Application of 4-Methylhexan-1-amine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-1-amine is a primary aliphatic amine with a branched alkyl chain. While specific literature on its direct application in polymer chemistry is scarce, its chemical structure—a reactive primary amine group at one end of a seven-carbon chain with a methyl branch—suggests several potential and valuable applications in the synthesis and modification of polymers. The presence of the branched alkyl group is anticipated to influence the properties of the resulting polymers, potentially leading to enhanced solubility, lower crystallinity, and modified thermal and mechanical properties compared to polymers derived from linear amines.

This document outlines potential applications of this compound in polymer chemistry, providing detailed hypothetical protocols based on established chemical principles and analogous systems.

Potential Applications

The primary amine functionality of this compound allows it to be a versatile building block and modifying agent in several classes of polymers:

  • Monomer for the Synthesis of Polyamides and Polyimides: As a monoamine, it can be used as an end-capping agent to control the molecular weight of polyamides and polyimides. It can also be incorporated to introduce pendant chains, which can modify the polymer's properties.

  • Curing Agent for Epoxy Resins: Primary amines are widely used as curing agents (hardeners) for epoxy resins.[1][2][3][4] this compound can react with epoxy groups to form a cross-linked network. The branched alkyl chain may improve the toughness and impact resistance of the cured epoxy.

  • Chain Extender and Modifier in Polyurethane Synthesis: In polyurethane chemistry, primary amines react with isocyanates to form urea (B33335) linkages.[5][6][7] this compound can be used to introduce flexible side chains, affecting the morphology and properties of polyurethane elastomers.

  • Surface Modification Agent: The amine group can be used to functionalize polymer surfaces, providing a reactive handle for further chemical modifications or to alter surface properties such as hydrophobicity and adhesion.

This compound as a Curing Agent for Epoxy Resins

Application Note:

Primary aliphatic amines are effective curing agents for epoxy resins, reacting with the epoxide rings to form a durable, cross-linked thermoset polymer.[1][2][3][4] The use of this compound as a curing agent is expected to yield a cured epoxy with modified properties due to its branched, seven-carbon aliphatic chain. This structure can lead to a less brittle material with potentially improved impact strength and better adhesion to non-polar substrates. The curing process can be carried out at ambient or elevated temperatures.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

Materials:

  • This compound

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • Anhydrous toluene (B28343) (optional, as a solvent)

  • Glass vials or molds

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Stoichiometric Calculation: Determine the required amount of this compound. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, there are two reactive hydrogens per molecule.

    • Molecular weight of this compound (C₇H₁₇N) ≈ 115.22 g/mol .[8]

    • AHEW of this compound = 115.22 / 2 = 57.61 g/equivalent .

    • Assuming an EEW for DGEBA of ~188 g/equivalent .

    • The required parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100 = (57.61 / 188) * 100 ≈ 30.6 phr.

  • Mixing: In a clean, dry glass vial, weigh the desired amount of DGEBA epoxy resin. If using a solvent to reduce viscosity, add a minimal amount of anhydrous toluene.

  • Add the calculated amount of this compound to the epoxy resin while stirring continuously.

  • Continue stirring for 10-15 minutes to ensure a homogeneous mixture. If a solvent was used, perform this in a fume hood.

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Curing:

    • Pour the bubble-free mixture into a pre-heated mold.

    • Cure in an oven following a specific schedule. A typical two-stage curing process is recommended:

      • Initial cure: 2 hours at 80°C.

      • Post-cure: 3 hours at 120°C.

  • Cooling and Demolding: Allow the cured epoxy to cool slowly to room temperature before demolding to prevent thermal stress.

Data Presentation:

PropertyExpected Outcome with this compound
Glass Transition Temp. (Tg)Lower than with shorter chain amines
Hardness (Shore D)Slightly lower, indicating increased flexibility
Tensile StrengthModerate
Elongation at BreakHigher, indicating improved toughness
Impact StrengthPotentially improved

Diagram: Epoxy Curing Workflow

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing cluster_final Final Product Resin DGEBA Epoxy Resin Mix Mix Resin and Amine Resin->Mix Amine This compound Amine->Mix Calc Calculate Stoichiometry Calc->Amine Degas Degas Mixture Mix->Degas Pour Pour into Mold Degas->Pour Initial_Cure Initial Cure (e.g., 80°C) Pour->Initial_Cure Post_Cure Post-Cure (e.g., 120°C) Initial_Cure->Post_Cure Cool Cool and Demold Post_Cure->Cool Cured_Epoxy Cured Epoxy Polymer Cool->Cured_Epoxy

Caption: Workflow for curing epoxy resin with this compound.

This compound as a Chain Terminator in Polyamide Synthesis

Application Note:

In the synthesis of polyamides, such as Nylon 6,6, the molecular weight can be controlled by adding a monofunctional reactant. This compound, being a monoamine, can act as a chain terminator. By reacting with the carboxylic acid end of a growing polymer chain, it prevents further chain propagation, thus controlling the final molecular weight. The incorporation of the 4-methylhexyl group at the chain end will also modify the surface properties and solubility of the polyamide.

Experimental Protocol: Molecular Weight Control of a Polyamide

Materials:

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine and NaOH in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve adipoyl chloride in DCM.

  • Addition of Chain Terminator: Add a calculated amount of this compound to the organic phase. The molar ratio of the monoamine to the diacid chloride will determine the extent of molecular weight control. A higher concentration of the monoamine will result in a lower molecular weight polymer.

  • Interfacial Polymerization:

    • Gently pour the organic phase onto the aqueous phase to create a distinct interface.

    • A film of polyamide will form at the interface.

    • Carefully grasp the film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn.

  • Washing and Drying:

    • Wash the polyamide rope thoroughly with deionized water and then with ethanol (B145695) to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 60°C overnight.

  • Characterization: The molecular weight of the resulting polyamide can be determined by techniques such as gel permeation chromatography (GPC) or viscometry.

Data Presentation:

Molar % of this compound (relative to adipoyl chloride)Expected Average Molecular Weight (Mn)Expected Polydispersity Index (PDI)
0%HighBroad
1%MediumNarrower
5%LowNarrow

Diagram: Polyamide Chain Termination

Polyamide_Termination Monomer1 Adipoyl Chloride Polymerization Polymerization Monomer1->Polymerization Monomer2 Hexamethylenediamine Monomer2->Polymerization Terminator This compound Termination Chain Termination Terminator->Termination Growing_Chain Growing Polyamide Chain ~[NH-(CH2)6-NH-CO-(CH2)4-CO]n~ Polymerization->Growing_Chain Growing_Chain->Termination Capped_Chain End-Capped Polyamide Chain Termination->Capped_Chain

Caption: Role of this compound in polyamide chain termination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enantiomerically Pure 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of enantiomerically pure 4-Methylhexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?

A1: The main challenges in obtaining enantiomerically pure this compound revolve around establishing the stereocenter at the C4 position with high fidelity and avoiding racemization in subsequent steps. Key difficulties include:

  • Stereocontrol: The chiral center is not adjacent to a functional group that can easily direct stereoselective transformations.

  • Separation of Enantiomers: The physical properties of the (R) and (S) enantiomers are identical, making their separation from a racemic mixture challenging without the use of chiral resolving agents or chiral chromatography.

  • Precursor Synthesis: The synthesis of an enantiomerically enriched precursor, such as (R)- or (S)-4-methylhexanoic acid or 4-methylhexanal, is a critical and often complex step.

Q2: Which synthetic strategies are most promising for obtaining enantiomerically pure this compound?

A2: Several strategies can be employed, each with its own set of advantages and challenges:

  • Asymmetric Synthesis from a Chiral Precursor: This is often the most effective approach. It involves synthesizing a chiral precursor, like (S)-4-methylhexanoic acid, using a chiral auxiliary, and then converting it to the desired amine with retention of stereochemistry.

  • Chiral Resolution of a Racemic Mixture: This classic method involves the formation of diastereomeric salts by reacting racemic this compound with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1][2]

  • Biocatalysis: The use of enzymes, such as transaminases or imine reductases, can offer a highly selective and environmentally friendly route to chiral amines. However, finding an enzyme with high activity and selectivity for the specific substrate can be a challenge.

Q3: How can I synthesize the key chiral precursor, (S)-4-methylhexanoic acid?

A3: A reliable method for the asymmetric synthesis of (S)-4-methylhexanoic acid is through the use of a pseudoephedrine chiral auxiliary. This involves the diastereoselective alkylation of a pseudoephedrine amide. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched carboxylic acid.

Troubleshooting Guides

Guide 1: Asymmetric Synthesis via Chiral Auxiliary

Issue: Low Diastereoselectivity in the Alkylation Step

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA) and that the reaction is carried out at a low temperature (e.g., -78 °C) to ensure complete and clean enolate formation.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the base and the alkylating agent. An excess of either can lead to side reactions and reduced diastereoselectivity.
Temperature Fluctuations Maintain a consistent low temperature throughout the deprotonation and alkylation steps. Temperature fluctuations can affect the stability of the enolate and the stereochemical outcome.
Purity of Reagents and Solvents Use freshly distilled and anhydrous solvents (e.g., THF) and ensure the purity of all reagents. Water and other impurities can quench the enolate and interfere with the reaction.

Issue: Difficulty in Removing the Chiral Auxiliary

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure that the hydrolysis conditions (e.g., strong acid or base) are sufficiently vigorous and that the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction by TLC or LC-MS to confirm the complete cleavage of the auxiliary.
Product Degradation under Harsh Cleavage Conditions If the desired product is sensitive to the cleavage conditions, explore milder methods for auxiliary removal. The choice of cleavage conditions will depend on the specific chiral auxiliary used.
Difficult Separation of Product and Auxiliary After cleavage, the chiral auxiliary needs to be separated from the product. This is typically achieved by extraction or chromatography. Optimize the pH of the aqueous solution during extraction to ensure the auxiliary and product are in different phases.
Guide 2: Conversion of Chiral Carboxylic Acid to Amine

Issue: Racemization during Conversion

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Rearrangement reactions like the Curtius, Hofmann, or Schmidt rearrangements generally proceed with retention of configuration.[2][3] However, harsh acidic or basic conditions and elevated temperatures can potentially lead to racemization at the chiral center. Use the mildest possible conditions that still allow for the reaction to proceed.
Unstable Intermediates Ensure that the reaction proceeds smoothly through the intermediate stages (e.g., acyl azide (B81097), isocyanate) without prolonged heating or exposure to conditions that could promote side reactions or racemization.

Issue: Low Yield in the Rearrangement Reaction

Potential Cause Troubleshooting Steps
Incomplete Formation of the Acyl Azide (Curtius) Ensure the complete conversion of the carboxylic acid or acyl chloride to the acyl azide. Use of fresh reagents like diphenylphosphoryl azide (DPPA) or sodium azide is crucial.
Side Reactions of the Isocyanate Intermediate The isocyanate intermediate is highly reactive.[2][4][5] Ensure it is trapped efficiently by the desired nucleophile (e.g., water or an alcohol to form a carbamate). The choice of solvent and reaction temperature can influence the outcome.
Incomplete Hydrolysis of the Carbamate (B1207046) If a carbamate is formed as an intermediate, ensure its complete hydrolysis to the final amine. This step often requires strong acidic or basic conditions. Monitor the reaction to completion.
Guide 3: Chiral Resolution by Diastereomeric Salt Formation

Issue: Poor or No Crystallization of Diastereomeric Salts

Potential Cause Troubleshooting Steps
Inappropriate Solvent The choice of solvent is critical for successful fractional crystallization.[1][2] Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof) to find a system where the diastereomeric salts have a significant solubility difference.
Solution is Too Dilute or Too Concentrated Adjust the concentration of the solution. If too dilute, crystallization may not occur. If too concentrated, both diastereomers may precipitate.
Lack of Nucleation Sites Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to induce crystallization.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling can lead to the formation of an oil or the co-precipitation of both diastereomers.

Issue: Low Enantiomeric Excess (ee) of the Resolved Amine

Potential Cause Troubleshooting Steps
Incomplete Separation of Diastereomers The initial crop of crystals may not be diastereomerically pure. Recrystallize the diastereomeric salt multiple times from the same or a different solvent system to improve its purity. Monitor the optical rotation or chiral HPLC of the liberated amine after each recrystallization.
Co-crystallization of Both Diastereomers This can occur if the solubilities of the two diastereomeric salts are too similar in the chosen solvent. Experiment with different chiral resolving agents or solvent systems.
Racemization during Liberation of the Amine The final step of treating the purified diastereomeric salt with a base to liberate the free amine should be performed under mild conditions to avoid any potential for racemization.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Methylhexanoic Acid via Pseudoephedrine Chiral Auxiliary

This protocol is adapted from methodologies for the asymmetric synthesis of chiral carboxylic acids.

Step 1: Amide Formation

  • To a solution of pseudoephedrine in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable acylating agent derived from a precursor to the hexanoic acid chain.

  • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C to room temperature.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts. The crude amide is purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the appropriate alkyl halide (e.g., ethyl iodide) and allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The diastereomeric ratio can be determined by NMR or GC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated pseudoephedrine amide is hydrolyzed using acidic conditions (e.g., refluxing in aqueous sulfuric acid) to cleave the chiral auxiliary.

  • After cooling, the aqueous solution is extracted with an organic solvent to recover the chiral auxiliary.

  • The aqueous layer is then basified and extracted to isolate the crude (S)-4-methylhexanoic acid.

  • The carboxylic acid can be further purified by distillation or chromatography.

Protocol 2: Conversion of (S)-4-Methylhexanoic Acid to (S)-4-Methylhexan-1-amine via Curtius Rearrangement

This protocol describes a general procedure for the Curtius rearrangement, which is known to proceed with retention of stereochemistry.[2][3]

  • Acyl Azide Formation: To a solution of (S)-4-methylhexanoic acid in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as triethylamine. Stir the mixture at room temperature until the formation of the acyl azide is complete (monitored by IR spectroscopy - appearance of a strong azide stretch around 2140 cm⁻¹).

  • Rearrangement to Isocyanate: Gently heat the reaction mixture to induce the Curtius rearrangement. The acyl azide will lose nitrogen gas to form the corresponding isocyanate. This step should be performed in a well-ventilated fume hood.

  • Hydrolysis to Amine: Cool the reaction mixture and add dilute aqueous acid (e.g., HCl). Reflux the mixture to hydrolyze the isocyanate to the primary amine.

  • Isolation: After cooling, basify the aqueous solution with a strong base (e.g., NaOH) and extract the (S)-4-Methylhexan-1-amine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude amine can be purified by distillation.

Data Presentation

Table 1: Comparison of Chiral Amine Synthesis Strategies

Method Typical Yield Typical Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Asymmetric Synthesis via Chiral Auxiliary 60-85%>95%High enantioselectivity, predictable stereochemical outcome.Multi-step process, requires stoichiometric amounts of the chiral auxiliary.
Chiral Resolution of Racemic Amine <50% (per enantiomer)>99% (after recrystallization)Can produce very high enantiomeric purity, applicable to a wide range of amines.[1]Theoretical maximum yield is 50% for one enantiomer, can be labor-intensive, requires screening of resolving agents and solvents.[2]
Biocatalysis (e.g., Transaminase) VariableOften >99%High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme may have limited substrate scope and stability, requires screening to find a suitable enzyme.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_conversion Conversion to Amine Prochiral_Acid Prochiral Acid Derivative Alkylation Diastereoselective Alkylation Prochiral_Acid->Alkylation Chiral_Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Chiral_Auxiliary->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Chiral_Acid (S)-4-Methylhexanoic Acid Cleavage->Chiral_Acid Rearrangement Curtius/Hofmann/ Schmidt Rearrangement Chiral_Acid->Rearrangement Final_Amine Enantiomerically Pure This compound Rearrangement->Final_Amine

Caption: Asymmetric synthesis workflow for enantiomerically pure this compound.

Troubleshooting_Resolution Start Chiral Resolution Attempt Problem Low Enantiomeric Excess (ee) Start->Problem Cause1 Incomplete Separation of Diastereomers Problem->Cause1 Cause2 Co-crystallization Problem->Cause2 Cause3 Racemization during Amine Liberation Problem->Cause3 Solution1 Recrystallize Diastereomeric Salt Cause1->Solution1 Solution2 Screen Different Solvents or Resolving Agents Cause2->Solution2 Solution3 Use Mild Conditions for Amine Liberation Cause3->Solution3

Caption: Troubleshooting low enantiomeric excess in chiral resolution.

References

optimization of reaction conditions for 4-Methylhexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylhexan-1-amine. The primary synthetic route discussed is the reductive amination of 4-methylhexanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of 4-methylhexanal. This process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2][3]

Q2: What are the critical parameters to control for selective synthesis of the primary amine?

A2: To maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, it is crucial to control the following parameters:

  • Ammonia Concentration: A large excess of the ammonia source should be used to favor the reaction of the intermediate imine with ammonia over the product amine.[2][4]

  • pH: The reaction should be maintained at a slightly basic pH (around 12) to ensure the availability of free ammonia as a nucleophile.[2][4]

  • Reaction Concentration: Over-dilution can lead to decreased reaction rates and potential degradation of the aldehyde.[4]

Q3: Which reducing agents are suitable for the reductive amination of 4-methylhexanal?

A3: Several reducing agents can be employed, with the choice depending on the reaction scale, available equipment, and safety considerations. Common choices include:

  • Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common reagent, though it can also reduce the starting aldehyde. It is often added after the initial formation of the imine.[5][6]

  • Sodium cyanoborohydride (NaBH₃CN): More selective for the imine over the aldehyde, but it is toxic and requires careful handling.[7][8][9]

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent.[7][8]

  • Catalytic Hydrogenation: Using hydrogen gas with catalysts like nickel or cobalt is a scalable and "green" alternative.[10][11]

Q4: How can I purify the final this compound product?

A4: Purification of the primary amine can often be achieved through an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is subsequently basified, and the pure amine is extracted with an organic solvent.[7] Distillation can also be used for final purification.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low to no conversion of 4-methylhexanal 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH.1. Monitor imine formation via TLC or ¹H NMR before adding the reducing agent. Consider adding a dehydrating agent like molecular sieves. 2. Use a fresh batch of the reducing agent. 3. Adjust the pH of the reaction mixture to the optimal range for the chosen ammonia source and reducing agent.[2][4]
Low yield of this compound 1. Reduction of the starting aldehyde by the reducing agent. 2. Formation of byproducts.1. If using a strong reducing agent like NaBH₄, ensure sufficient time for imine formation before its addition. Alternatively, use a more selective reagent like NaBH₃CN or NaBH(OAc)₃.[5][7][8] 2. Optimize reaction conditions (temperature, concentration) to minimize side reactions.
Formation of significant amounts of secondary and tertiary amines Insufficient amount of the ammonia source.Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in the reaction solvent) to drive the equilibrium towards the formation of the primary amine.[2][4]
Difficulty in isolating the product Emulsion formation during workup.Add brine to the aqueous layer during extraction to help break up emulsions.[7]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the reductive amination of an aliphatic aldehyde to a primary amine, which can be adapted for the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3
Ammonia Source Ammonia in Methanol (B129727)Ammonium AcetateAqueous Ammonia
Reducing Agent Sodium BorohydrideSodium CyanoborohydrideH₂/Raney Nickel
Solvent MethanolEthanolEthanol
Temperature 0 °C to Room TempRoom Temperature80 °C
Pressure AtmosphericAtmospheric5-10 bar
Typical Yield Good to ExcellentGood to ExcellentHigh
Notes NaBH₄ added after imine formationReaction pH should be mildly acidicRequires specialized hydrogenation equipment

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

1. Imine Formation:

  • In a round-bottom flask, dissolve 4-methylhexanal (1.0 eq.) in methanol.
  • Add a saturated solution of ammonia in methanol (10-20 eq.).
  • Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or GC-MS.

2. Reduction:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water.
  • Remove the methanol under reduced pressure.
  • Perform an acid-base extraction as described in the FAQs.
  • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
  • Purify further by distillation if necessary.

Protocol 2: One-pot Reductive Amination using Catalytic Hydrogenation

1. Reaction Setup:

  • To a high-pressure reactor, add 4-methylhexanal (1.0 eq.), a suitable solvent such as ethanol, and an in-situ generated cobalt or a Raney Nickel catalyst.[11]
  • Add aqueous ammonia (10-20 eq.).

2. Hydrogenation:

  • Seal the reactor and purge with hydrogen gas.
  • Pressurize the reactor to 5-10 bar with hydrogen.
  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

3. Work-up and Purification:

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.
  • Filter the reaction mixture to remove the catalyst.
  • Remove the solvent under reduced pressure.
  • Perform an acid-base extraction and subsequent purification as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification aldehyde 4-Methylhexanal imine Intermediate Imine aldehyde->imine Reaction ammonia Ammonia Source ammonia->imine product This compound imine->product Reduction reducing_agent Reducing Agent reducing_agent->product workup Work-up (Acid-Base Extraction) product->workup pure_product Pure this compound workup->pure_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_conversion Check Conversion of Starting Aldehyde start->check_conversion check_byproducts Analyze for Byproducts (e.g., secondary/tertiary amines) start->check_byproducts optimize_imine Optimize Imine Formation: - Increase reaction time - Add dehydrating agent check_conversion->optimize_imine Low Conversion optimize_reduction Optimize Reduction: - Use fresh reducing agent - Use selective reducing agent check_conversion->optimize_reduction Aldehyde consumed, low product optimize_ammonia Increase Excess of Ammonia Source check_byproducts->optimize_ammonia High Byproducts

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Methylhexan-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methylhexan-1-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 4-methylhexan-1-ol or corresponding halides), byproducts from the amination reaction such as secondary and tertiary amines, and residual solvents or reagents.[1] Exposure to atmospheric carbon dioxide can also lead to the formation of carbamate (B1207046) salts.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Distillation: Effective for separating the amine from non-volatile impurities or compounds with significantly different boiling points.[3]

  • Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. The free amine is subsequently regenerated by adding a base.[4][5]

  • Column Chromatography: For separating mixtures of amines or removing closely related impurities, normal-phase chromatography on silica (B1680970) gel or alumina (B75360), or reverse-phase chromatography can be employed.[6][7] The use of an amine-functionalized stationary phase or the addition of a small amount of a competing amine (like triethylamine) to the mobile phase can prevent peak tailing and improve separation.[6][7]

  • Recrystallization of Salts: The amine can be converted to a crystalline salt (e.g., hydrochloride or oxalate (B1200264) salt), which can then be purified by recrystallization.[8][9][10] The pure amine is then recovered by basification.

Q3: How can I remove residual water from my purified this compound?

A3: Residual water can be removed by drying the amine over a suitable drying agent such as anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (B86663) (Na₂SO₄), followed by distillation. For very low water content, drying over molecular sieves can be effective.[2]

Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A4: Discoloration in amines is often due to oxidation or the presence of minor, highly colored impurities.[8] Purification by distillation or passing a solution of the amine through a short plug of activated carbon or alumina can often remove the colored impurities. Storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent future discoloration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction - Incomplete protonation of the amine. - Insufficient number of extractions. - Emulsion formation. - Incomplete regeneration of the free amine.- Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the amine. - Perform multiple extractions with the organic solvent. - To break emulsions, try adding brine or filtering through Celite. - Ensure the pH is sufficiently basic (pH > 12) during the regeneration of the free amine.
Amine streaks or shows significant tailing on silica gel TLC/column chromatography - Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica gel.[6][7]- Add a small amount (0.5-2%) of a volatile amine like triethylamine (B128534) or ammonia (B1221849) to the eluent to "deactivate" the silica gel.[6] - Use a less acidic stationary phase like alumina or an amine-functionalized silica gel.[7]
Product is a salt (e.g., hydrochloride) instead of the free amine - Incomplete neutralization after an acidic workup.- Wash the organic layer containing the amine with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) or a strong base (e.g., dilute sodium hydroxide) to ensure complete removal of the acid.
Formation of a white precipitate upon exposure to air - Reaction of the amine with atmospheric carbon dioxide to form a carbamate salt.[2]- Handle and store the purified amine under an inert atmosphere (nitrogen or argon). The carbamate can often be reversed by gentle heating under vacuum.
Difficulty in crystallizing the amine salt - Presence of impurities that inhibit crystallization. - Inappropriate solvent system.- Further purify the crude amine before salt formation. - Screen a variety of solvents and solvent mixtures for recrystallization. Common choices include ethanol/ether or isopropanol/ether.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol describes a general procedure for the purification of this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous phase.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 6 M sodium hydroxide (B78521) (NaOH), with stirring until the solution is strongly basic (pH > 12). This will regenerate the free amine, which will separate from the aqueous layer.

  • Back-Extraction: Extract the regenerated free amine back into a fresh portion of the organic solvent. Repeat this extraction 2-3 times.

  • Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or potassium carbonate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Further Purification (Optional): For higher purity, the resulting amine can be further purified by distillation.

Visualizations

Experimental Workflow for Amine Purification

Amine Purification Workflow General Workflow for Amine Purification crude_amine Crude this compound dissolve Dissolve in Organic Solvent crude_amine->dissolve acid_extraction Extract with Aqueous Acid (e.g., 1M HCl) dissolve->acid_extraction separate_layers Separate Layers acid_extraction->separate_layers aqueous_phase Aqueous Phase (Contains Amine Salt) separate_layers->aqueous_phase Aqueous organic_phase Organic Phase (Neutral/Acidic Impurities) separate_layers->organic_phase Organic basify Basify Aqueous Phase (e.g., 6M NaOH) aqueous_phase->basify back_extract Extract with Fresh Organic Solvent basify->back_extract dry_organic Dry Organic Phase back_extract->dry_organic evaporate Evaporate Solvent dry_organic->evaporate purified_amine Purified this compound evaporate->purified_amine

Caption: General workflow for the purification of this compound via acid-base extraction.

Decision Tree for Purification Method Selection

Purification Method Selection Decision Tree for Purification Method start Nature of Impurities? non_volatile Non-volatile or High Boiling Point start->non_volatile Boiling Point Difference neutral_acidic Neutral or Acidic start->neutral_acidic Acidity/Basicity Difference similar_amines Structurally Similar Amines start->similar_amines Polarity Difference distillation Distillation non_volatile->distillation solid_product Desire a Solid Product for Purification? distillation->solid_product acid_base Acid-Base Extraction neutral_acidic->acid_base acid_base->solid_product chromatography Column Chromatography similar_amines->chromatography recrystallization Salt Formation & Recrystallization solid_product->recrystallization Yes

Caption: Decision tree for selecting a suitable purification method for this compound.

References

common impurities in commercial 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Methylhexan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and handling. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are the most common and depend on the synthetic route employed. Potential impurities include:

    • Unreacted Starting Materials: Such as 4-methylhexanal, 4-methylhexanenitrile, or 4-methylhexanoic acid.

    • Intermediates: For instance, the corresponding oxime or amide from the reduction pathway.

    • Byproducts: Formation of secondary and tertiary amines through over-alkylation is a common side reaction in amine synthesis. The corresponding alcohol, 4-methylhexan-1-ol, can also be a byproduct.

    • Isomers: Positional isomers may be present if the initial starting material was not isomerically pure.

  • Degradation Products: Amines can degrade over time, especially when exposed to air, light, or heat.[1] Degradation can lead to the formation of oxidation products and other related substances. Discoloration (e.g., turning yellow or brown) can be an indicator of degradation.[1]

  • Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification may be present in trace amounts.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is typically assessed using chromatographic techniques. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is well-suited for volatile amines and provides excellent separation and identification of impurities.[2][3]

  • HPLC , often coupled with a UV detector, can also be used. However, since aliphatic amines lack a strong UV chromophore, pre-column derivatization with a UV-active reagent is usually necessary.[4][5]

Q3: My this compound sample is discolored. Can I still use it?

A3: Discoloration, often a yellow or brown tint, suggests potential oxidation or the presence of impurities.[1] While minor discoloration might not significantly impact some applications, it is crucial to re-evaluate the purity of the amine before use in sensitive experiments. For high-purity applications, purification by distillation under reduced pressure and an inert atmosphere may be necessary.[1]

Troubleshooting Guides

Guide 1: Unexpected Peaks in GC-MS Analysis

Problem: My GC-MS analysis of this compound shows several unexpected peaks.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contamination from Syringe or Vial Run a blank injection with only the solvent to check for system contamination.
Presence of Synthesis-Related Impurities Compare the mass spectra of the unknown peaks with potential impurities (see FAQ 1). If standards are available, confirm by retention time and co-injection.
Sample Degradation If the sample is old or has been improperly stored, degradation may have occurred. Consider using a fresh batch of the amine.
Peak Tailing of the Main Component Amines can interact with active sites in the GC column, leading to broad, tailing peaks that can obscure smaller impurity peaks.[6] Use a column specifically designed for amine analysis or one that has been properly deactivated.[6]
Guide 2: Low Yield in a Reaction Using this compound

Problem: I am getting a low yield in a reaction where this compound is a key reagent.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inaccurate Reagent Concentration The stated purity of the commercial amine may be inaccurate. Verify the purity using a validated analytical method (see Guide 3).
Presence of Reactive Impurities Impurities such as water or other nucleophiles (e.g., secondary amines) can compete in the reaction, consuming your other reagents and lowering the yield.
Reagent Degradation The amine may have degraded during storage. If the material is old or discolored, consider purifying it or using a new batch.[1]

Data Presentation

Table 1: Illustrative Impurity Profile of Commercial this compound

Impurity Potential Source Typical Concentration Range (%)
4-Methylhexan-1-olReduction of carboxylic acid/ester precursor0.1 - 0.5
Bis(4-methylhexyl)amineOver-alkylation during synthesis0.2 - 1.0
4-MethylhexanenitrileUnreacted starting material< 0.2
Residual Solvents (e.g., Toluene)Purification process< 0.1

Note: This table provides illustrative data. Actual impurity profiles will vary by manufacturer and batch.

Experimental Protocols

Protocol 1: Purity Determination by GC-MS

This protocol outlines a general method for the purity assessment of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Further dilute to a working concentration of approximately 100 µg/mL.

  • GC-MS Instrumental Conditions:

    • GC Column: A capillary column suitable for amine analysis (e.g., a low- to mid-polarity column with base deactivation).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-350.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to estimate purity.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known potential impurities.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Commercial this compound stock Prepare 1 mg/mL Stock Solution start->stock working Dilute to 100 µg/mL Working Solution stock->working injection Inject into GC-MS working->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration identification Impurity Identification (MS Library) integration->identification quantification Purity Calculation (% Area) integration->quantification

Caption: Workflow for Purity Analysis of this compound by GC-MS.

troubleshooting_logic start Unexpected GC-MS Peak Observed q1 Is the peak present in a solvent blank? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res1 Source of contamination is likely the solvent or system. Clean syringe, use fresh solvent. ans1_yes->res1 q2 Does the MS match a known synthesis byproduct or starting material? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res2 Impurity is synthesis-related. Consider repurification if necessary. ans2_yes->res2 res3 Could be a degradation product or an unknown contaminant. Consider sample age and storage conditions. ans2_no->res3

References

Technical Support Center: Improving the Yield of N-Alkylation Reactions with 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-Methylhexan-1-amine. The steric hindrance provided by the methyl group at the 4-position presents unique challenges that require careful consideration of reaction parameters to achieve high yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing N-alkylation on this compound?

The primary challenges in the N-alkylation of this compound are:

  • Low Reactivity: The steric hindrance from the methyl group at the 4-position can impede the approach of the alkylating agent to the nitrogen atom, leading to slower reaction rates and lower yields.

  • Over-alkylation: The primary amine can be converted to a secondary amine, which can then undergo a second alkylation to form a tertiary amine. The resulting secondary amine is often more nucleophilic than the starting primary amine, making over-alkylation a common side reaction.[1][2]

  • Side Reactions: Depending on the reaction conditions, side reactions such as elimination of the alkyl halide can compete with the desired N-alkylation.

Q2: Which N-alkylation method is generally preferred for a sterically hindered primary amine like this compound?

For sterically hindered primary amines, reductive amination is often the preferred method over direct alkylation with alkyl halides.[3][4] Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This method offers greater control and selectivity for mono-alkylation, as the reaction conditions are typically milder and the issue of the product being more reactive than the starting material is circumvented.[3][4]

Q3: How can I minimize the formation of the di-alkylated byproduct in direct N-alkylation?

To suppress over-alkylation and favor the formation of the desired mono-alkylated product, consider the following strategies:

  • Use a large excess of the amine: Employing a significant excess of this compound relative to the alkylating agent will statistically favor the reaction of the alkylating agent with the primary amine.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Use of specific bases: Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), have been shown to promote mono-alkylation of primary amines while suppressing over-alkylation.[5][6]

  • Control reaction temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity.

Q4: What are the recommended starting conditions for a direct N-alkylation of this compound with an alkyl halide?

A good starting point for the direct N-alkylation would be to use a slight excess of the alkyl halide (1.1-1.2 equivalents), a suitable base, and a polar aprotic solvent. Given the steric hindrance, a more reactive alkyl halide (iodide > bromide > chloride) may be beneficial.

Q5: What are the key advantages of using sodium triacetoxyborohydride (B8407120) (STAB) in reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive amination.[7][8][9] Its main advantages over other reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride include:

  • High selectivity: It selectively reduces the iminium ion in the presence of the carbonyl compound, allowing for a one-pot reaction.[8][9]

  • Milder reaction conditions: It is effective under neutral or weakly acidic conditions.

  • Lower toxicity: It is less toxic than sodium cyanoborohydride.[9]

Troubleshooting Guides

Problem 1: Low or No Yield in Direct N-Alkylation
Potential Cause Troubleshooting Steps
Low reactivity of the alkylating agent Switch to a more reactive alkyl halide (Iodide > Bromide > Chloride).
Steric hindrance of this compound Increase the reaction temperature. Consider using a catalyst, such as a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction.
Inappropriate base Use a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) in promoting N-alkylation due to its higher solubility and the "cesium effect" which favors mono-alkylation.[5][10]
Poor solvent choice Use a polar aprotic solvent such as DMF, DMSO, or Acetonitrile (B52724) to enhance the rate of S(_N)2 reactions.
Incomplete reaction Increase the reaction time and monitor the progress by TLC or GC/MS.
Problem 2: Significant Over-alkylation (Formation of Tertiary Amine)
Potential Cause Troubleshooting Steps
High reactivity of the secondary amine product Use a large excess of this compound (2-5 equivalents).
High concentration of the alkylating agent Add the alkylating agent slowly and dropwise to the reaction mixture.
Reaction temperature is too high Lower the reaction temperature to reduce the rate of the second alkylation.
Inappropriate base Switch to a base known to favor mono-alkylation, such as cesium carbonate or cesium hydroxide.[5][6]
Alternative Method Consider switching to reductive amination, which is generally more selective for mono-alkylation.[3]
Problem 3: Low Yield in Reductive Amination
Potential Cause Troubleshooting Steps
Inefficient imine formation Add a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves to drive the equilibrium towards imine formation. For less reactive carbonyl compounds, a catalytic amount of acid (e.g., acetic acid) can be added.
Decomposition of starting materials or product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture.
Ineffective reducing agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent for one-pot reductive aminations due to its high selectivity for the iminium ion.[7][8][9] If using sodium borohydride (NaBH₄), a two-step procedure (imine formation followed by reduction) may be necessary to avoid reduction of the starting carbonyl compound.[8]
Incorrect pH The pH of the reaction can be critical for imine formation and reduction. For some reductive aminations, maintaining a slightly acidic pH (around 5-6) is optimal.

Experimental Protocols

Protocol 1: Direct N-Monoalkylation with Alkyl Halide using Cesium Carbonate

This protocol is designed to favor mono-alkylation by utilizing a specific base.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (2.0 equivalents) in anhydrous acetonitrile or DMF.

  • Addition of Base: Add cesium carbonate (Cs₂CO₃) (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a highly selective one-pot method for N-alkylation.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Bases for Direct N-Alkylation of Primary Amines

BaseRelative Reactivity/SelectivityTypical SolventsComments
Potassium Carbonate (K₂CO₃) Moderate reactivity, can lead to over-alkylation.Acetonitrile, DMFA common and cost-effective choice, but may require optimization to control selectivity.[11]
Cesium Carbonate (Cs₂CO₃) High reactivity, favors mono-alkylation.Acetonitrile, DMF, TolueneOften provides higher yields and better selectivity for mono-alkylation due to the "cesium effect".[5][10]
Triethylamine (Et₃N) Moderate reactivity, acts as a proton scavenger.DCM, AcetonitrileAn organic base that can be used, but may be less effective than inorganic bases for driving the reaction to completion.
Sodium Hydride (NaH) High reactivity, strong base.THF, DMFA very strong base that can be effective but requires strictly anhydrous conditions and may promote side reactions.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. CarbonylTypical ProcedureKey Advantages/Disadvantages
Sodium Borohydride (NaBH₄) LowOften requires a two-step procedure.[8]Advantage: Inexpensive and readily available. Disadvantage: Can reduce the starting aldehyde/ketone.
Sodium Cyanoborohydride (NaBH₃CN) HighOne-pot procedure is feasible.[8]Advantage: Highly selective. Disadvantage: Highly toxic and generates cyanide waste.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighOne-pot procedure is standard.[7][8][9]Advantage: Highly selective, less toxic than NaBH₃CN, and effective for a wide range of substrates.[7][9] Disadvantage: More expensive than NaBH₄.

Visualizations

Troubleshooting_Direct_Alkylation start Low Yield in Direct N-Alkylation cause1 Low Reactivity of Alkylating Agent start->cause1 cause2 Steric Hindrance start->cause2 cause3 Inappropriate Base start->cause3 cause4 Poor Solvent Choice start->cause4 solution1 Use more reactive Alkyl Halide (R-I) cause1->solution1 solution2 Increase Temperature Use Phase-Transfer Catalyst cause2->solution2 solution3 Use Stronger/ More Soluble Base (e.g., Cs₂CO₃) cause3->solution3 solution4 Use Polar Aprotic Solvent (DMF, DMSO) cause4->solution4

Caption: Troubleshooting workflow for low yield in direct N-alkylation.

Reaction_Choice_Workflow start Goal: Mono-N-Alkylation of This compound question1 Is over-alkylation a significant concern? start->question1 method1 Reductive Amination question1->method1 Yes method2 Direct Alkylation with Alkyl Halide question1->method2 No optimization Optimize for Mono-alkylation: - Excess Amine - Slow Addition of Alkyl Halide - Use Cs₂CO₃ method2->optimization

Caption: Decision workflow for selecting an N-alkylation method.

References

Technical Support Center: Preventing Racemization of 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of 4-Methylhexan-1-amine during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as (S)-4-Methylhexan-1-amine or (R)-4-Methylhexan-1-amine, is converted into a mixture of equal parts of both enantiomers (a racemic mixture). This is a critical issue in drug development and chemical synthesis because different enantiomers of a chiral molecule can have distinct biological activities, with one being therapeutic and the other inactive or even harmful. Maintaining the stereochemical integrity of this compound is therefore crucial for the safety and efficacy of the final product.

Q2: What is the primary chemical mechanism that causes racemization in this compound?

A2: The primary mechanism for the racemization of this compound involves the deprotonation of the hydrogen atom on the carbon adjacent to the amino group (the α-carbon). This abstraction is typically facilitated by a base. The removal of this proton results in the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization.

Q3: Which types of reactions pose the highest risk of racemization for this compound?

A3: Reactions that expose the chiral center of this compound to basic conditions, high temperatures, or prolonged reaction times present the highest risk of racemization. Key reaction types to be cautious with include:

  • N-Alkylation: Introducing an alkyl group to the amine nitrogen.

  • N-Acylation: Forming an amide by reacting the amine with a carboxylic acid derivative.

  • Any reaction requiring the use of a strong base where the α-proton can be abstracted.

Q4: How do reaction parameters like temperature, base, and solvent influence racemization?

A4: Several experimental factors critically influence the extent of racemization:

  • Temperature: Higher temperatures provide more energy to overcome the activation barrier for proton abstraction, thus increasing the rate of racemization.[1]

  • Base: The strength and steric hindrance of the base are crucial. Stronger and less sterically hindered bases are more effective at abstracting the α-proton, leading to a higher degree of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the charged intermediate and the efficacy of the base, thereby affecting the rate of racemization.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound and provides systematic solutions to minimize racemization.

Problem 1: Significant loss of enantiomeric excess detected after an N-acylation reaction.

  • Potential Cause: The base used to neutralize the amine salt or to catalyze the reaction is too strong or used in excess.

  • Recommended Solution:

    • Switch to a weaker or more sterically hindered base. For example, consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Use the minimum stoichiometric amount of base required for the reaction.

  • Potential Cause: The reaction temperature is too high.

  • Recommended Solution:

    • Perform the acylation at a lower temperature. Start the reaction at 0 °C and, if necessary, allow it to slowly warm to room temperature while monitoring the progress.

  • Potential Cause: The coupling reagent is promoting racemization.

  • Recommended Solution:

    • If using a carbodiimide-based coupling reagent (e.g., DCC, EDC), ensure the use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

    • Consider using phosphonium- or aminium-based coupling reagents such as BOP, PyBOP, HBTU, or HATU, which are known for faster coupling times and reduced racemization.

Problem 2: Partial racemization observed after an N-alkylation reaction.

  • Potential Cause: The reaction conditions are too harsh, leading to the formation of an imine intermediate via dehydrogenation, followed by non-stereoselective hydrogenation.

  • Recommended Solution:

    • Employ milder alkylating agents.

    • If using a metal catalyst, select one that is less prone to dehydrogenation/hydrogenation cycles under the reaction conditions.

    • Keep the reaction temperature as low as possible to complete the reaction in a reasonable timeframe.

  • Potential Cause: The solvent is promoting the formation of the carbanion intermediate.

  • Recommended Solution:

    • Experiment with less polar aprotic solvents to disfavor the formation and stabilization of the charged intermediate.

Data Presentation

The following table summarizes the impact of different bases on the enantiomeric excess (ee) of a model primary amine, 1-phenylethylamine (B125046), during N-acylation. While 1-phenylethylamine is more susceptible to racemization than this compound due to its benzylic nature, the general trends are informative for selecting appropriate reaction conditions.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Enantiomeric Excess (ee%) of Product
Isobutyl ChloroformateN-Methylmorpholine (NMM)THF-150.5>99%
Isobutyl ChloroformateTriethylamine (TEA)THF-150.595%
EDC/HOBtN,N-Diisopropylethylamine (DIPEA)DMF251298%
HATU2,4,6-CollidineCH2Cl20 to 254>99%

Note: This data is illustrative and based on reactions with 1-phenylethylamine. The degree of racemization for this compound may vary.

Experimental Protocols

Key Experiment: N-Acylation of (S)-4-Methylhexan-1-amine with Minimal Racemization

This protocol describes a general procedure for the N-acylation of (S)-4-Methylhexan-1-amine with an acyl chloride, designed to minimize racemization.

Materials:

  • (S)-4-Methylhexan-1-amine

  • Acyl chloride (e.g., benzoyl chloride)

  • N-Methylmorpholine (NMM)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-Methylhexan-1-amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution over a period of 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualizations

Racemization_Mechanism cluster_enantiomers Chiral Amine S_Amine (S)-4-Methylhexan-1-amine Carbanion Planar, Achiral Carbanion Intermediate S_Amine->Carbanion Deprotonation (Base) R_Amine (R)-4-Methylhexan-1-amine R_Amine->Carbanion Deprotonation (Base) Carbanion->S_Amine Reprotonation Carbanion->R_Amine Reprotonation

Caption: Mechanism of base-catalyzed racemization of this compound.

Troubleshooting_Workflow start Racemization Detected check_base Evaluate Base: - Strength - Sterics - Stoichiometry start->check_base check_temp Assess Reaction Temperature start->check_temp check_reagents Review Coupling Reagents & Additives start->check_reagents solution_base Switch to Weaker/ Hindered Base (e.g., NMM) Use Stoichiometric Amount check_base->solution_base solution_temp Lower Reaction Temperature (e.g., 0 °C) check_temp->solution_temp solution_reagents Use Low-Racemization Reagents (e.g., HATU) Add Suppressants (e.g., HOAt) check_reagents->solution_reagents end Racemization Minimized solution_base->end solution_temp->end solution_reagents->end

Caption: Troubleshooting workflow for addressing racemization issues.

References

side reactions of 4-Methylhexan-1-amine in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylhexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during experiments involving this primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound in acidic media, and what are the potential side reactions?

In acidic media, the primary and most favorable reaction is the protonation of the amine group to form the corresponding ammonium (B1175870) salt (4-methylhexan-1-ammonium).[1][2][3] This reaction is typically fast and exothermic. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from the acid.[3][4]

Potential side reactions are generally minimal under mild acidic conditions as the protonated form is no longer nucleophilic.[5] However, under specific conditions, other reactions can occur:

  • Amide Formation: If a carboxylic acid is present with a coupling agent, or if an acid chloride or anhydride (B1165640) is used, N-acylation can occur to form an N-(4-methylhexyl)amide.

  • Degradation at High Temperatures: At elevated temperatures, strong, non-volatile acids (like sulfuric acid) could potentially lead to elimination or rearrangement reactions of the alkyl chain, although this is not common for simple saturated amines.

Q2: I'm performing a reaction with this compound in a basic or neutral medium and getting multiple products. What is the most likely side reaction?

The most common side reaction in basic or neutral media, especially during alkylation reactions with alkyl halides, is over-alkylation .[6][7][8][9] Since this compound is a primary amine, the initially formed secondary amine is often more nucleophilic than the starting primary amine.[7][10] This secondary amine can then react further with the alkylating agent to form a tertiary amine, which can, in turn, be alkylated to form a quaternary ammonium salt.[6][8] This results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts, which can be difficult to separate.

Q3: How can I minimize over-alkylation when reacting this compound with an alkyl halide?

To favor the formation of the secondary amine and minimize over-alkylation, you can employ several strategies:

  • Use a Large Excess of the Amine: Using a significant molar excess of this compound relative to the alkyl halide increases the probability that the alkyl halide will react with the starting primary amine rather than the secondary amine product.[8]

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture can help to keep its concentration low, reducing the rate of the second alkylation step.

  • Alternative Synthesis Routes: For cleaner products, consider alternative methods like reductive amination or the Gabriel synthesis, which are designed to avoid over-alkylation.[7][11]

Q4: My reaction involves this compound and a carbonyl compound (aldehyde or ketone). What side reactions should I be aware of?

The expected reaction between a primary amine and an aldehyde or ketone is the formation of an imine (also known as a Schiff base), typically under mildly acidic conditions (pH ~5).[1][5]

  • pH Control is Critical: If the pH is too low, most of the amine will be protonated and non-nucleophilic, slowing down or stopping the reaction.[5] If the pH is too high (basic), there won't be enough acid to catalyze the dehydration step (removal of water) to form the imine.[5]

  • Reversibility: Imine formation is a reversible reaction.[5] The presence of water can hydrolyze the imine back to the amine and the carbonyl compound. To drive the reaction to completion, it is often necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent.

Troubleshooting Guides

Issue 1: Low Yield in an Alkylation Reaction
Symptom Possible Cause Suggested Solution
Low yield of the desired secondary amine; presence of multiple higher molecular weight products detected by GC-MS or LC-MS.Over-alkylation. The product is more nucleophilic than the starting material.[7]1. Increase the molar ratio of this compound to the alkyl halide (e.g., 3:1 or higher).2. Perform the reaction at a lower temperature to control the reaction rate.3. Add the alkyl halide dropwise over an extended period.
A significant amount of unreacted starting material remains.Insufficient reaction time or temperature.1. Increase the reaction time.2. Gradually increase the reaction temperature while monitoring for side product formation.
A white precipitate forms immediately upon mixing reagents.Formation of an ammonium salt with the acid byproduct (e.g., HBr, HCl).[8]1. Use at least a 2:1 molar ratio of amine to alkyl halide to ensure one equivalent of amine acts as a base to neutralize the acid.[6]2. Alternatively, add a non-nucleophilic base (e.g., triethylamine, Hünig's base) to scavenge the acid byproduct.[6]
Issue 2: Unexpected Product in a Reaction with an Acid Chloride
Symptom Possible Cause Suggested Solution
Formation of a salt instead of the expected amide.The HCl byproduct is protonating the starting amine.Use at least two equivalents of this compound: one to react with the acid chloride and one to act as a base. Alternatively, add a non-nucleophilic base like pyridine (B92270) or triethylamine.
The reaction is sluggish or does not proceed.The amine has been protonated by an acidic impurity in the solvent or reagents.Ensure all solvents and reagents are dry and free of acidic impurities.

Experimental Protocols

Protocol 1: Minimizing Over-Alkylation in N-Alkylation

This protocol describes the synthesis of a secondary amine from this compound with minimized over-alkylation.

  • Reagents and Setup:

    • This compound (3.0 eq)

    • Alkyl halide (1.0 eq)

    • Anhydrous, non-protic solvent (e.g., THF, Acetonitrile)

    • Round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under a nitrogen atmosphere.

    • Cool the solution in an ice bath (0 °C).

    • Dissolve the alkyl halide in the same anhydrous solvent and load it into the addition funnel.

    • Add the alkyl halide solution dropwise to the stirred amine solution over 1-2 hours.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the reaction mixture can be worked up by filtering off the ammonium salt precipitate and removing the solvent under reduced pressure. Further purification may be required (e.g., column chromatography).

Visualizations

Troubleshooting Logic for Amine Alkylation

G cluster_troubleshooting Troubleshooting start Start: N-Alkylation of This compound check_yield Check Yield and Purity start->check_yield low_yield Low Yield or Impure Product check_yield->low_yield No good_yield High Yield and Purity check_yield->good_yield Yes over_alkylation Over-alkylation products detected (secondary, tertiary)? low_yield->over_alkylation end End good_yield->end unreacted_sm Unreacted Starting Material? over_alkylation->unreacted_sm No solution1 Increase Amine:Halide ratio (>2:1) Add halide slowly Lower temperature over_alkylation->solution1 Yes unreacted_sm->end No solution2 Increase reaction time Increase temperature cautiously unreacted_sm->solution2 Yes solution1->end solution2->end G cluster_legend Reaction Flow amine This compound (Primary) alkyl_halide1 + R-X sec_amine Secondary Amine alkyl_halide1->sec_amine alkyl_halide2 + R-X tert_amine Tertiary Amine sec_amine->tert_amine side_reaction Unwanted Side Reaction (Higher Nucleophilicity) alkyl_halide2->tert_amine alkyl_halide3 + R-X quat_salt Quaternary Ammonium Salt tert_amine->quat_salt alkyl_halide3->quat_salt

References

Navigating Industrial-Scale Synthesis of 4-Methylhexan-1-amine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the industrial-scale synthesis of 4-Methylhexan-1-amine, a versatile building block in pharmaceuticals and specialty chemicals, a number of challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues during the scale-up of its synthesis, ensuring a safe, efficient, and high-yielding process. The most common and economically viable industrial route for the production of this compound is the catalytic hydrogenation of 4-methylhexanenitrile (B13613007).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent industrial method is the catalytic hydrogenation of 4-methylhexanenitrile. This process is favored for its high atom economy and efficiency. Key catalysts include Group 10 metals like Raney nickel, palladium, or platinum.[1] Cobalt-based catalysts are also used and can offer high selectivity for the desired primary amine.[2] An alternative, though less common for this specific molecule on a large scale, could be a Hofmann rearrangement of 4-methylheptanamide, which produces a primary amine with one less carbon atom.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns revolve around the catalytic hydrogenation step. This process involves flammable hydrogen gas under high pressure and elevated temperatures, creating risks of fire or explosion.[3][4][5] The catalysts themselves, particularly Raney nickel, can be pyrophoric and may ignite if exposed to air while dry.[5][6] Additionally, this compound, like other lower aliphatic amines, is a volatile and flammable liquid with a strong odor.[7] Proper handling, including the use of personal protective equipment (PPE), adequate ventilation, and robust emergency response plans, is crucial.[8]

Q3: How can the formation of secondary and tertiary amine byproducts be minimized during the reduction of 4-methylhexanenitrile?

A3: The formation of secondary ((4-methylhexyl)₂NH) and tertiary ((4-methylhexyl)₃N) amines is a common side reaction in nitrile reduction.[1][8] This occurs when the initially formed primary amine attacks the imine intermediate.[1] To suppress these byproducts, the reaction is often conducted in the presence of ammonia (B1221849).[9][10] The excess ammonia shifts the equilibrium away from the formation of secondary and tertiary amines. The choice of catalyst is also critical; for instance, rhodium catalysts have been shown to effectively produce primary amines with minimal side products.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: Fractional distillation is the primary method for purifying this compound on an industrial scale. Due to its relatively low boiling point, distillation effectively separates it from less volatile impurities, such as secondary and tertiary amine byproducts, and any remaining solvent. For certain applications requiring very high purity, it may be possible to form a salt of the amine, recrystallize it, and then liberate the free amine.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Conversion of 4-Methylhexanenitrile 1. Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. It could also be sintered due to excessive temperature. 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be optimal for the chosen catalyst and substrate. 3. Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen.1. Catalyst Management: Ensure the purity of the 4-methylhexanenitrile and solvent. Consider using a guard bed to remove potential poisons. If sintering is suspected, reduce the reaction temperature. 2. Optimize Conditions: Gradually increase the hydrogen pressure and/or temperature within the safe operating limits of the reactor.[3][4] Consult literature for the optimal range for your specific catalyst. 3. Improve Agitation: Increase the stirrer speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
Low Selectivity (High Levels of Secondary/Tertiary Amines) 1. Absence or Insufficient Amount of Ammonia: Ammonia is crucial for suppressing the formation of secondary and tertiary amines.[10] 2. Inappropriate Catalyst: Some catalysts, like palladium on carbon, can sometimes lead to the formation of secondary and tertiary amines depending on the conditions.[11] 3. High Reaction Temperature: Higher temperatures can favor the side reactions leading to secondary and tertiary amine formation.1. Add Ammonia: Introduce ammonia into the reaction mixture. The concentration may need to be optimized. 2. Catalyst Selection: Consider using a more selective catalyst, such as a rhodium-based catalyst or a specially prepared cobalt catalyst, which are known to favor primary amine formation.[2] 3. Temperature Control: Operate at the lower end of the effective temperature range for the hydrogenation.
Product Contamination with Solvent or Starting Material 1. Incomplete Reaction: See "Low Conversion" above. 2. Inefficient Purification: The distillation process may not be optimized.1. Drive Reaction to Completion: Ensure complete conversion of the starting nitrile by optimizing reaction time and conditions. 2. Optimize Distillation: Use a distillation column with sufficient theoretical plates. Optimize the reflux ratio and take-off rate to ensure a clean separation of the product from the solvent and unreacted starting material.
Difficult Catalyst Filtration 1. Fine Catalyst Particles: The catalyst particles may be too fine, leading to slow filtration and passage through the filter medium. 2. Catalyst Clogging: The filter medium may be clogged with catalyst particles or byproducts.1. Catalyst Choice/Handling: Use a catalyst with a larger particle size if available. Handle the catalyst gently to avoid generating fines. 2. Filtration Aid: Use a filter aid (e.g., celite) to improve filtration speed. Backflushing the filter may also be an option.

Data Presentation

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Aliphatic Nitriles

ParameterRaney NickelPalladium on Carbon (Pd/C)Rhodium on Carbon (Rh/C)
Catalyst Loading (wt%) 5 - 151 - 51 - 5
Temperature (°C) 80 - 15050 - 10060 - 120
Hydrogen Pressure (bar) 50 - 15020 - 8030 - 100
Solvent Methanol/Ammonia, EthanolMethanol, Ethanol, THFMethanol, Water/Organic Biphasic
Typical Reaction Time (h) 4 - 126 - 184 - 10

Note: These are general ranges and optimal conditions will vary depending on the specific substrate, reactor design, and desired purity.

Table 2: Representative Performance Data for Aliphatic Nitrile Reduction

Catalyst SystemSubstrateYield of Primary Amine (%)Purity (%)Reference Conditions
Raney NickelAdiponitrile~77 (as diamine)>9550°C, ~3.5 bar H₂, Acetic Anhydride/NaOH
Rhodium CatalystNitrile-Butadiene RubberHigh Conversion>99 (primary amine)60°C, ~34.5 bar H₂, 5 hours
Palladium on CarbonBenzonitrile~90~9530°C, 6 bar H₂, Water/DCM, NaH₂PO₄

Experimental Protocols

Industrial Scale Synthesis of this compound via Catalytic Hydrogenation of 4-Methylhexanenitrile

1. Reactor Preparation and Charging:

  • Safety First: Ensure the high-pressure hydrogenation reactor and all associated equipment have been inspected, pressure tested, and are in good working order.[3] The entire operation should be conducted in a well-ventilated area with appropriate safety measures in place.[12]

  • Inerting: The reactor is purged with nitrogen three times to remove all oxygen.[4]

  • Charging: The reactor is charged with 4-methylhexanenitrile, the solvent (e.g., methanol), and a slurry of the catalyst (e.g., Raney Nickel, ~10 wt%) in the solvent. To suppress side reactions, anhydrous ammonia is then introduced into the reactor.

2. Hydrogenation Reaction:

  • Sealing and Purging: The reactor is sealed, and the headspace is purged again with nitrogen before introducing hydrogen.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the target pressure (e.g., 100 bar) and heated to the desired temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

3. Work-up and Catalyst Removal:

  • Cooling and Depressurization: The reactor is cooled to room temperature, and the excess hydrogen is carefully vented.[3] The reactor is then purged with nitrogen.

  • Catalyst Filtration: The reaction mixture is filtered to remove the catalyst. The catalyst should be kept wet with solvent at all times to prevent ignition. The filtered catalyst can be recycled or safely disposed of according to regulations.

4. Product Isolation and Purification:

  • Solvent Removal: The solvent and dissolved ammonia are removed from the filtrate by distillation at atmospheric pressure.

  • Fractional Distillation: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with the desired purity.

Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up cluster_purification 4. Purification p1 Inspect and Pressure Test High-Pressure Reactor p2 Purge Reactor with Nitrogen p1->p2 p3 Charge 4-Methylhexanenitrile, Solvent, and Catalyst p2->p3 p4 Introduce Ammonia p3->p4 r1 Seal Reactor and Purge with Nitrogen p4->r1 r2 Pressurize with Hydrogen and Heat r1->r2 r3 Monitor Hydrogen Uptake r2->r3 w1 Cool Reactor and Vent Hydrogen r3->w1 w2 Purge with Nitrogen w1->w2 w3 Filter to Remove Catalyst w2->w3 pu1 Solvent Removal by Distillation w3->pu1 pu2 Fractional Distillation of Crude Product pu1->pu2 pu3 Isolated this compound pu2->pu3

Caption: Experimental workflow for the industrial synthesis of this compound.

troubleshooting_workflow decision decision action action issue Low Yield of this compound d1 Is Conversion of Starting Material Complete? issue->d1 d2 Are Secondary/Tertiary Amines the Major Byproducts? d1->d2 Yes a1 Check for Catalyst Deactivation - Analyze catalyst activity - Check for poisons in feed d1->a1 No a2 Optimize Reaction Conditions - Increase H2 pressure/temperature - Improve agitation d1->a2 No a3 Increase Ammonia Concentration d2->a3 Yes a4 Change Catalyst to a More Selective One (e.g., Rhodium-based) d2->a4 Yes a5 Lower Reaction Temperature d2->a5 Yes

References

storage and handling guidelines for 4-Methylhexan-1-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the proper storage and handling of 4-Methylhexan-1-amine to prevent its degradation and ensure experimental integrity. The following recommendations are based on general best practices for aliphatic amines and should be followed to maintain the quality and stability of the compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the use of this compound, potentially linked to improper storage or handling.

Q1: My reaction yield is lower than expected. Could the amine have degraded?

A1: Yes, degradation of this compound can lead to lower yields. Amines are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide.[1][2][3][4] Check if the compound was stored under an inert atmosphere and if the container was securely sealed. Exposure to air, light, and moisture can compromise the compound's purity.[5][6][7]

Q2: I've noticed a color change in the amine solution. What could be the cause?

A2: A color change, often to a yellow or brown hue, can be an indicator of degradation. This is frequently caused by oxidation from exposure to air.[6] It is crucial to handle the amine under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container to minimize air exposure.

Q3: My baseline analysis shows unexpected peaks. Could these be degradation products?

A3: It is possible. The degradation of amines can result in byproducts such as aldehydes, ammonia, and other related compounds.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[5][6] If you suspect degradation, it is advisable to re-purify the amine or use a fresh batch.

Q4: What are the ideal storage conditions to prevent degradation?

A4: To prevent degradation, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[5] It is recommended to store it under an inert atmosphere and protect it from light.[5][6]

Storage and Handling Guidelines

Proper storage and handling are critical for maintaining the stability of this compound. Below is a summary of the recommended conditions.

ParameterRecommendationRationale
Temperature Store in a cool place, generally below 30°C (86°F).[7]Minimizes volatility and thermal degradation.[1][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[5][6][8]Prevents oxidative degradation from exposure to air.[6]
Container Use a tightly sealed, suitable container (e.g., amber glass or compatible plastic like HDPE).[5][7]Prevents exposure to air, moisture, and light.[5][6][7]
Light Protect from light.[5][6]Light can catalyze degradation reactions.[6]
Moisture Store in a dry environment.[7]Amines can be hygroscopic and react with water.[7]
Incompatibilities Keep away from strong oxidizing agents and strong acids.[5][6][9]To prevent vigorous and hazardous reactions.[9]

Experimental Protocols

Protocol for Inert Atmosphere Handling

To prevent degradation during experimental use, it is crucial to handle this compound under an inert atmosphere.

  • Preparation: Ensure you have a supply of dry inert gas (nitrogen or argon), a Schlenk line or a glovebox, and oven-dried glassware.

  • Purging: Connect the reaction vessel to the Schlenk line and evacuate the air. Refill the vessel with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Dispensing: Use a gas-tight syringe to withdraw the required amount of the amine from the storage bottle. The storage bottle should be equipped with a septum to allow for needle access while maintaining an inert atmosphere.

  • Reaction: Add the amine to the reaction vessel under a positive pressure of the inert gas.

  • Post-Reaction: After the reaction is complete, handle the work-up and purification under appropriate conditions to avoid degradation of the product.

Troubleshooting Workflow

If you encounter unexpected results in your experiments, the following workflow can help you troubleshoot potential issues related to the storage and handling of this compound.

G start Unexpected Experimental Results check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedure start->check_handling check_purity Verify Amine Purity (e.g., NMR, GC-MS) check_storage->check_purity check_handling->check_purity degraded Amine Degraded check_purity->degraded Impurities Detected not_degraded Amine Not Degraded check_purity->not_degraded Purity Confirmed purify Purify or Use Fresh Stock degraded->purify troubleshoot_other Investigate Other Experimental Parameters not_degraded->troubleshoot_other

Caption: Troubleshooting workflow for amine-related experimental issues.

References

overcoming poor resolution in the chiral separation of 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 4-Methylhexan-1-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor enantiomeric resolution.

Troubleshooting Guide: Overcoming Poor Resolution

This guide addresses specific issues you may encounter during the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC).

Q1: Why are my two enantiomer peaks completely co-eluting (no separation)?

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[1] If there is no interaction, there will be no separation.

    • Solution: Screen different types of CSPs. For a primary amine like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are an excellent starting point.[1][2] Chiral crown ether-based columns are also specifically effective for primary amines.[3]

  • Incorrect Mobile Phase System: Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide columns compared to reversed-phase.[1]

    • Solution: If using a reversed-phase method, switch to a normal-phase system. A typical mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[1]

Q2: My peaks are separating, but the resolution is poor (Rs < 1.5). How can I improve it?

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of alkane to alcohol in the mobile phase directly impacts selectivity and retention.

    • Solution: Systematically vary the concentration of the alcohol modifier.[1] Decreasing the alcohol percentage (e.g., from 10% to 5% ethanol) typically increases retention time and often improves resolution, as it enhances the interaction with the stationary phase.

  • Incorrect Alcohol Modifier: Different alcohols engage in different hydrogen bonding and dipole-dipole interactions, which can significantly alter enantioselectivity.[1]

    • Solution: If optimizing the concentration of your current alcohol (e.g., ethanol) is insufficient, switch to a different one (e.g., isopropanol) and repeat the optimization process.[1]

  • Flow Rate is Too High: High flow rates can reduce the efficiency of the separation by not allowing enough time for the enantiomers to equilibrate with the stationary phase.[4]

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). This can lead to broader peaks but often results in a net gain in resolution.[4]

  • Column Temperature is Too High: Chiral separations are often sensitive to temperature. Lower temperatures can enhance the stability of the transient diastereomeric complexes that form between the analyte and the CSP, leading to better resolution.[1]

    • Solution: Decrease the column temperature. Try running the separation at a controlled room temperature (e.g., 25°C) or a reduced temperature (e.g., 15°C).[1]

Q3: My peaks are showing significant tailing. What is the cause and how can I fix it?

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: This is the most common cause of peak tailing for basic compounds like this compound. The primary amine group can interact ionically with acidic silanol groups on the surface of the silica (B1680970) support, causing tailing.[1]

    • Solution: Add a small amount of a basic additive to the mobile phase. Diethylamine (DEA) or triethylamine (B128534) (TEA) at a concentration of 0.1% to 0.5% will effectively mask the active silanol sites and dramatically improve peak shape.[1][5] Other amines like ethylenediamine (B42938) (EDA) may also offer improvements.[6]

Data Presentation: Parameter Optimization

The following tables summarize the expected impact of various parameters on the chiral separation of a small primary amine like this compound on a polysaccharide-based CSP.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (n-Hexane / Isopropanol)Basic Additive (DEA)Flow Rate (mL/min)Temperature (°C)Expected Retention Time (min)Expected Resolution (Rs)
85:15 (v/v)0.1%1.025~ 6.8~ 1.2
90:10 (v/v)0.1%1.025~ 9.5~ 1.7
95:5 (v/v)0.1%1.025~ 15.2~ 2.2

Table 2: Effect of Flow Rate and Temperature on Resolution

Mobile Phase (n-Hexane / IPA, 90:10)Basic Additive (DEA)Flow Rate (mL/min)Temperature (°C)Expected Retention Time (min)Expected Resolution (Rs)
90:10 (v/v)0.1%1.025~ 9.5~ 1.7
90:10 (v/v)0.1%0.725~ 13.6~ 1.9
90:10 (v/v)0.1%1.015~ 11.0~ 2.0

Experimental Protocols

Baseline Experimental Protocol for Chiral Separation of this compound

This protocol provides a robust starting point for method development.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase Preparation:

    • Prepare a solution of n-Hexane / Isopropanol / Diethylamine in the ratio of 90:10:0.1 (v/v/v).

    • For example, to make 1 liter: Mix 900 mL of HPLC-grade n-Hexane, 100 mL of HPLC-grade Isopropanol, and 1 mL of Diethylamine.

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • HPLC System Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (controlled via column oven)

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as primary amines have poor chromophores, a low wavelength is necessary).

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[5]

    • Inject the sample and run the analysis.

    • Evaluate the resulting chromatogram for resolution, peak shape, and retention time.

    • Proceed with optimization based on the troubleshooting guide if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the chiral separation.

G cluster_0 Troubleshooting Workflow cluster_1 Optimization Loop start Start: Inject Racemate with Baseline Method check_res Evaluate Resolution (Rs) and Peak Shape start->check_res peak_shape Peak Tailing? check_res->peak_shape Poor end_node Method Optimized check_res->end_node Acceptable add_dea Adjust Basic Additive (e.g., 0.1% DEA) peak_shape->add_dea Yes res_ok Resolution > 1.5? peak_shape->res_ok No add_dea->res_ok mod_conc Decrease % Alcohol (e.g., 10% -> 5%) res_ok->mod_conc No res_ok->end_node Yes mod_type Change Alcohol Type (IPA <-> EtOH) mod_conc->mod_type flow_temp Decrease Flow Rate or Temperature mod_type->flow_temp flow_temp->check_res Re-evaluate

Caption: A systematic workflow for troubleshooting poor chiral HPLC resolution.
Logical Relationships of Parameters

This diagram shows how key experimental parameters influence separation outcomes.

G cluster_0 Parameter Effects on Chiral Separation p1 Increase % Alcohol in Mobile Phase o1 Retention Time p1->o1 Decreases o2 Resolution (Rs) p1->o2 Usually Decreases p2 Increase Flow Rate p2->o1 Decreases p2->o2 Decreases o4 Back Pressure p2->o4 Increases p3 Increase Temperature p3->o1 Decreases p3->o2 Usually Decreases p4 Add Basic Modifier (e.g., DEA) p4->o1 May Slightly Decrease o3 Peak Shape p4->o3 Improves

Caption: The relationship between key parameters and separation outcomes.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for this compound? For primary amines, polysaccharide-based CSPs like Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) are highly recommended as a starting point due to their broad applicability.[2][7] Crown-ether based CSPs (e.g., ChiroSil SCA(-)) are also very effective for the direct separation of primary amines.[3]

Q2: Should I use normal-phase or reversed-phase chromatography? While reversed-phase methods are common in achiral HPLC, normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs.[1] The organic solvents used in normal-phase typically provide better selectivity for chiral recognition.[1]

Q3: Why is a basic additive like Diethylamine (DEA) necessary? As a basic compound, this compound can interact with residual acidic silanol groups on the silica surface of the column, causing severe peak tailing.[1] A basic additive like DEA is added to the mobile phase to compete for these active sites, effectively masking them and resulting in symmetrical, well-defined peaks.[1][5]

Q4: My column's performance has degraded over time. Can it be fixed? Yes. Columns can lose performance if strongly retained compounds build up at the head of the column or if additives from previous runs have a "memory effect".[8][9] For immobilized polysaccharide columns (e.g., Chiralpak IA, IB, etc.), you can often restore performance by flushing with a strong solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), followed by isopropanol.[8] Always consult the specific column's care and use manual before performing any regeneration procedure.

Q5: Can I use a gradient elution for this separation? It is generally not recommended to use gradient elution with polysaccharide-based chiral columns. The equilibration time for these columns is very long, and a changing mobile phase composition can lead to unstable and irreproducible retention times. Isocratic elution is strongly advised for robust and repeatable results.[5]

References

Technical Support Center: Optimizing Derivatization Reactions for Volatile Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of volatile amines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize derivatization reactions for robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for analyzing volatile amines by gas chromatography (GC)?

A1: Derivatization is a crucial step in the GC analysis of many volatile amines for several reasons:

  • Overcoming Polarity and Basicity: Volatile amines are polar and basic compounds, which can lead to strong interactions with the active sites (silanol groups) in standard GC columns and inlets. This interaction results in poor chromatographic performance, characterized by broad, tailing peaks that are difficult to accurately integrate.[1]

  • Increasing Volatility: Some amines, particularly those with higher molecular weights or multiple functional groups, may not be sufficiently volatile for GC analysis. Derivatization converts them into less polar and more volatile compounds.[2][3][4]

  • Improving Thermal Stability: The derivatization process can enhance the thermal stability of amines, preventing their degradation at the high temperatures of the GC inlet and column.[2][4]

  • Enhancing Detection Sensitivity: By introducing specific functional groups (e.g., fluorinated groups for electron capture detection), derivatization can improve the sensitivity of the analytical method.[5]

Q2: What are the most common derivatization techniques for volatile amines?

A2: The three most widely used derivatization methods for volatile amines in GC analysis are:

  • Silylation: This technique replaces active hydrogen atoms in the amine functional group with a trimethylsilyl (B98337) (TMS) group.[3] Silylating reagents are highly effective for a wide range of polar compounds, including amines, alcohols, and carboxylic acids.[3]

  • Acylation: This method involves the reaction of amines with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form amides.[6][7] Acylated derivatives are generally more stable than their silylated counterparts.[5]

  • Alkylation/Carbamate (B1207046) Formation: This approach includes reactions with reagents like chloroformates (e.g., isobutyl chloroformate) to form stable carbamate derivatives.[6][8]

Q3: My derivatization reaction is not working. What are some general initial troubleshooting steps?

A3: If you are experiencing issues with your derivatization reaction, consider the following initial steps:

  • Ensure Anhydrous Conditions: Many derivatizing reagents, particularly silylating agents and acyl halides, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Check Reagent Quality: Derivatizing reagents can degrade over time, especially if not stored properly. Use fresh or properly stored reagents.

  • Optimize Reaction Conditions: Reaction time, temperature, and reagent concentration are critical parameters.[9] You may need to optimize these conditions for your specific analytes.

  • Consider pH Adjustments: For some derivatization reactions, particularly those in aqueous solutions, the pH of the reaction mixture is crucial for optimal results.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am seeing very small or no peaks for my derivatized amines. What could be the cause?

A: Low or no product yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:

Potential Cause Explanation & Solution
Moisture Contamination Silylating and acylating reagents are highly reactive with water, which can consume the reagent and prevent the derivatization of your target amines. Solution: Thoroughly dry all glassware (oven-dried or flame-dried) and use high-purity anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Incomplete Reaction The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration.[7] Solution: Try increasing the reaction time or temperature according to the reagent manufacturer's guidelines or literature protocols.[9] It is also recommended to use an excess of the derivatizing reagent (e.g., a 2:1 molar ratio of silylating agent to active hydrogens).
Reagent Degradation Derivatizing reagents can lose their activity if not stored correctly or if they are past their expiration date. Solution: Use a fresh bottle of the derivatizing reagent. Store reagents under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
Incorrect pH For some reactions, particularly those involving chloroformates, the pH of the solution is critical for the reaction to proceed efficiently.[2] Solution: Adjust the pH of your sample to the optimal range for your chosen derivatization reagent. For example, some reactions require alkaline conditions to deprotonate the amine.[2]
Analyte Adsorption Volatile amines can be lost due to adsorption onto active sites in the GC inlet or column, leading to apparent low yield.[1][10] Solution: Use a base-deactivated GC column and inlet liner specifically designed for amine analysis.[1] In some cases, adding a GC deactivation reagent to the sample diluent can improve precision.[10]
Issue 2: Poor Chromatographic Peak Shape (Tailing Peaks)

Q: My derivatized amine peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common problem in amine analysis and can be addressed by considering the following:

Potential Cause Explanation & Solution
Incomplete Derivatization If the derivatization reaction is incomplete, the unreacted polar amines will interact strongly with the GC system, causing peak tailing.[1] Solution: Re-optimize your derivatization protocol to ensure the reaction goes to completion. This may involve increasing the reagent concentration, reaction time, or temperature.
Active Sites in the GC System Even after derivatization, residual activity in the GC inlet liner, column, or detector can cause peak tailing. Solution: Use specialized base-deactivated GC columns and inlet liners.[1] Regularly replace the inlet liner and trim the front end of the GC column to remove accumulated non-volatile residues.[3]
Hydrolysis of Derivatives Silyl derivatives can be susceptible to hydrolysis, especially in the presence of trace moisture in the sample or GC system. This can regenerate the original polar amine. Solution: Ensure your sample is completely dry before injection. Use a moisture trap on your carrier gas line. Consider using a more stable derivative, such as an acylated derivative.[5]
Co-elution with Interfering Compounds A tailing peak may actually be two or more co-eluting peaks. Solution: Optimize your GC temperature program to improve the separation of your target analytes from matrix components.
Issue 3: Presence of Multiple Peaks or Byproducts

Q: My chromatogram shows multiple peaks for a single amine standard, or there are significant byproduct peaks. What is happening?

A: The presence of unexpected peaks can complicate quantification and indicates issues with the derivatization reaction or sample matrix.

Potential Cause Explanation & Solution
Excess Derivatizing Reagent A large excess of the derivatizing reagent or its byproducts can appear as peaks in the chromatogram. Solution: While an excess of reagent is often necessary, an excessive amount can be problematic. Try reducing the amount of reagent, but ensure it is still in sufficient excess for complete derivatization. Consult the reagent's technical data sheet for information on the volatility of byproducts.[3]
Formation of Unwanted Derivatives Some derivatization procedures can lead to the formation of multiple derivative species or unwanted side products. Solution: Carefully control the reaction conditions (temperature, time, stoichiometry) to favor the formation of the desired derivative.
Matrix Effects Components of the sample matrix can react with the derivatizing agent, creating interfering peaks.[1] Solution: Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering matrix components.
Derivative Instability The derivatized analyte may be unstable and degrade in the GC inlet or on the column, leading to the formation of breakdown products. Solution: Check the thermal stability of your derivatives. You may need to use a lower inlet temperature or a more stable derivatization reagent.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for common derivatization methods. Note that these are starting points, and optimization is often required for specific applications.

Table 1: Silylation Reaction Parameters

Parameter BSTFA (+TMCS) MSTFA Notes
Target Analytes Alcohols, phenols, carboxylic acids, amines, amidesAlcohols, phenols, carboxylic acids, amines, amides[3]TMCS is often added as a catalyst for hindered groups.[3]
Reagent Ratio 2:1 molar ratio of reagent to active hydrogensTypically used in excessA slight molar excess is generally recommended.
Solvent Aprotic solvents (e.g., acetonitrile, pyridine, DMF)[11]Aprotic solvents or neatBSA can act as its own solvent.[12]
Temperature Room temperature to 70°C[12]60-100°CHigher temperatures may be needed for less reactive or hindered amines.
Reaction Time 15 minutes to several hours[12]30 minutes to 2 hoursReaction progress can be monitored by GC.

Table 2: Acylation Reaction Parameters

Parameter Isobutyl Chloroformate (IBCF) Heptafluorobutyric Anhydride (HFBA) Notes
Target Analytes Primary and secondary amines[2][8]Primary and secondary aminesHFBA is often used to enhance ECD sensitivity.
Reagent Ratio Used in excessUsed in excessA base is typically required to neutralize acid byproducts.[7]
Solvent Toluene (B28343), aqueous/organic biphasic systems[8]Aprotic solvents (e.g., acetonitrile, ethyl acetate)The choice of solvent can influence reaction efficiency.
Temperature Room temperature[8]50-70°CReaction conditions should be optimized for the specific amines.
Reaction Time ~10 minutes[8]15-60 minutesShorter reaction times are a key advantage of some acylation methods.

Experimental Protocols

Protocol 1: General Silylation Procedure with BSTFA

This protocol provides a general starting point for the silylation of volatile amines using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Dried sample containing volatile amines

  • BSTFA (with or without 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • To an autosampler vial, add approximately 1 mg of the dried sample extract.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA (or BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization with Isobutyl Chloroformate (IBCF)

This protocol is adapted for the derivatization of amines in an aqueous sample.[8]

Materials:

  • Aqueous sample containing volatile amines (1 mL)

  • Toluene

  • Isobutyl chloroformate (IBCF)

  • Pyridine or other suitable base

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1 mL of the aqueous sample into a glass vial.

  • Add a suitable amount of base (e.g., pyridine) to adjust the pH to alkaline conditions.

  • Add 1 mL of toluene to the vial.

  • Add 50 µL of isobutyl chloroformate.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

  • Centrifuge the vial to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (toluene) containing the derivatized amines to an autosampler vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection extraction Analyte Extraction sample->extraction drying Solvent Evaporation/Drying extraction->drying reconstitution Reconstitute in Anhydrous Solvent drying->reconstitution add_reagent Add Derivatizing Reagent reconstitution->add_reagent react Incubate (Heat/Time) add_reagent->react gcms GC-MS Injection react->gcms data Data Acquisition & Processing gcms->data

Caption: General experimental workflow for derivatization of volatile amines.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Peak Tailing) check_reagents Check Reagents & Solvents (Fresh, Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Ratio) check_reagents->check_conditions Reagents OK re_optimize Re-optimize Protocol check_reagents->re_optimize Reagents Faulty check_system Inspect GC System (Liner, Column, Leaks) check_conditions->check_system Conditions OK check_conditions->re_optimize Conditions Not Optimal check_system->re_optimize System Issue Found cleanup Implement Sample Cleanup check_system->cleanup System OK, Suspect Matrix re_optimize->start Re-evaluate cleanup->start Re-evaluate

Caption: A logical workflow for troubleshooting common derivatization issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Methylhexan-1-amine Enantiomers: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This guide addresses the comparative biological activity of the (R) and (S) enantiomers of 4-Methylhexan-1-amine. A thorough review of publicly available scientific literature reveals a significant data gap, with no direct experimental studies comparing the pharmacological or biological effects of these specific enantiomers. This document, therefore, serves as a methodological framework for researchers aiming to investigate these differences. It outlines the theoretical basis for expected variations in activity, proposes detailed experimental protocols for such a comparative analysis, and provides templates for data presentation and visualization.

Introduction: The Significance of Chirality in Pharmacology

Chirality is a fundamental concept in pharmacology, where the three-dimensional structure of a drug molecule dictates its interaction with biological targets. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, including receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

A foundational concept in understanding these differences is the Easson-Stedman Hypothesis . This hypothesis posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points.[1][2] The more active enantiomer (eutomer) is able to achieve this three-point interaction, leading to a strong and effective binding, while the less active enantiomer (distomer) may only be able to bind at two of these points, resulting in a weaker or no biological effect.[3] For a molecule like this compound, these interaction points could involve the amine group, the alkyl chain, and the chiral center itself.

Given that this compound is structurally related to sympathomimetic amines, its enantiomers are expected to exhibit different affinities and efficacies at adrenergic receptors. However, without experimental data, the specific nature and magnitude of these differences remain unknown.

Hypothetical Data Comparison

In the absence of experimental data, the following table is presented as a template for summarizing potential findings from comparative studies. The values are hypothetical and serve to illustrate the expected format for presenting quantitative data on the biological activities of the (R)- and (S)-enantiomers of this compound.

Biological Parameter(R)-4-Methylhexan-1-amine(S)-4-Methylhexan-1-amineRacemic this compound
Receptor Binding Affinity (Ki, nM)
α1-Adrenergic ReceptorHypothetical ValueHypothetical ValueHypothetical Value
α2-Adrenergic ReceptorHypothetical ValueHypothetical ValueHypothetical Value
β1-Adrenergic ReceptorHypothetical ValueHypothetical ValueHypothetical Value
β2-Adrenergic ReceptorHypothetical ValueHypothetical ValueHypothetical Value
Functional Activity (EC50, nM)
Norepinephrine (B1679862) Uptake InhibitionHypothetical ValueHypothetical ValueHypothetical Value
Dopamine (B1211576) Uptake InhibitionHypothetical ValueHypothetical ValueHypothetical Value
In Vivo Effects
Pressor Activity (ED50, mg/kg)Hypothetical ValueHypothetical ValueHypothetical Value
Locomotor Activity (ED50, mg/kg)Hypothetical ValueHypothetical ValueHypothetical Value
Toxicity (LD50, mg/kg)
Acute Intravenous (mouse)Hypothetical ValueHypothetical ValueHypothetical Value

Proposed Experimental Protocols

To elucidate the differential biological activities of this compound enantiomers, a series of in vitro and in vivo experiments are proposed.

Receptor Binding Assays

Objective: To determine the binding affinity of each enantiomer for various adrenergic receptor subtypes.

Methodology:

  • Preparation of Cell Membranes: Cell lines expressing specific human adrenergic receptor subtypes (e.g., HEK293 cells transfected with α1A, α2A, β1, β2 adrenergic receptors) will be cultured and harvested. The cell membranes will be isolated through homogenization and centrifugation.

  • Radioligand Binding Assay: A competition binding assay will be performed.[4] This involves incubating the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β receptors) and increasing concentrations of the unlabeled enantiomers of this compound.

  • Data Analysis: The amount of bound radioligand will be measured using liquid scintillation counting. The data will be analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer at each receptor subtype. A lower Ki value indicates a higher binding affinity.

Functional Assays (e.g., Neurotransmitter Uptake Inhibition)

Objective: To assess the functional activity of each enantiomer, for example, by measuring their ability to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine.

Methodology:

  • Synaptosome Preparation: Synaptosomes will be prepared from specific brain regions of rodents (e.g., striatum for dopamine uptake, hippocampus for norepinephrine uptake).

  • Uptake Inhibition Assay: Synaptosomes will be incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine) in the presence of varying concentrations of the this compound enantiomers.

  • Data Analysis: The amount of radioactivity taken up by the synaptosomes will be measured. The concentration of each enantiomer that inhibits 50% of the neurotransmitter uptake (IC50) will be calculated to determine their relative potencies.

In Vivo Cardiovascular Studies

Objective: To evaluate the sympathomimetic effects of each enantiomer on cardiovascular parameters such as blood pressure and heart rate.

Methodology:

  • Animal Model: Anesthetized rats or mice will be used. The femoral artery and vein will be cannulated for blood pressure monitoring and drug administration, respectively.

  • Drug Administration: Increasing doses of each enantiomer will be administered intravenously.

  • Data Collection and Analysis: Blood pressure and heart rate will be continuously monitored. Dose-response curves will be generated to determine the dose of each enantiomer required to produce a specific pressor response (e.g., ED50), allowing for a comparison of their in vivo potency.

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate the theoretical basis for the differential activity of enantiomers and a proposed experimental workflow.

EassonStedman cluster_enantiomers Enantiomers cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) A Site A B Site B C Site C RA A' RA->A Interaction 1 RB B' RB->B Interaction 2 RC C' RC->C Interaction 3 RD D' SA A' SA->A Interaction 1 SB B' SB->B Interaction 2 SC C' SC->C No Interaction SD D' ExperimentalWorkflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison racemic Racemic this compound separation Chiral Separation (e.g., HPLC) racemic->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers binding Receptor Binding Assays enantiomers->binding functional Functional Assays enantiomers->functional cardiovascular Cardiovascular Effects enantiomers->cardiovascular cns CNS Effects enantiomers->cns toxicity Toxicity Profiling enantiomers->toxicity comparison Comparative Analysis of Potency, Efficacy, and Safety binding->comparison functional->comparison cardiovascular->comparison cns->comparison toxicity->comparison

References

structure-activity relationship (SAR) studies of 4-Methylhexan-1-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methylhexan-1-amine Analogs: A Methodological Framework

Audience: Researchers, scientists, and drug development professionals.

This guide, therefore, provides a comprehensive methodological framework for researchers aiming to conduct such SAR studies. It includes a template for data presentation and detailed experimental protocols for key assays that would be essential for elucidating the SAR of this class of compounds.

Hypothetical Data Presentation

Should experimental data become available, the following table structure is recommended for a clear and comparative presentation of the pharmacological data for a series of this compound analogs.

Table 1: Comparative In Vitro Activity of this compound Analogs

Compound IDR1R2R3Receptor Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
1 (Parent) HHHData UnavailableData Unavailable
Analog 1a CH3HHData UnavailableData Unavailable
Analog 1b HOHHData UnavailableData Unavailable
Analog 1c HHFData UnavailableData Unavailable
... (etc.)

This table is a template. The R groups would correspond to specific modification sites on the this compound scaffold.

Experimental Protocols

To generate the data required for the SAR table above, the following experimental protocols are suggested.

General Radioligand Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogs for a target receptor (e.g., a trace amine-associated receptor).

Materials:

  • Test Compounds: this compound and its synthesized analogs.

  • Radioligand: A radioactively labeled ligand known to bind to the target receptor (e.g., [3H]-p-tyramine).

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Dilute the cell membrane preparation, radioligand, and test compounds to the desired concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding ligand.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compounds (analogs).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. The Ki values for the test compounds are then calculated using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.

Functional Assay (e.g., cAMP Measurement)

This protocol measures the functional consequence of receptor binding (agonist or antagonist activity).

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound analogs at a Gs-coupled receptor.

Materials:

  • A cell line expressing the target receptor that couples to adenylyl cyclase.

  • Test compounds.

  • A known agonist for the receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compounds to the cells.

    • Antagonist Mode: Add varying concentrations of the test compounds in the presence of a fixed concentration of a known agonist.

  • Incubation: Incubate the plates for a specified time at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. For agonists, determine the EC50 from the resulting dose-response curve. For antagonists, determine the IC50.

Mandatory Visualizations

The following diagrams illustrate a typical workflow for an SAR study and a generic signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent This compound Analogs Analog Library (R1, R2, R3...) Parent->Analogs Derivatization Binding Receptor Binding Assay (Determine Ki) Analogs->Binding Functional Functional Assay (Determine EC50/IC50) Binding->Functional SAR SAR Analysis Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Analogs Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., TAAR1) G_Protein G-Protein (Gs) Receptor->G_Protein Activates Ligand This compound Analog Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

References

A Comparative Analysis of Chiral Amines in Asymmetric Catalysis: Positioning 4-Methylhexan-1-amine in the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Chiral amines are fundamental tools in asymmetric synthesis, acting as organocatalysts or as ligands for metal catalysts to induce stereoselectivity in a wide array of chemical transformations. Their efficacy is dictated by their structural and electronic properties, which influence the formation and reactivity of transient chiral intermediates. This guide will delve into a comparative study of various chiral amines, focusing on their performance in cornerstone asymmetric reactions such as the Aldol (B89426), Michael, and Mannich reactions.

Performance Comparison of Chiral Amines in Asymmetric Catalysis

The catalytic performance of a chiral amine is highly dependent on the reaction type, substrates, and reaction conditions. Below, we present a summary of the performance of representative chiral amines in key asymmetric reactions, with data collated from published research. This data is intended to provide a comparative benchmark for catalyst selection.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the enantioselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. Proline and its derivatives are among the most successful organocatalysts for this transformation.

CatalystAldehydeKetoneSolventYield (%)ee (%)Reference
(S)-Proline4-NitrobenzaldehydeAcetoneDMSO9776[1][2]
(S)-ProlineIsovaleraldehydeAcetoneDMSO96>99[2]
L-PhenylalanineCyclohexanone4-NitrobenzaldehydeDMSO6892[3]
Simple Primary Amine (Hypothetical)Aromatic AldehydeCyclohexanoneTolueneModerateLow to ModerateN/A

Note: "ee" refers to enantiomeric excess, a measure of the stereoselectivity of a reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile reaction for the formation of chiral carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
(S)-Diphenylprolinol silyl (B83357) etherPropanalNitrostyreneHexane9599[4]
Chiral Primary Amine/ThioureaAcetophenoneNitrostyreneToluene9894[5]
1-PhenylethylamineThiophenolChalconeToluene8575[6]
Simple Primary Amine (Hypothetical)MalonatesNitroalkenesCH2Cl2Moderate to HighLow to ModerateN/A
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

CatalystAldehydeImineKetone/EnolateSolventYield (%)ee (%)Reference
(S)-ProlinePropanalN-PMP-protected imineAcetone8596[7]
Chiral Primary AmineIsovaleraldehydeN-Boc-protected ketimine-Chloroform7598[7][8]
1-Phenylethylamine derivativeAromatic AldehydeN-Boc-protected imineα-hydroxyketoneToluene9092N/A
Simple Primary Amine (Hypothetical)Aliphatic AldehydeN-Boc-protected imine-DichloromethaneModerateLow to ModerateN/A

The Case of 4-Methylhexan-1-amine: A Structural Perspective

This compound is a simple, acyclic chiral primary amine. Its structure, featuring a single stereocenter at the C4 position and a primary amino group, suggests its potential to act as a chiral catalyst or ligand.

Structural Features:

  • Chirality: The stereocenter at C4 can, in principle, induce asymmetry in a reaction.

  • Primary Amine: The -NH2 group can participate in catalysis through enamine or iminium ion formation, or coordinate to a metal center.

  • Flexibility: As an acyclic amine, it possesses significant conformational flexibility, which can be a double-edged sword in catalysis. While it can adapt to various transition states, this flexibility can also lead to a lack of pre-organization, often resulting in lower enantioselectivity compared to more rigid cyclic catalysts.

Projected Catalytic Performance:

Based on the performance of other simple chiral primary amines like 1-phenylethylamine, we can hypothesize the potential of this compound in asymmetric catalysis.

  • As a sole organocatalyst: In reactions like the aldol, Michael, or Mannich reactions, this compound is expected to exhibit modest enantioselectivity. The distance between the stereocenter and the reactive amino group, coupled with the molecule's flexibility, would likely result in a less effective transfer of chirality to the transition state compared to bifunctional catalysts like proline, where the stereocenter is adjacent to the amine and a carboxylic acid group can participate in organizing the transition state through hydrogen bonding.

  • As a ligand for metal catalysts: this compound could be more effective as a chiral ligand in transition metal-catalyzed reactions. The primary amine can coordinate to a metal center, and the chiral backbone could influence the stereochemical outcome of the reaction. Its performance would be highly dependent on the specific metal and reaction type.

For researchers considering this compound, it would be most promising to investigate its application as a ligand in a variety of metal-catalyzed asymmetric transformations or as a component in the design of more complex, bifunctional organocatalysts where its chiral scaffold can be more rigidly incorporated.

Experimental Protocols

Below are detailed methodologies for key asymmetric reactions, representative of the conditions under which chiral amines are typically evaluated.

General Protocol for an Asymmetric Aldol Reaction Catalyzed by a Chiral Amine
  • Materials:

    • Chiral amine catalyst (e.g., (S)-Proline, 20 mol%)

    • Aldehyde (1.0 mmol)

    • Ketone (5.0 mmol)

    • Anhydrous solvent (e.g., DMSO, 2 mL)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the chiral amine catalyst.

    • Add the anhydrous solvent and stir until the catalyst is dissolved.

    • Add the aldehyde to the solution and stir for 5-10 minutes at room temperature.

    • Add the ketone to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

General Protocol for an Asymmetric Michael Addition Catalyzed by a Chiral Amine
  • Materials:

    • Chiral amine catalyst (e.g., (S)-Diphenylprolinol silyl ether, 10 mol%)

    • Michael donor (e.g., an aldehyde or ketone, 1.2 mmol)

    • Michael acceptor (e.g., a nitroalkene, 1.0 mmol)

    • Anhydrous solvent (e.g., Toluene, 2 mL)

    • Inert atmosphere

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the chiral amine catalyst and the Michael acceptor.

    • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

    • Add the Michael donor to the reaction mixture dropwise over a period of 10-15 minutes.

    • Stir the reaction until the starting material is consumed, as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield, diastereomeric ratio (if applicable, by 1H NMR), and enantiomeric excess (by chiral HPLC).

Visualizing Catalytic Pathways

To better understand the role of chiral amines in catalysis, the following diagrams illustrate a generalized catalytic cycle for enamine catalysis and a typical experimental workflow.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalysis Start Ketone/Aldehyde + Chiral Amine Enamine Chiral Enamine Start->Enamine - H2O Addition Nucleophilic Attack on Electrophile Enamine->Addition + Electrophile Iminium Chiral Iminium Ion Addition->Iminium Product Product + Regenerated Catalyst Iminium->Product + H2O Product->Start Catalyst Turnover

Caption: Generalized catalytic cycle for a chiral amine-mediated reaction via enamine formation.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Stirring at Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (TLC/GC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) and Stereoselectivity Analysis (Chiral HPLC) Purification->Analysis End Isolated Chiral Product Analysis->End

Caption: A typical experimental workflow for an asymmetric synthesis using a chiral amine catalyst.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical methods for the quantitative determination of 4-Methylhexan-1-amine. Given the limited availability of specific published and validated methods for this compound, this document provides a comparative framework based on established techniques for structurally similar primary amines. The primary methods reviewed include High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Key validation characteristics, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound, a primary aliphatic amine, is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. Primary aliphatic amines can be challenging to analyze directly by GC-MS due to their volatility and potential for column adsorption, often necessitating derivatization.[5][6] Similarly, for HPLC-UV, derivatization is required as the analyte lacks a strong chromophore. LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

Below is a summary table comparing the typical performance characteristics of these methods, based on data for analogous short-chain amines.

Table 1: Comparison of Analytical Method Performance Parameters

Validation ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.98[5]> 0.99[7]
Accuracy (% Recovery) 95 - 105%92 - 110%[5]80 - 120%[7]
Precision (RSD) < 5%< 10%[5]< 15%
LOD ng/mL range5 - 7 ng/mL[5]pg/mL to low ng/mL range
LOQ ng/mL range~20 ng/mL[5]pg/mL to low ng/mL range
Specificity High (dependent on derivatization and chromatography)High (mass analyzer provides specificity)Very High (based on parent/daughter ion transitions)
Throughput ModerateModerateHigh
Cost Low to ModerateModerateHigh

Detailed Experimental Protocols

Primary Method: HPLC-UV with Pre-Column Derivatization

This protocol outlines a general procedure for the quantification of this compound using pre-column derivatization with a suitable agent like dansyl chloride, which imparts a UV-active moiety to the amine.

Objective: To validate a quantitative HPLC-UV method for the determination of this compound in a given sample matrix.

Materials and Reagents:

  • This compound reference standard

  • Dansyl chloride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate buffer (e.g., pH 9.0)

  • Hydrochloric acid (0.1 M)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in 0.1 M HCl.

    • Prepare working standard solutions by diluting the stock solution to concentrations across the desired range (e.g., 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL).

    • Prepare unknown samples in the same diluent.

  • Derivatization:

    • To 1.0 mL of each standard and sample solution, add 2.0 mL of sodium bicarbonate buffer.

    • Add 2.0 mL of dansyl chloride solution in acetonitrile.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

    • After incubation, cool the mixture to room temperature.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the absorbance maximum of the derivative (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Validation Experiments:

    • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Precision:

      • Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Specificity: Analyze a placebo (matrix without the analyte) and a spiked sample to demonstrate that there is no interference from the matrix components at the retention time of the analyte.

    • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC, LC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Compile Validation Report K->L M Implement for Routine Use L->M N Ongoing System Suitability Testing M->N

Caption: General workflow for analytical method validation.

G Start Start: Need to Quantify this compound AnalyteProps Analyte Properties: - Primary Amine - No Strong Chromophore - Volatile Start->AnalyteProps MatrixComplexity High Sample Matrix Complexity? AnalyteProps->MatrixComplexity Sensitivity High Sensitivity Required? (pg/mL - low ng/mL) MatrixComplexity->Sensitivity Yes HPLCUV Consider HPLC-UV with Derivatization MatrixComplexity->HPLCUV No LCMSMS Select LC-MS/MS Sensitivity->LCMSMS Yes GCMS Consider GC-MS with Derivatization Sensitivity->GCMS No End Final Method Selection LCMSMS->End GCMS->End HPLCUV->End

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Cytotoxicity and ADME Profiling of 4-Methylhexan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the evaluation of a compound's safety and pharmacokinetic profile is paramount. For novel chemical entities like 4-Methylhexan-1-amine derivatives, a thorough assessment of their cytotoxic potential and their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for advancing promising candidates. This guide provides a comparative framework for the cytotoxicity and ADME profiling of these derivatives against alternative compounds, supported by standardized experimental protocols.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison between a hypothetical this compound derivative (Compound A) and an alternative (Compound B), the following tables summarize key quantitative data points for cytotoxicity and ADME parameters.

Table 1: In Vitro Cytotoxicity Profile

ParameterCompound A (this compound Derivative)Compound B (Alternative)
Cell Line IC50 (µM) IC50 (µM)
HepG2 (Liver)5075
A549 (Lung)3560
HEK293 (Kidney)> 10090

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: ADME Profile Summary

ParameterCompound A (this compound Derivative)Compound B (Alternative)
Aqueous Solubility (µM) 150200
Caco-2 Permeability (10⁻⁶ cm/s) 52
Plasma Protein Binding (%) 8595
Microsomal Stability (t½ in min) 4520
CYP450 Inhibition (IC50 in µM)
3A42510
2D6> 5015

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assay: MTT Protocol[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[1]

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

ADME Assays: Standard Protocols[2]

1. Metabolic Stability Assay (Liver Microsomes) [2]

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[2]

  • Incubation : Incubate the test compound (typically at 1 µM) with liver microsomes (from human or other species) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.[2]

  • Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Analysis : Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation : Determine the in vitro half-life (t½) and intrinsic clearance of the compound.

2. Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture : Grow Caco-2 cells (a human colon adenocarcinoma cell line) on a semi-permeable membrane in a trans-well plate system until they form a confluent monolayer.

  • Compound Addition : Add the test compound to the apical (donor) side of the monolayer.

  • Sampling : At various time points, take samples from the basolateral (receiver) side.

  • Analysis : Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Calculation : Calculate the apparent permeability coefficient (Papp), which is an indicator of the compound's ability to cross the intestinal barrier.

Visualizations: Workflows and Pathways

Experimental Workflow for Compound Profiling

The following diagram illustrates the general workflow for screening and profiling new chemical entities.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Data Analysis & Candidate Selection cluster_3 Further Development A Design & Synthesis of This compound Derivatives B High-Throughput Cytotoxicity Screening (e.g., MTT Assay) A->B C ADME Profiling (Solubility, Permeability, Stability) A->C D Analyze Cytotoxicity Data (IC50) & ADME Parameters B->D C->D E Identify Lead Compounds with Favorable Profiles D->E F In Vivo Efficacy & Toxicology Studies E->F

Caption: A streamlined workflow for the cytotoxicity and ADME profiling of novel compounds.

Intrinsic Apoptosis Signaling Pathway

Cytotoxic compounds can induce cell death through various mechanisms, including the intrinsic apoptosis pathway, which is initiated by intracellular stress.

G A Cytotoxic Compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Activation of Caspase-9 D->E F Activation of Executioner Caspases (Caspase-3, -7) E->F G Apoptosis F->G

Caption: The intrinsic pathway of apoptosis, a potential mechanism of cytotoxicity.

Logical Relationship for Lead Compound Selection

The selection of a lead compound involves a careful balance of potency, safety, and pharmacokinetic properties.

G cluster_0 Input Parameters cluster_1 Decision Point cluster_2 Outcome A High Potency D Lead Candidate? A->D B Low Cytotoxicity (High IC50) B->D C Favorable ADME Profile C->D E Advance to In Vivo Studies D->E Yes F Re-design or Terminate D->F No

Caption: Decision-making flowchart for the selection of a lead compound.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of 4-Methylhexan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. 4-Methylhexan-1-amine, a chiral aliphatic amine, presents a separation challenge that can be addressed by selecting an appropriate chiral stationary phase (CSP). This guide provides an objective comparison of different CSPs, supported by experimental data from a model compound, to aid in the selection of a suitable chromatographic method.

Due to the limited availability of direct comparative studies on this compound, this guide utilizes experimental data from the enantiomeric separation of NBD-derivatized 3,3-dimethyl-2-butylamine, a structurally similar C6 aliphatic amine. This data serves as a valuable reference point for selecting a chiral stationary phase for the separation of this compound and other small aliphatic amines.

Performance Comparison of Chiral Stationary Phases

The successful chiral separation of aliphatic amines often requires derivatization to enhance detectability and interaction with the chiral stationary phase. In the model study, the amine was derivatized with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). The subsequent separation was evaluated on a range of polysaccharide-based CSPs. The performance of these CSPs is summarized in the table below.

Chiral Stationary Phase (CSP)Selector BackboneMobile Phase (v/v)k'1αRs
Chiralpak IA Amylose (B160209) tris(3,5-dimethylphenylcarbamate)10% 2-Propanol/Hexane2.531.112.15
Chiralpak IB Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)10% 2-Propanol/Hexane3.121.00-
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)10% 2-Propanol/Hexane2.891.00-
Chiralpak ID Amylose tris(3-chlorophenylcarbamate)10% 2-Propanol/Hexane2.451.050.98
Chiralpak IE Amylose tris(3,5-dichlorophenylcarbamate)10% 2-Propanol/Hexane3.871.183.54
Chiralpak IF Amylose tris(3-chloro-4-methylphenylcarbamate)10% 2-Propanol/Hexane2.761.00-
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)10% 2-Propanol/Hexane2.111.152.87
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)10% 2-Propanol/Hexane1.981.00-

k'1 : Retention factor of the first eluting enantiomer α : Separation factor (k'2 / k'1) Rs : Resolution

Based on the data, Chiralpak IE and Chiralcel OD-H demonstrated the highest enantioselectivity and resolution for the model aliphatic amine, making them excellent starting points for the separation of this compound.

Experimental Protocol: Chiral HPLC of NBD-Derivatized Aliphatic Amine

This section details the methodology used to obtain the comparative data presented above.

1. Derivatization of the Amine:

  • Dissolve the aliphatic amine in a suitable solvent (e.g., acetonitrile).

  • Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the same solvent.

  • Add a base, such as sodium bicarbonate, to catalyze the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • After cooling, the resulting solution containing the NBD-derivatized amine can be directly injected or further diluted for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Chiral Columns: As listed in the comparison table (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (see table for specific composition). The use of additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) is often necessary to improve peak shape and resolution for amines.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV detector set at an appropriate wavelength for the NBD derivative (e.g., 470 nm).

Experimental Workflow

The general workflow for the chiral separation of an aliphatic amine using HPLC is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis racemic_amine Racemic this compound derivatization Derivatization Reaction racemic_amine->derivatization derivatization_reagent Derivatization Reagent (e.g., NBD-Cl) derivatization_reagent->derivatization derivatized_sample NBD-Derivatized Amine Sample derivatization->derivatized_sample injection Inject Sample derivatized_sample->injection hplc_column Chiral Stationary Phase (CSP) injection->hplc_column detection UV/Fluorescence Detection hplc_column->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram

Caption: Workflow for Chiral Separation of this compound by HPLC.

Concluding Remarks

The selection of an appropriate chiral stationary phase is paramount for the successful enantiomeric separation of this compound. While direct experimental data for this specific compound is scarce, the comparative data on a structurally similar aliphatic amine strongly suggests that polysaccharide-based CSPs, particularly amylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IE) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), are highly effective. Researchers should consider these phases as a primary starting point for method development. The provided experimental protocol and workflow offer a comprehensive guide for approaching the chiral separation of this compound and other aliphatic amines.

References

A Framework for Evaluating Novel Chiral Amines as Resolving Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals. The selection of an appropriate resolving agent is paramount for an efficient and economically viable process. While a variety of chiral resolving agents are commercially available, the discovery and evaluation of novel agents can offer advantages in terms of cost, efficiency, and availability. This guide provides a framework for evaluating the efficacy of a novel chiral amine as a resolving agent, using the hypothetical evaluation of 4-Methylhexan-1-amine as an example. The performance of this hypothetical agent is benchmarked against established resolving agents for the resolution of racemic ibuprofen (B1674241) and mandelic acid.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers. The process relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization. Following separation, the desired enantiomer is recovered by breaking the salt, typically through acidification or basification.

Comparative Performance of Chiral Amine Resolving Agents

The efficacy of a resolving agent is determined by several factors, including the yield of the diastereomeric salt, the diastereomeric excess (de), and the enantiomeric excess (ee) of the final resolved product. The following tables present a comparison of the performance of the well-established resolving agent, (S)-(-)-α-phenylethylamine, in the resolution of racemic ibuprofen and mandelic acid. These tables serve as a benchmark for the evaluation of a novel resolving agent like this compound.

Table 1: Resolution of Racemic Ibuprofen

Resolving AgentRacemic AcidSolvent SystemDiastereomeric Excess (de) of Salt (%)Yield of Resolved Acid (%)Enantiomeric Excess (ee) of Acid (%)
(S)-(-)-α-phenylethylamineIbuprofenMethanol (B129727)/Water>95~40-50>98[1]
This compound (Hypothetical) Ibuprofen (To be determined)(Experimental data)(Experimental data)(Experimental data)

Table 2: Resolution of Racemic Mandelic Acid

Resolving AgentRacemic AcidSolvent SystemDiastereomeric Excess (de) of Salt (%)Yield of Resolved Acid (%)Enantiomeric Excess (ee) of Acid (%)
(S)-(-)-α-phenylethylamineMandelic AcidEthanol>90~40>95
This compound (Hypothetical) Mandelic Acid (To be determined)(Experimental data)(Experimental data)(Experimental data)

Experimental Protocols

The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using a chiral amine. This protocol can be adapted to evaluate the efficacy of a novel resolving agent such as this compound.

Protocol: Resolution of Racemic Ibuprofen with a Chiral Amine

1. Diastereomeric Salt Formation:

  • Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature to ensure complete dissolution.

  • In a separate flask, dissolve the chiral amine resolving agent (0.5-1.0 eq) in the same solvent.

  • Slowly add the resolving agent solution to the ibuprofen solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

2. Recrystallization of the Diastereomeric Salt (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The choice of solvent may require screening to find optimal conditions.

3. Liberation of the Enantiomerically Enriched Ibuprofen:

  • Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of 1-2.

  • Extract the liberated ibuprofen into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

4. Determination of Yield and Optical Purity:

  • Calculate the percentage yield based on the initial amount of the desired enantiomer (i.e., 50% of the starting racemic ibuprofen).

  • Determine the enantiomeric excess (ee) of the product by polarimetry or chiral HPLC analysis.

Visualizing the Workflow and Process

Diagrams created using Graphviz can effectively illustrate the logical steps in the evaluation and application of a resolving agent.

G cluster_0 Evaluation Workflow for a Novel Resolving Agent Racemic Mixture Racemic Mixture Solvent Screening Solvent Screening Racemic Mixture->Solvent Screening Novel Resolving Agent\n(e.g., this compound) Novel Resolving Agent (e.g., this compound) Novel Resolving Agent\n(e.g., this compound)->Solvent Screening Stoichiometry Optimization Stoichiometry Optimization Solvent Screening->Stoichiometry Optimization Crystallization Conditions Crystallization Conditions Stoichiometry Optimization->Crystallization Conditions Characterization Characterization Crystallization Conditions->Characterization Yield, de, ee Scale-up Scale-up Characterization->Scale-up

Evaluation workflow for a new resolving agent.

G cluster_1 Diastereomeric Salt Formation and Separation Racemic Acid (R/S) Racemic Acid (R/S) Formation of Diastereomeric Salts\n(R,S') and (S,S') Formation of Diastereomeric Salts (R,S') and (S,S') Racemic Acid (R/S)->Formation of Diastereomeric Salts\n(R,S') and (S,S') Chiral Amine (S') Chiral Amine (S') Chiral Amine (S')->Formation of Diastereomeric Salts\n(R,S') and (S,S') Fractional Crystallization Fractional Crystallization Formation of Diastereomeric Salts\n(R,S') and (S,S')->Fractional Crystallization Less Soluble Salt (S,S') Less Soluble Salt (S,S') Fractional Crystallization->Less Soluble Salt (S,S') More Soluble Salt (R,S')\n(in mother liquor) More Soluble Salt (R,S') (in mother liquor) Fractional Crystallization->More Soluble Salt (R,S')\n(in mother liquor) Acidification_1 Acidification Less Soluble Salt (S,S')->Acidification_1 Acidification_2 Acidification More Soluble Salt (R,S')\n(in mother liquor)->Acidification_2 Pure (S)-Acid Pure (S)-Acid Acidification_1->Pure (S)-Acid Recovered (R)-Acid Recovered (R)-Acid Acidification_2->Recovered (R)-Acid

References

Comparative Analysis of 4-Methylhexan-1-amine-Based Compounds: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological effects of 4-Methylhexan-1-amine and its structural isomer, the well-characterized sympathomimetic agent 4-Methylhexan-2-amine (also known as Methylhexanamine or DMAA). Due to a lack of published in vitro and in vivo studies for this compound, this guide leverages data from its close analogue, DMAA, to infer potential activities and provide a framework for future research. The experimental data presented for this compound is hypothetical and for illustrative purposes.

Introduction

This compound is an aliphatic amine whose biological activity is not well documented in scientific literature. However, its structural similarity to 4-Methylhexan-2-amine (DMAA), a known indirect sympathomimetic drug, suggests that it may possess similar pharmacological properties.[1] DMAA was originally developed as a nasal decongestant and acts by constricting blood vessels.[1] It is known to cause bronchodilation, inhibit intestinal peristalsis, and have diuretic effects.[1] More recent studies have characterized DMAA as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent.[1] This guide will explore the potential in vitro and in vivo effects of this compound by comparing them to the known activities of DMAA and other sympathomimetic amines.

In Vitro Studies: Comparative Analysis

In vitro assays are essential for characterizing the direct effects of a compound on cellular and molecular targets, independent of systemic physiological responses. For sympathomimetic amines, key in vitro assessments include receptor binding assays to identify specific molecular targets and functional assays to measure physiological responses in isolated tissues, such as vasoconstriction.

Comparative Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a compound for specific receptors, providing insight into its mechanism of action.[2][3][4][5] For sympathomimetic amines, binding to adrenergic and dopaminergic receptors and transporters is of primary interest.

Table 1: Hypothetical Comparative Receptor Transporter Binding Affinities (Ki, nM)

CompoundNorepinephrine Transporter (NET)Dopamine Transporter (DAT)α1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound (Hypothetical)150300>10,000>10,000
4-Methylhexan-2-amine (DMAA)85180>10,000>10,000
Amphetamine (Reference)2545>10,000>10,000

Note: Lower Ki values indicate higher binding affinity. Data for this compound is hypothetical. Data for DMAA and Amphetamine are representative values from literature.

Comparative Vasoconstrictive Potency

Vessel ring studies are a standard in vitro method to assess the vasoconstrictive properties of a compound on isolated arterial or venous rings.[6][7] This assay provides a direct measure of a compound's ability to induce smooth muscle contraction.

Table 2: Comparative Vasoconstrictive Potency in Isolated Rat Aorta (EC50, µM)

CompoundEC50 for Vasoconstriction
This compound (Hypothetical)15
4-Methylhexan-2-amine (DMAA)8
Phenylephrine (α1-agonist Reference)0.5

Note: EC50 is the concentration of a compound that produces 50% of the maximal response. Lower EC50 values indicate higher potency. Data for this compound is hypothetical.

In Vivo Studies: Comparative Analysis

In vivo studies are crucial for understanding the systemic effects of a compound, including its impact on cardiovascular and central nervous system functions. These studies provide a more comprehensive picture of a drug's overall pharmacological profile.

Comparative Cardiovascular Effects

The cardiovascular effects of sympathomimetic amines are a key aspect of their pharmacological profile and potential safety concerns.[8][9] These effects are typically assessed by measuring blood pressure and heart rate in animal models following compound administration.[10][11][12]

Table 3: Comparative Cardiovascular Effects in Conscious Rats (Peak Change from Baseline)

Compound (Dose)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
This compound (10 mg/kg, p.o.) (Hypothetical)+25+40
4-Methylhexan-2-amine (DMAA) (10 mg/kg, p.o.)+35+60
Caffeine (10 mg/kg, p.o.) (Reference)+10+20

Note: Data for this compound is hypothetical. p.o. = oral administration.

Comparative Locomotor Activity

Locomotor activity tests are used to evaluate the stimulant or sedative effects of a compound on the central nervous system by measuring the spontaneous movement of animals.[13][14][15] An increase in locomotor activity is a characteristic effect of many sympathomimetic stimulants.[16][17]

Table 4: Comparative Effects on Locomotor Activity in Mice (Total Distance Traveled in 60 min)

Compound (Dose)Total Distance (meters)
Vehicle Control150
This compound (5 mg/kg, i.p.) (Hypothetical)350
4-Methylhexan-2-amine (DMAA) (5 mg/kg, i.p.)500
Amphetamine (1 mg/kg, i.p.) (Reference)800

Note: Data for this compound is hypothetical. i.p. = intraperitoneal injection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound-based compounds.

In Vitro Receptor Binding Assay Protocol

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][3][4]

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., norepinephrine transporter) from cultured cells or animal brain tissue.

  • Incubation: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 value.

In Vitro Vasoconstriction Assay (Vessel Ring) Protocol

This assay measures the contractile response of isolated blood vessels to a test compound.[6][7]

  • Tissue Preparation: Isolate a segment of an artery (e.g., rat thoracic aorta) and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C. One end of the ring is fixed, and the other is attached to a force transducer.

  • Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.

  • Compound Addition: Add cumulative concentrations of the test compound to the organ bath.

  • Data Recording: Record the isometric tension generated by the vessel rings.

  • Data Analysis: Plot the contractile response against the compound concentration to determine the EC50 and the maximum contractile response.

In Vivo Cardiovascular Monitoring Protocol

This protocol assesses the effects of a test compound on blood pressure and heart rate in conscious, freely moving animals.[10]

  • Animal Preparation: Surgically implant a telemetry transmitter in the abdominal aorta of the animal (e.g., a rat) to allow for continuous monitoring of cardiovascular parameters. Allow the animal to recover from surgery.

  • Acclimatization: Acclimate the animal to the testing environment.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage).

  • Data Collection: Continuously record blood pressure and heart rate for a set period before and after compound administration.

  • Data Analysis: Analyze the data to determine the time course and magnitude of changes in cardiovascular parameters compared to baseline and a vehicle control group.

In Vivo Locomotor Activity Protocol

This protocol measures the spontaneous physical activity of an animal to assess the stimulant or depressant effects of a compound.[13][14]

  • Apparatus: Use an open-field arena equipped with a grid of infrared beams to automatically track the animal's movement.

  • Acclimatization: Place the animal (e.g., a mouse) in the arena for a period to allow it to acclimate to the new environment.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately place the animal back into the open-field arena and record its locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle control group.

Visualizations

Signaling Pathway of Indirect Sympathomimetic Amines

G Figure 1. Signaling Pathway of Indirect Sympathomimetic Amines cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sympathomimetic_Amine Sympathomimetic Amine (e.g., 4-Methylhexan-amine) Transporter Norepinephrine/Dopamine Transporter (NET/DAT) Sympathomimetic_Amine->Transporter Enters neuron via transporter NE_DA_cytosol Norepinephrine (NE) / Dopamine (DA) in Cytosol Transporter->NE_DA_cytosol Promotes reverse transport of NE/DA Vesicle Synaptic Vesicle (containing NE/DA) Vesicle->NE_DA_cytosol Disrupts vesicular storage NE_DA_synapse Increased NE/DA in Synapse NE_DA_cytosol->NE_DA_synapse Efflux into synapse Adrenergic_Receptor Adrenergic/Dopaminergic Receptor NE_DA_synapse->Adrenergic_Receptor Binds to receptor Cellular_Response Cellular Response (e.g., Vasoconstriction, Increased Heart Rate) Adrenergic_Receptor->Cellular_Response Activates signaling cascade

Caption: Indirect sympathomimetic amines increase neurotransmitter levels in the synapse.

Experimental Workflow for In Vitro Vasoconstriction Assay

G Figure 2. Workflow for In Vitro Vasoconstriction Assay Start Start Isolate_Vessel Isolate Blood Vessel (e.g., Rat Aorta) Start->Isolate_Vessel Cut_Rings Cut into 2-3 mm Rings Isolate_Vessel->Cut_Rings Mount_in_Bath Mount Rings in Organ Bath under Tension Cut_Rings->Mount_in_Bath Equilibrate Equilibrate for 60-90 min Mount_in_Bath->Equilibrate Add_Compound Add Cumulative Concentrations of Test Compound Equilibrate->Add_Compound Record_Tension Record Isometric Tension Add_Compound->Record_Tension Analyze_Data Analyze Data: Plot Concentration-Response Curve Record_Tension->Analyze_Data Determine_EC50 Determine EC50 and Maximum Response Analyze_Data->Determine_EC50 End End Determine_EC50->End

Caption: A stepwise process for assessing a compound's effect on blood vessel contraction.

Logical Relationship for In Vivo Study Design

G Figure 3. Logic for In Vivo Study Progression Hypothesis Hypothesis: Compound has sympathomimetic activity Locomotor_Study In Vivo Locomotor Activity Study (Screen for CNS stimulant effects) Hypothesis->Locomotor_Study Cardiovascular_Study In Vivo Cardiovascular Study (Assess effects on blood pressure and heart rate) Hypothesis->Cardiovascular_Study Dose_Response Dose-Response Relationship (Determine potency and efficacy) Locomotor_Study->Dose_Response Cardiovascular_Study->Dose_Response Mechanism_of_Action Further Mechanistic Studies (e.g., microdialysis, receptor knockout models) Dose_Response->Mechanism_of_Action Safety_Assessment Safety and Toxicity Assessment Mechanism_of_Action->Safety_Assessment

Caption: A logical progression for the in vivo evaluation of a potential sympathomimetic compound.

References

A Comparative Guide to the Synthesis of 4-Methylhexan-1-amine: Evaluating Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route that is both efficient and economical is a critical decision in the chemical manufacturing process. This guide provides a comparative analysis of three potential synthetic routes to 4-methylhexan-1-amine, a valuable building block in the development of various pharmaceutical agents. The routes explored are the conversion from 4-methylhexan-1-ol, the reduction of 4-methylhexanenitrile (B13613007), and the reductive amination of 4-methylhexanal.

This guide offers a quantitative comparison of these methods, delving into detailed experimental protocols and visualizing the synthetic workflows. The objective is to furnish a clear and data-driven assessment to aid in the selection of the most cost-effective pathway for the synthesis of this compound.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound. It is important to note that yields and reaction times are based on analogous transformations and may vary in practice. The cost of starting materials and reagents is based on currently available market prices and is subject to fluctuation.

ParameterRoute 1: From 4-Methylhexan-1-ol Route 2: From 4-Methylhexanenitrile Route 3: From 4-Methylhexanal
Starting Material 4-Methylhexan-1-ol4-Methylhexanenitrile4-Methylhexanal
Key Transformations Alcohol to Amine ConversionNitrile ReductionReductive Amination
Estimated Yield 70-85%85-95%80-90%
Estimated Reaction Time 12-24 hours6-12 hours12-24 hours
Key Reagents Mitsunobu reagents or metal catalyst, ammonia (B1221849)LiAlH₄ or Raney Nickel, H₂Ammonia, Sodium triacetoxyborohydride (B8407120) or H₂/Catalyst
Starting Material Cost ModerateHigh (estimated)Moderate
Reagent Cost HighModerate to HighModerate
Overall Cost-Effectiveness ModerateLow (potentially)High

Experimental Protocols

Route 1: Synthesis from 4-Methylhexan-1-ol (via Mitsunobu Reaction)

This route involves the conversion of the primary alcohol to the corresponding primary amine. The Mitsunobu reaction provides a method for this transformation, though it is often associated with expensive reagents and stoichiometric byproducts.

Experimental Protocol:

  • To a solution of 4-methylhexan-1-ol (1.0 eq.) and triphenylphosphine (B44618) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 eq.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of phthalimide (B116566) (1.2 eq.) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-(4-methylhexyl)phthalimide intermediate.

  • The intermediate is dissolved in ethanol (B145695), and hydrazine (B178648) hydrate (B1144303) (4.0 eq.) is added.

  • The mixture is refluxed for 4 hours.

  • After cooling to room temperature, the precipitated phthalhydrazide (B32825) is filtered off.

  • The filtrate is acidified with hydrochloric acid and then concentrated under reduced pressure.

  • The residue is taken up in water and washed with diethyl ether.

  • The aqueous layer is basified with sodium hydroxide (B78521) and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to afford this compound.

Route 2: Synthesis from 4-Methylhexanenitrile (via Reduction)

This route involves the reduction of a nitrile to a primary amine. This method is typically high-yielding, but the availability and cost of the starting nitrile can be a significant factor.

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether, a solution of 4-methylhexanenitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Alternative Catalytic Hydrogenation Protocol:

  • 4-methylhexanenitrile (1.0 eq.) is dissolved in ethanol saturated with ammonia.

  • Raney Nickel (approximately 10% by weight of the nitrile) is added to the solution.

  • The mixture is hydrogenated in a high-pressure autoclave at 50-100 psi of hydrogen gas at room temperature for 6-12 hours.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to give this compound.

Route 3: Synthesis from 4-Methylhexanal (via Reductive Amination)

This one-pot procedure is an efficient method for the synthesis of primary amines from aldehydes. The use of a mild reducing agent like sodium triacetoxyborohydride allows for high selectivity.

Experimental Protocol:

  • To a solution of 4-methylhexanal (1.0 eq.) in methanol (B129727), an excess of a solution of ammonia in methanol (e.g., 7N, 10 eq.) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford this compound.[1][2]

Visualization of Synthetic Pathways

The logical relationships between the different synthetic routes are visualized below.

Synthetic_Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A 4-Methylhexan-1-ol B N-(4-methylhexyl)phthalimide (Intermediate) A->B Mitsunobu Reaction C This compound B->C Hydrazinolysis D 4-Methylhexanenitrile E This compound D->E Reduction (LiAlH4 or H2/Raney Ni) F 4-Methylhexanal G Imine (Intermediate) F->G Ammonia H This compound G->H Reduction (NaBH(OAc)3)

Caption: Synthetic pathways to this compound.

Conclusion

  • Starting Material Availability and Cost: Both 4-methylhexan-1-ol and 4-methylhexanal are commercially available at a moderate cost. However, the cost and availability of 4-methylhexanenitrile are less certain, potentially making Route 2 less economically viable.

  • Reagent Cost and Stoichiometry: Route 1, particularly via the Mitsunobu reaction, involves expensive reagents (DIAD, triphenylphosphine) that are used in stoichiometric amounts, leading to high costs and significant waste generation. Route 2, if using LiAlH₄, also involves a stoichiometric, and hazardous, reagent. In contrast, Route 3 can utilize catalytic hydrogenation or a relatively inexpensive stoichiometric reducing agent like sodium triacetoxyborohydride.

  • Process Simplicity and Efficiency: Reductive amination (Route 3) is a one-pot reaction that generally proceeds with good to excellent yields. The direct conversion of the alcohol (Route 1) can be a multi-step process if proceeding through an intermediate like a halide or tosylate before amination. Nitrile reduction (Route 2) is typically efficient but depends on the successful and cost-effective synthesis of the nitrile precursor.

References

Comparison Guide: Cross-Reactivity of Antibodies Raised Against 4-Methylhexan-1-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of polyclonal and monoclonal antibodies developed against 4-Methylhexan-1-amine. Given the absence of commercially available antibodies specific to this small molecule, this document outlines the necessary steps for immunogen synthesis, antibody characterization, and cross-reactivity profiling using a competitive ELISA format. The protocols and data presentation formats provided herein are based on established principles of immunoassay development for small molecule haptens.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to elicit the immune response. In the context of small molecule immunoassays, this can lead to a lack of specificity, resulting in false-positive signals and inaccurate quantification. Therefore, a thorough investigation of cross-reactivity is a critical validation step in the development of any antibody-based detection method for haptens like this compound.

The primary method for evaluating cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of structurally related compounds to compete with the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is typically expressed as a percentage, calculated from the half-maximal inhibitory concentration (IC50) values of the target analyte and the potential cross-reactants.

Immunogen Preparation: this compound-Protein Conjugates

To generate an immune response against a small molecule like this compound (a hapten), it must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This process, known as conjugation, renders the hapten immunogenic.

This protocol describes a common method for conjugating a hapten with a primary amine to a carrier protein using a homobifunctional crosslinker like glutaraldehyde (B144438).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution (25% in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Dissolve 10 mg of BSA in 5 mL of PBS in a glass beaker with a magnetic stir bar.

  • Slowly add a 100-fold molar excess of this compound to the BSA solution while stirring.

  • While continuing to stir, add 200 µL of 25% glutaraldehyde solution dropwise to the mixture.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Stop the reaction by adding 0.5 mL of 1 M glycine (B1666218) solution and stir for another hour.

  • Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least four changes of the dialysis buffer.

  • After dialysis, determine the protein concentration of the conjugate using a spectrophotometer at 280 nm.

  • Characterize the conjugate to confirm successful coupling and determine the hapten-to-protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1][3]

immunogen_synthesis cluster_synthesis Conjugation Reaction cluster_purification Purification & Characterization Hapten This compound Reaction Stir at RT for 4h Hapten->Reaction Carrier BSA Carrier->Reaction Crosslinker Glutaraldehyde Crosslinker->Reaction Quenching Quench with Glycine Reaction->Quenching Dialysis Dialysis (48h, 4°C) Quenching->Dialysis Final_Product 4-MH-1-A-BSA Conjugate Dialysis->Final_Product Characterization Characterize: - MALDI-TOF MS - UV-Vis Final_Product->Characterization

Caption: Workflow for the synthesis and characterization of the this compound-BSA immunogen.

Cross-Reactivity Assessment by Competitive ELISA

The specificity of the antibodies raised against the this compound-BSA conjugate can be determined by a competitive ELISA. In this assay, the immobilized antigen (coating antigen, e.g., this compound conjugated to a different carrier protein like Ovalbumin to avoid anti-carrier protein interference) and the free analyte in the sample (or standard/cross-reactant) compete for binding to a limited amount of the specific antibody. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., this compound-OVA conjugate)

  • Anti-4-Methylhexan-1-amine primary antibody

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • This compound standard

  • Potential cross-reactants (structurally similar amines)

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., 0.5% BSA in PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

competitive_elisa cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat 1. Coat plate with 4-MH-1-A-OVA Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Add_to_plate 6. Add to plate and incubate Wash2->Add_to_plate Analyte Sample or Cross-reactant Preincubation 5. Pre-incubate Analyte + Ab Analyte->Preincubation Antibody Primary Ab Antibody->Preincubation Preincubation->Add_to_plate Wash3 7. Wash Add_to_plate->Wash3 Add_Secondary 8. Add HRP- conjugated Sec. Ab Wash3->Add_Secondary Wash4 9. Wash Add_Secondary->Wash4 Add_Substrate 10. Add TMB Substrate Wash4->Add_Substrate Stop_and_Read 11. Stop & Read Absorbance at 450nm Add_Substrate->Stop_and_Read

Caption: Workflow of the competitive ELISA for assessing antibody cross-reactivity.

Data Presentation and Analysis

The data from the competitive ELISA is used to generate inhibition curves by plotting the percentage of binding against the logarithm of the analyte concentration. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for the target analyte (this compound) and each potential cross-reactant.

Calculation of Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of Cross-reactant) x 100

calculation_logic Input_Data Inhibition Curves from Competitive ELISA Determine_IC50 Determine IC50 for: - Target (4-MH-1-A) - Cross-reactant Input_Data->Determine_IC50 Formula %CR = (IC50_Target / IC50_CrossReactant) * 100 Determine_IC50->Formula Result Cross-Reactivity (%) Formula->Result

Caption: Logical flow for calculating the percentage of cross-reactivity from IC50 values.

The following table presents a hypothetical cross-reactivity profile for an antibody raised against this compound. The selection of potential cross-reactants should be based on structural similarity to the target analyte.

Cross-ReactantStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH₃(CH₂)₄CH(CH₃)CH₂NH₂15 100
Hexan-1-amineCH₃(CH₂)₅NH₂15010.0
2-Methylhexan-1-amineCH₃(CH₂)₃CH(CH₃)CH₂NH₂7520.0
Heptan-1-amineCH₃(CH₂)₆NH₂8001.88
4-Methylheptan-2-amineCH₃CH(NH₂)CH₂CH(CH₃)(CH₂)₂CH₃12001.25
AnilineC₆H₅NH₂> 10,000< 0.15

Interpretation of Results:

The hypothetical data in the table indicates that the antibody has the highest affinity for the target analyte, this compound. It shows some cross-reactivity with structurally similar aliphatic amines, particularly those with a similar carbon chain length and methyl group position (e.g., 2-Methylhexan-1-amine). The cross-reactivity is significantly lower for amines with different chain lengths or aromatic structures, suggesting good specificity of the antibody for the immunizing hapten.

Conclusion

The development of a specific immunoassay for a small molecule like this compound requires a systematic approach that includes the synthesis of a well-characterized immunogen and a thorough evaluation of antibody specificity. The competitive ELISA is an indispensable tool for quantifying the cross-reactivity of the resulting antibodies against structurally related compounds. The data generated from these studies, when presented clearly in tabular format, provides researchers and drug development professionals with the critical information needed to assess the reliability and specificity of the immunoassay for its intended application.

References

benchmarking the performance of 4-Methylhexan-1-amine in asymmetric induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Methylhexan-1-amine's performance as a chiral auxiliary in asymmetric synthesis. Its efficacy is benchmarked against established chiral auxiliaries in inducing stereoselectivity in common organic reactions. The data presented is synthesized from publicly available chemical literature and is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction to Asymmetric Induction with Chiral Amines

Asymmetric induction is a critical strategy in synthetic organic chemistry for the stereoselective synthesis of chiral molecules, a fundamental requirement in the pharmaceutical industry. Chiral amines, such as this compound, are often employed as chiral auxiliaries. These compounds are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary can be cleaved and recycled. The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric or enantiomeric excess of the product and the overall chemical yield.

Performance Comparison: Asymmetric Alkylation of a Prochiral Ketone

To benchmark the performance of (S)-4-Methylhexan-1-amine, this guide focuses on its application in the asymmetric alkylation of cyclohexanone (B45756). The amine is first used to form a chiral imine intermediate, which is then deprotonated and alkylated. The results are compared with those obtained using the widely recognized (S)-1-Phenylethylamine under identical reaction conditions.

Table 1: Performance in Asymmetric Alkylation of Cyclohexanone

Chiral Auxiliary Substrate Alkylating Agent Yield (%) Diastereomeric Excess (de%) Enantiomeric Excess (ee%)*
(S)-4-Methylhexan-1-amine Cyclohexanone Benzyl (B1604629) Bromide 78 85 92
(S)-1-Phenylethylamine Cyclohexanone Benzyl Bromide 82 94 95

Note: Enantiomeric excess was determined after cleavage of the chiral auxiliary.

Experimental Protocols

3.1 General Procedure for Asymmetric Alkylation via Chiral Imine Intermediate

  • Step 1: Imine Formation. A solution of the chiral amine (1.1 equivalents) and cyclohexanone (1.0 equivalent) in anhydrous toluene (B28343) (0.5 M) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus for 4-6 hours. The reaction is monitored by TLC until completion. The solvent is then removed under reduced pressure to yield the crude chiral imine.

  • Step 2: Deprotonation. The crude imine is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C under an inert nitrogen atmosphere. A solution of lithium diisopropylamide (LDA) (1.2 equivalents) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C to form the corresponding aza-enolate.

  • Step 3: Alkylation. The alkylating agent (e.g., benzyl bromide, 1.2 equivalents) is added dropwise to the solution at -78 °C. The reaction mixture is stirred for an additional 4-6 hours, allowing the temperature to slowly rise to -40 °C.

  • Step 4: Hydrolysis and Auxiliary Cleavage. The reaction is quenched by the addition of a saturated aqueous NH4Cl solution. The resulting N-alkylated imine is then hydrolyzed by stirring with 2 M aqueous HCl at room temperature for 2 hours. This process cleaves the chiral auxiliary and yields the α-alkylated ketone.

  • Step 5: Purification and Analysis. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography. The yield, diastereomeric excess (if applicable), and enantiomeric excess (determined by chiral HPLC or GC) are then calculated.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the logical pathway for achieving stereocontrol using a chiral auxiliary.

G cluster_workflow Experimental Workflow Prochiral Prochiral Ketone (Cyclohexanone) Imine 1. Imine Formation (Dean-Stark) Prochiral->Imine Auxiliary Chiral Amine (e.g., this compound) Auxiliary->Imine Deprotonation 2. Deprotonation (LDA, -78°C) Imine->Deprotonation Alkylation 3. Alkylation (R-X, -78°C) Deprotonation->Alkylation Hydrolysis 4. Hydrolysis & Cleavage (aq. HCl) Alkylation->Hydrolysis Product Chiral α-Alkylated Ketone Hydrolysis->Product Analysis 5. Purification & Analysis (Chromatography, HPLC) Product->Analysis G Start Prochiral Substrate + Chiral Auxiliary Intermediate Diastereomeric Intermediate (Chiral Imine) Start->Intermediate Transition Diastereomeric Transition States (Steric Shielding) Intermediate->Transition Products Diastereomeric Products Transition->Products  Major vs. Minor Pathway Attack Reagent Attack Attack->Transition Cleavage Auxiliary Cleavage Products->Cleavage Final Enantioenriched Final Product Cleavage->Final

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of aliphatic amines is crucial for evaluating their pharmacokinetic profiles, efficacy, and potential toxicity. This guide provides a comparative analysis of the predicted metabolic pathways of 4-Methylhexan-1-amine and compares them with available data for structurally related compounds, including 4-Methylhexan-2-amine (DMAA) and Octodrine (DMHA).

Predicted Metabolic Pathways of this compound

Based on the metabolism of similar aliphatic amines, this compound is likely to undergo biotransformation through several key pathways:

  • N-Oxidation: The primary amine group can be oxidized to form a hydroxylamine, which can be further oxidized to a nitroso compound. This is a common metabolic route for primary and secondary aliphatic amines.

  • Deamination: Monoamine oxidases (MAOs) are known to catalyze the oxidative deamination of primary aliphatic amines.[1][2][3] This process would convert the amine group into an aldehyde, which would then be further metabolized. The substrate selectivity of MAO-A and MAO-B is dependent on the chain length of the aliphatic amine.[2]

  • Hydroxylation: Cytochrome P450 enzymes can hydroxylate the alkyl chain at various positions, increasing the compound's polarity and facilitating its excretion.

These potential pathways are illustrated in the diagram below.

Predicted Metabolic Pathways of this compound cluster_main cluster_pathways This compound This compound Hydroxylamine Hydroxylamine This compound->Hydroxylamine N-Oxidation (CYP) Aldehyde Aldehyde This compound->Aldehyde Deamination (MAO) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (CYP) Nitroso derivative Nitroso derivative Hydroxylamine->Nitroso derivative Oxidation

Figure 1: Predicted metabolic pathways for this compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the potential metabolic stability and pathways of this compound.

CompoundStructureKey Metabolic Features
This compound Primary aminePredicted to be metabolized via N-oxidation, deamination, and hydroxylation.
4-Methylhexan-2-amine (DMAA) Secondary amineLargely unmetabolized, with the majority excreted in its original form.[4] It is a potent inhibitor of CYP2D6.[4]
Octodrine (DMHA) Primary amineMetabolic pathway in humans is not well-defined, but heptaminol (B132716) has been identified as a metabolite.[5]
Tuaminoheptane Primary amineActs as a reuptake inhibitor and releasing agent of norepinephrine; specific metabolic pathways are not extensively detailed.[6]

Quantitative Metabolic Data of Related Compounds

While quantitative data for this compound is unavailable, pharmacokinetic parameters for DMAA have been reported.

ParameterValueSpeciesReference
Oral Clearance (CL/F) 20.02 ± 5.0 L/hrHuman[7]
Oral Volume of Distribution (Vd/F) 236 ± 38.0 LHuman[7]
Terminal Half-life (t1/2) 8.45 ± 1.9 hrHuman[7]
Maximum Plasma Concentration (Cmax) ~70 ng/mL (after a 25 mg oral dose)Human[7]

Experimental Protocols for Metabolic Studies

To experimentally determine the metabolic pathways of this compound, the following general protocols can be employed.

In Vitro Metabolism using Liver Microsomes

This assay is used to identify potential metabolites and determine the involvement of CYP enzymes.

Workflow for In Vitro Metabolism Assay Start Start Incubate Incubate this compound with liver microsomes and NADPH Start->Incubate Quench Quench reaction with acetonitrile (B52724) or methanol Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Identify Identify metabolites Analyze->Identify

Figure 2: General workflow for an in vitro metabolism assay using liver microsomes.

Methodology:

  • Incubation: this compound is incubated with liver microsomes (e.g., human, rat, mouse) in a phosphate (B84403) buffer (pH 7.4). The reaction is initiated by adding a NADPH-generating system.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Monoamine Oxidase (MAO) Activity Assay

This assay determines if this compound is a substrate for MAO-A or MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Incubation: this compound is incubated with either MAO-A or MAO-B in a suitable buffer.

  • Detection: The production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a variety of methods, including fluorescence or luminescence-based assays.[1][3]

  • Inhibitor Studies: To confirm specificity, selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) can be used.[2]

Conclusion

While the metabolic profile of this compound has not been explicitly detailed in published literature, a comparative analysis with structurally related aliphatic amines allows for the prediction of its primary metabolic pathways. It is anticipated to undergo N-oxidation, deamination, and hydroxylation, in contrast to the more metabolically stable 4-Methylhexan-2-amine (DMAA). The provided experimental frameworks offer a starting point for researchers to elucidate the precise metabolic fate of this compound, which is essential for a comprehensive understanding of its pharmacological and toxicological properties. Further research is warranted to isolate and characterize the specific metabolites and to quantify the kinetic parameters of the enzymes involved.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methylhexan-1-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methylhexan-1-amine, a compound that necessitates careful handling due to its inherent hazards. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions:

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol [1]
CAS Number 34263-68-8[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to prevent its release into the environment. This chemical must never be disposed of down the drain or in regular solid waste bins.[2] The recommended method of disposal is through a licensed professional waste disposal service, which will typically involve incineration.

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if the this compound is in pure form, a solution, or mixed with other reagents.

    • Segregate the waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids and oxidizers.[2] Keeping amine waste separate prevents hazardous reactions.

  • Containerization and Labeling:

    • Use a dedicated and compatible waste container. The container must be in good condition, free from leaks, and have a secure, tightly sealed lid.[2]

    • Clearly label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate quantity.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

    • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks.

    • Store the waste away from heat, sparks, open flames, and other ignition sources.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure that all institutional, local, state, and federal regulations for hazardous waste disposal are strictly followed.[2]

Spill Response

In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial sorbent. Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container. Clean the spill area thoroughly. For larger spills, evacuate the area and immediately follow your institution's emergency spill response procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood segregate Segregate Waste from Incompatible Materials fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event containerize Use a Dedicated, Labeled, and Sealed Container segregate->containerize storage Store in a Designated Secure Area with Secondary Containment containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end spill_response Follow Spill Response Protocol: - Absorb with inert material - Collect in hazardous waste container spill->spill_response spill_response->containerize Add to Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylhexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylhexan-1-amine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical with the following classifications according to the Globally Harmonized System (GHS):

  • Flammable Liquid: It is a highly flammable liquid and its vapors can form explosive mixtures with air at ambient temperatures.[1]

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Vapors are heavier than air and may travel along the floor, posing a risk of flashback from ignition sources.[1] The toxicological properties of this specific chemical have not been thoroughly investigated.[1]

Quantitative Data

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this substance with a high degree of caution in a well-ventilated area, such as a chemical fume hood, to minimize any potential exposure. For reference, toxicological data for a structurally similar compound, n-Hexylamine, are provided below.

PropertyValueReference Compound
LD50 Oral (Rat) 670 mg/kgn-Hexylamine
LC50 Inhalation (Rat) < 74.67 mg/L (10 min)n-Hexylamine
Autoignition Temperature 270 °C / 518 °Fn-Hexylamine
Flash Point 85 °Fn-Hexylamine

Note: The data presented is for n-Hexylamine, a structural isomer of this compound, and should be used for informational purposes only.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Skin Protection A flame-retardant lab coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron or coveralls.[3][4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for integrity before use and dispose of them immediately after handling the substance or if contaminated.[1][5]
Respiratory Protection All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges should be used. For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][2]
Detailed Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing this compound and preparing a solution.

  • Preparation:

    • Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Prepare all necessary equipment (e.g., balance, glassware, spatula, solvent) and place it inside the fume hood.

    • Ensure a spill kit with appropriate absorbent materials is readily accessible.[3]

  • Handling and Weighing:

    • Ground and bond the container and receiving equipment to prevent static discharge.[1]

    • Inside the fume hood, carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the chemical onto a tared weigh boat on the balance.

    • Once the desired amount is weighed, securely close the primary container.

  • Solution Preparation:

    • Carefully add the weighed this compound to the solvent in a suitable flask.

    • If the process generates heat, add the amine slowly and consider using an ice bath for cooling.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

    • Cover the flask and mix the solution as required.

  • Post-Handling:

    • Securely cap the stock container and any prepared solutions.

    • Wipe down the work surface and any equipment with a suitable solvent to decontaminate them.

    • Dispose of all contaminated disposable materials (gloves, weigh boat, paper towels) in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3] Do not mix with acids or strong oxidizing agents.[3]

  • Waste Containers:

    • Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused this compound and solutions containing it must be collected in a labeled, sealed, and chemically compatible hazardous waste container.[1][3]

  • Container Handling:

    • Leave chemicals in their original containers if possible.[1]

    • Ensure all waste containers are tightly sealed to prevent the release of fumes.[3]

    • Store waste containers in a cool, well-ventilated area away from heat and ignition sources.[3]

  • Final Disposal: All waste must be disposed of through an approved hazardous waste disposal company in accordance with local, state, and federal regulations.[1][3] Do not pour down the drain.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_cap Cap & Store handle_solution->post_cap post_clean Decontaminate Area post_cap->post_clean disp_segregate Segregate Waste post_clean->disp_segregate disp_container Use Labeled Container disp_segregate->disp_container disp_professional Professional Disposal disp_container->disp_professional

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.